molecular formula C10H12O2 B1199668 Anethole oxide CAS No. 50618-02-5

Anethole oxide

Cat. No.: B1199668
CAS No.: 50618-02-5
M. Wt: 164.20 g/mol
InChI Key: YUWWNQUBHDXKMT-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure for trans-anethole oxide given in first source

Properties

CAS No.

50618-02-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane

InChI

InChI=1S/C10H12O2/c1-7-10(12-7)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-,10+/m0/s1

InChI Key

YUWWNQUBHDXKMT-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)C2=CC=C(C=C2)OC

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)OC

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

anethole oxide
trans-anethole oxide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide derivative of the naturally occurring phenylpropanoid anethole, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. As a primary metabolite of anethole, a widely used flavoring agent, understanding the chemical properties of anethole oxide is crucial for assessing the safety and potential biological activities of anethole-containing products. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and chemical characteristics, spectral data, and known biological interactions. The information is presented to support advanced research and development activities.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The properties outlined below generally refer to the trans-isomer, which is the epoxidation product of the more common trans-anethole.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 50618-02-5 (for trans-isomer)[1]
IUPAC Name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane[2]
Appearance Colorless oil
Boiling Point (estimated) 251 °C[1]
Solubility Ethanol: 144.22 g/L at 25°C Methanol: 150.67 g/L at 25°C Isopropanol: 106.11 g/L at 25°C[1]
XLogP3-AA 1.8[1]

Synthesis of this compound

A common and efficient method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone® and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole

Materials:

  • trans-Anethole

  • Acetone

  • Acetonitrile (B52724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone® (Potassium peroxymonosulfate)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).

  • Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.

  • Chill the flask in an ice-water bath for 10 minutes.

  • In a separate beaker, prepare a solution of Oxone® (4.4 mmol) in deionized water (10 mL).

  • Slowly add the Oxone® solution to the chilled reaction mixture while stirring.

  • Continue stirring the reaction mixture at 0°C for 1.5 hours.

  • After the reaction is complete, add deionized water (20 mL) to the flask.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product, typically as a clear, colorless oil.

Logical Workflow for this compound Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup and Isolation dissolve Dissolve trans-anethole in Acetone/Acetonitrile add_bicarb Add NaHCO3 solution dissolve->add_bicarb chill Chill to 0°C add_bicarb->chill add_oxone Add Oxone® solution to reaction mixture chill->add_oxone prep_oxone Prepare Oxone® solution prep_oxone->add_oxone stir Stir at 0°C for 1.5h add_oxone->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate product This compound (oil) evaporate->product

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of trans-anethole oxide is expected to show characteristic signals for the epoxide ring protons. The coupling constant (J value) between these protons is a key indicator of the stereochemistry, with a smaller J value (~2 Hz) being characteristic of a trans configuration. Aromatic protons will appear as doublets in the aromatic region, and the methoxy (B1213986) and methyl groups will each exhibit a singlet and a doublet, respectively.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the epoxide ring, typically in the range of 55-65 ppm. The aromatic carbons and the carbons of the methoxy and methyl groups will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. Key absorptions would include:

  • C-O-C stretching (epoxide ring): Around 1250 cm⁻¹ and 850-950 cm⁻¹.

  • Aromatic C=C stretching: Around 1610, 1510, and 1460 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C-O stretching (ether): Around 1030-1250 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of fragments such as a methyl group (m/z 149), a CHO group from the epoxide ring, and other characteristic cleavages of the ether and epoxide functionalities.

Reactivity and Stability

This compound is an electrophilic molecule due to the strained three-membered epoxide ring. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions. It is considered a reactive metabolite of anethole.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a metabolite of anethole. Studies have indicated that the epoxidation of anethole to this compound is a key step in its metabolism and is linked to its cytotoxic effects.[3][4][5]

Genotoxicity and Carcinogenicity
  • Mutagenicity: Synthetic trans-anethole oxide has been shown to be mutagenic in Salmonella typhimurium tester strains.[3][4]

  • Carcinogenicity: Studies in mice have demonstrated that trans-anethole oxide can induce hepatomas and skin papillomas, suggesting it may be a carcinogenic metabolite of anethole.[3][4]

While the formation of this compound is a recognized metabolic pathway for anethole, the direct interaction of this compound with specific cellular signaling pathways is an area that requires further investigation. Much of the current research on signaling pathway modulation focuses on the parent compound, anethole, which has been shown to affect pathways such as NF-κB and MAPK.[6][7][8] The genotoxic effects of this compound are thought to arise from its ability to act as an electrophile and form adducts with cellular macromolecules like DNA.

Proposed Mechanism of Anethole Metabolism and Cytotoxicity

Metabolism_Pathway Anethole Anethole Metabolism Metabolic Epoxidation (e.g., Cytochrome P450) Anethole->Metabolism Anethole_Oxide This compound (Electrophilic Metabolite) Metabolism->Anethole_Oxide Nucleophilic_Attack Nucleophilic Attack by Cellular Macromolecules (DNA, Proteins) Anethole_Oxide->Nucleophilic_Attack Adduct_Formation Adduct Formation Nucleophilic_Attack->Adduct_Formation Cytotoxicity Cytotoxicity & Genotoxicity Adduct_Formation->Cytotoxicity

Caption: Metabolic activation of anethole to this compound.

Conclusion

This compound is a reactive metabolite of anethole with demonstrated mutagenic and carcinogenic properties. This technical guide has provided an overview of its chemical and physical properties, a detailed protocol for its synthesis, and a summary of its known biological activities. For researchers and professionals in drug development, a thorough understanding of the chemistry and toxicology of this compound is essential for evaluating the safety of anethole and for exploring the potential therapeutic or toxicological implications of its epoxide metabolite. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound and to differentiate its biological effects from those of its parent compound.

References

Anethole Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide metabolite of anethole, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Anethole, a major constituent of essential oils from anise and fennel, is widely used as a flavoring agent.[1] Its metabolism, primarily through epoxidation of the propenyl side chain, leads to the formation of anethole oxide.[2][3] This conversion is a critical activation step that is believed to be responsible for some of the observed biological activities, including cytotoxicity and genotoxicity.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, biological activities, and the underlying molecular mechanisms.

Chemical Identification and Properties

This compound exists as cis and trans isomers, with the trans isomer being the more extensively studied metabolite of the predominantly trans-anethole found in nature.

Propertytrans-Anethole Oxidecis-Anethole Oxide
CAS Number 50618-02-5[4]69262-97-1
Molecular Formula C₁₀H₁₂O₂[4]C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [4]164.20 g/mol [5]
IUPAC Name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane[4](2R,3S)-rel-2-(4-methoxyphenyl)-3-methyloxirane
Synonyms trans-Anethole epoxide, Anethole epoxide[4]cis-Anethole epoxide

Synthesis of this compound

This compound is typically synthesized via the epoxidation of anethole. A common laboratory-scale protocol involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or the in-situ generation of dimethyldioxirane (B1199080) (DMDO) from Oxone and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole

This protocol describes the synthesis of trans-anethole oxide using Oxone as the oxidizing agent.

Materials:

  • trans-Anethole

  • Acetone

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Oxone (potassium peroxymonosulfate)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve trans-anethole in a 1:1 mixture of acetone and acetonitrile.

  • Add a saturated solution of sodium bicarbonate to the mixture.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add a solution of Oxone in water to the stirred reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for approximately 1.5 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product Anethole trans-Anethole Stirring Stirring at 0°C Anethole->Stirring Oxone Oxone Oxone->Stirring Acetone Acetone Acetone->Stirring Solvents Acetonitrile/Water Solvents->Stirring Base Sodium Bicarbonate Base->Stirring Extraction Extraction with Ethyl Acetate Stirring->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration AnetholeOxide trans-Anethole Oxide Concentration->AnetholeOxide G cluster_stimulus Stimulus cluster_anethole Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response TNFa TNF-α IKK IκBα Kinase (IKK) TNFa->IKK MAPKK MAPKK TNFa->MAPKK Apoptosis Apoptosis TNFa->Apoptosis Anethole Anethole Anethole->IKK Anethole->MAPKK Anethole->Apoptosis IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Inflammation Inflammation NFkB->Inflammation JNK JNK MAPKK->JNK activates AP1 AP-1 JNK->AP1 activates AP1->Inflammation

References

An In-Depth Technical Guide to the Synthesis of Anethole Oxide from Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anethole (B165797) oxide from anethole, a key transformation in synthetic organic chemistry. Anethole, a readily available natural product, serves as a versatile starting material for the production of various value-added compounds, with its epoxide being a crucial intermediate. This document details the primary synthetic methodologies, including experimental protocols, and presents quantitative data for comparison. Furthermore, it elucidates the underlying reaction mechanisms and experimental workflows through detailed diagrams.

Introduction

Anethole, chemically known as 1-methoxy-4-(prop-1-en-1-yl)benzene, is an aromatic compound widely found in essential oils of plants like anise and fennel. Its structure, featuring a reactive double bond on the propenyl side chain, makes it an ideal substrate for epoxidation. The resulting anethole oxide is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide focuses on the prevalent methods for this transformation: peroxy acid-mediated epoxidation and epoxidation using in situ generated dioxiranes. Additionally, a prospective biocatalytic approach is discussed.

Chemical Synthesis Methodologies

The primary route for the synthesis of this compound is the epoxidation of the alkene group in anethole. This can be achieved through several methods, with the most common being the use of peroxy acids or the in situ generation of dimethyldioxirane (B1199080) from Oxone and acetone (B3395972).

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its relative stability and high reactivity. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol:

  • Dissolution: Dissolve trans-anethole (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise to the stirred anethole solution over a period of 30-60 minutes. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the m-chlorobenzoic acid byproduct, which can catalyze the opening of the newly formed epoxide ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy any excess peroxy acid.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Epoxidation using Oxone and Acetone

An alternative and often safer method for epoxidation involves the in situ generation of dimethyldioxirane (DMDO) from Oxone (potassium peroxymonosulfate) and acetone. DMDO is a powerful yet selective oxidizing agent. This method avoids the handling of potentially explosive peroxy acids.

Experimental Protocol:

  • Dissolution: Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (B52724) (20 mL) in a round-bottom flask.[1]

  • Buffering and Cooling: Add a saturated solution of sodium bicarbonate (10 mL) and cool the mixture in an ice-water bath for 10 minutes.[1]

  • Addition of Oxone: Add a solution of Oxone (4.4 mmol) in water (10 mL) to the reaction mixture.[1]

  • Reaction: Stir the mixture vigorously at 0 °C for 1.5 hours.[1]

  • Extraction: Add water (20 mL) and extract the product with ethyl acetate (2 x 30 mL).[1]

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[1]

  • Concentration: Filter the solution and remove the solvent by rotary evaporation to obtain this compound as a clear, colorless oil.[1]

  • Characterization: Determine the product yield and characterize it by GC-MS, IR, and NMR spectroscopy.[1]

Chemoenzymatic Epoxidation

A greener alternative to traditional chemical methods is the use of biocatalysts. Lipases can be employed in a chemoenzymatic approach where they catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the epoxidizing agent. This method operates under milder conditions and can offer high selectivity.

Illustrative Experimental Protocol:

  • Reaction Setup: In a flask, combine trans-anethole (1.0 eq), a carboxylic acid (e.g., octanoic acid, 1.2 eq), and an immobilized lipase (B570770) (e.g., Novozym 435) in a suitable organic solvent (e.g., toluene).

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 2.0 eq) to the mixture with vigorous stirring.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor its progress using TLC or GC.

  • Work-up: After the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).

  • Extraction and Purification: Wash the organic phase with water to remove any remaining hydrogen peroxide and carboxylic acid. Dry the organic layer and concentrate it under reduced pressure. Purify the resulting this compound by column chromatography.

Data Presentation

Quantitative Yield Data
Synthesis MethodOxidizing AgentSubstrateReported YieldPurityReference
in situ DioxiraneOxone/Acetonetrans-Anethole>95%Not Specified(Kim et al., 1999)
Peroxy Acidm-CPBAtrans-AnetholeTypically 75-85%Dependent on purificationGeneral literature values
ChemoenzymaticH₂O₂/Carboxylic Acid (Lipase catalyzed)trans-AnetholePotentially highNot Specified for anethole(General methodology)
Spectroscopic Data

Starting Material: trans-Anethole

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H), 1.92 (dd, 3H)
¹³C NMR (CDCl₃)δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9
IR (neat)ν (cm⁻¹): 3000-2850 (C-H), 1609, 1511 (C=C aromatic), 1247 (C-O), 965 (trans C-H bend)
Mass Spec (EI) m/z: 148 (M+), 133, 117, 105, 91, 77

Product: trans-Anethole Oxide

Spectroscopic TechniqueData
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [2]
¹H NMR (CDCl₃)δ (ppm): 7.25 (d, 2H), 6.87 (d, 2H), 3.79 (s, 3H), 3.43 (d, 1H), 2.91 (dq, 1H), 1.34 (d, 3H)
IR Expected peaks for C-O-C (epoxide ring) around 1250 and 850-950 cm⁻¹
Mass Spec (EI) Expected M+ at m/z = 164

Visualizations

Reaction Pathways

Reaction_Pathways Anethole trans-Anethole Anethole_Oxide trans-Anethole Oxide Anethole->Anethole_Oxide Epoxidation mCPBA_reagent m-CPBA mCPBA_reagent->Anethole_Oxide Oxone_reagent Oxone / Acetone Oxone_reagent->Anethole_Oxide Enzyme_reagent Lipase / H₂O₂ Carboxylic Acid Enzyme_reagent->Anethole_Oxide

Caption: Synthetic routes to this compound from anethole.

m-CPBA Epoxidation Mechanism ("Butterfly Mechanism")

Butterfly_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Anethole Anethole TS Concerted 'Butterfly' TS Anethole->TS mCPBA m-CPBA mCPBA->TS Anethole_Oxide This compound TS->Anethole_Oxide Benzoic_Acid m-Chlorobenzoic Acid TS->Benzoic_Acid

Caption: Concerted mechanism of epoxidation with m-CPBA.

Experimental Workflow for Oxone-based Synthesis

Experimental_Workflow start Start: Dissolve Anethole in Acetone/Acetonitrile add_bicarb Add NaHCO₃ solution and cool to 0°C start->add_bicarb add_oxone Add aqueous Oxone solution add_bicarb->add_oxone react Stir at 0°C for 1.5h add_oxone->react extract Extract with Ethyl Acetate react->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: this compound concentrate->product

Caption: Workflow for this compound synthesis using Oxone.

Conclusion

The synthesis of this compound from anethole is a well-established and efficient process, crucial for the generation of valuable chemical intermediates. The choice of method depends on factors such as scale, safety considerations, and desired purity. The in situ generation of dimethyldioxirane from Oxone offers high yields and avoids the use of potentially hazardous peroxy acids, making it an attractive option for many applications. The m-CPBA method, while classic and effective, requires careful control to prevent side reactions. Emerging chemoenzymatic methods present a promising green alternative, although further research is needed to optimize these processes specifically for anethole epoxidation. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to cis- and trans-Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797), a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: trans-anethole and cis-anethole (B1224065). The epoxidation of anethole's propenyl side chain yields the corresponding diastereomeric epoxides: trans-anethole oxide and cis-anethole oxide. These epoxides are of significant toxicological and pharmacological interest as they are known metabolites of anethole.[1][2] While structurally similar, their stereochemistry dictates significant differences in stability, reactivity, and biological activity. This technical guide provides a comprehensive comparison of cis- and trans-anethole oxide, summarizing their chemical properties, synthesis, and biological effects. It includes detailed experimental protocols and visual diagrams of key pathways to support further research and development.

Chemical and Physical Properties

The primary distinction between cis- and trans-anethole oxide lies in the spatial arrangement of the methyl and aryl groups relative to the oxirane ring. This stereochemical difference profoundly influences their physical and chemical properties. trans-Anethole oxide is the more thermodynamically stable and well-characterized isomer.[3] In contrast, cis-anethole oxide is less stable and has been observed to isomerize to the more reactive trans-isomer during spontaneous hydrolysis reactions.[4]

Quantitative data for a direct comparison is limited, especially for the unstable cis-isomer. The following tables summarize the available data for the parent anethole isomers and their corresponding oxides.

Table 1: Physicochemical Properties of Anethole Isomers and their Oxides

Propertytrans-Anetholecis-Anetholetrans-Anethole Oxidecis-Anethole Oxide
IUPAC Name 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene(2R,3S)-2-(4-methoxyphenyl)-3-methyloxirane(2S,3R)-2-(4-methoxyphenyl)-3-methyloxirane
Molecular Formula C₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 148.20 g/mol [5]148.20 g/mol [6]164.20 g/mol 164.20 g/mol
Melting Point 21.4 °C[7]-22.5 °C[7]Colorless Oil[1]Data not available
Boiling Point 234-237 °C[7]79-79.5 °C @ 23 mmHg[8]Data not availableData not available
Stability More stable isomer[3]Less stable isomer[7]Stable for 1 year at -80°C[1]Less stable, isomerizes to trans-oxide[4]

Table 2: Spectroscopic Data of Anethole Isomers

TechniqueParametertrans-Anetholecis-Anethole
¹H NMR (CDCl₃) δ (ppm)Aromatic: ~7.32 (d), ~6.89 (d)Olefinic: ~6.41 (d), ~6.15 (dq)Methoxy: ~3.84 (s)Methyl: ~1.92 (dd)[9]Aromatic: Signals overlap with transOlefinic: ~5.77 (dq)Methoxy: ~3.85 (s)Methyl: ~1.96 (dd)[9]
J (Hz)Olefinic (H-H): ~15.7 Hz[9]Olefinic (H-H): ~11.5 Hz[9]
¹³C NMR (CDCl₃) δ (ppm)Aromatic: 159.1, 131.8, 127.4, 114.4Olefinic: 131.0, 123.8Methoxy: 55.6Methyl: 18.9[9]Data not available (often present as minor component)

Synthesis and Reaction Pathways

Anethole oxides are typically synthesized via the epoxidation of the corresponding anethole isomers. As trans-anethole is the major component of natural essential oils like anise oil, its epoxide is more commonly synthesized and studied.[5] The epoxidation reaction is stereospecific, meaning the geometry of the starting alkene is retained in the epoxide product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification Anethole_mix Anethole (cis/trans mixture) Epoxidation Epoxidation (e.g., dimethyldioxirane or m-CPBA) Anethole_mix->Epoxidation Cis_Oxide cis-Anethole Oxide Epoxidation->Cis_Oxide from cis-Anethole Trans_Oxide trans-Anethole Oxide Epoxidation->Trans_Oxide from trans-Anethole Separation Chromatography Cis_Oxide->Separation Trans_Oxide->Separation G cluster_0 Metabolism cluster_1 Detoxification Anethole trans-Anethole Epoxide trans-Anethole-1',2'-epoxide (Reactive Metabolite) Anethole->Epoxide Cytochrome P450 (Epoxidation) Diol Anethole-1',2'-diol Epoxide->Diol Epoxide Hydrolase (Hydrolysis) Biological Effects Biological Effects Epoxide->Biological Effects G cluster_mito Mitochondrial Pathway cluster_execution Execution Pathway Anethole Anethole / Anethole Oxide Bax Bax (Pro-apoptotic) Anethole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Anethole->Bcl2 Downregulates CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Anethole Oxide: A Technical Review of its Synthesis, Metabolism, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide metabolite of anethole, a widely used flavoring agent, has garnered significant attention in the fields of toxicology and drug metabolism. Its formation represents a key metabolic activation pathway that can lead to cytotoxic, mutagenic, and potentially carcinogenic effects. Understanding the synthesis, chemical properties, metabolic fate, and biological activities of anethole oxide is crucial for assessing the safety of anethole and for the development of new therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical and Physical Properties

This compound, with the IUPAC name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane, is a colorless oily liquid. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight164.20 g/mol --INVALID-LINK--
IUPAC Name(2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane--INVALID-LINK--
CAS Number50618-02-5--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound involves the epoxidation of trans-anethole. A common and efficient method utilizes dimethyldioxirane (B1199080) (DMDO) as the oxidizing agent, which can be generated in situ from Oxone and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole with in situ Generated Dimethyldioxirane

Materials:

  • trans-Anethole

  • Acetone

  • Acetonitrile (B52724)

  • Saturated sodium bicarbonate solution

  • Oxone (potassium peroxymonosulfate)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.

  • Cool the mixture in an ice-water bath for 10 minutes with continuous stirring.

  • In a separate beaker, prepare a solution of Oxone (4.4 mmol) in water (10 mL).

  • Slowly add the Oxone solution to the chilled reaction mixture.

  • Continue stirring the reaction mixture at 0°C for 1.5 hours.

  • After the reaction is complete, add water (20 mL) to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Gravity filter the solution to remove the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Metabolic Pathways of Anethole

Anethole undergoes extensive metabolism in mammals, with three primary pathways: O-demethylation, side-chain oxidation, and epoxidation. The epoxidation of the propenyl side chain leads to the formation of this compound. This metabolic activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Further metabolism of this compound can occur through hydration to a diol or conjugation with glutathione.

anethole_metabolism anethole Anethole anethole_oxide This compound anethole->anethole_oxide CYP450s o_demethylated p-Hydroxypropenylbenzene anethole->o_demethylated O-Demethylation side_chain_oxidized Anisic Aldehyde / Anisic Acid anethole->side_chain_oxidized Side-chain Oxidation diol Anethole-1,2-diol anethole_oxide->diol Epoxide Hydrolase glutathione_conjugate Glutathione Conjugate anethole_oxide->glutathione_conjugate GST

Caption: Metabolic pathways of anethole.

Biological Activities of this compound

This compound has been shown to exhibit significant biological activities, primarily related to its toxic potential.

Cytotoxicity
Mutagenicity

This compound has been demonstrated to be mutagenic in the Ames test using Salmonella typhimurium tester strains.[2] This genotoxicity is a key concern regarding the safety of anethole.

Carcinogenicity

Studies in animal models have suggested that this compound may be carcinogenic, leading to the induction of hepatomas and skin papillomas in mice.[2]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (with a final DMSO concentration typically below 0.5%). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

mtt_assay_workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT cytotoxicity assay.

Mutagenicity Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound

  • S9 fraction (for metabolic activation)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a test tube, combine the tester strain, the this compound dilution, and (if required for metabolic activation) the S9 fraction.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: Compare the number of revertant colonies in the this compound-treated plates to the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Spectroscopic Data of this compound

¹H NMR Spectroscopy

The proton NMR spectrum of trans-anethole shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the propenyl side chain. Upon epoxidation, the signals for the vinylic protons of the double bond would be replaced by signals for the protons on the oxirane ring, which would appear at a higher field (lower ppm) and exhibit characteristic coupling constants.

¹³C NMR Spectroscopy

Similarly, the carbon NMR spectrum would show the disappearance of the sp² carbon signals of the alkene and the appearance of sp³ carbon signals corresponding to the carbons of the epoxide ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of the C=C stretching vibration of the alkene (around 1650 cm⁻¹) and the appearance of characteristic C-O stretching vibrations for the epoxide ring (typically in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ) and characteristic fragmentation patterns.

Conclusion

This compound is a critical metabolite of anethole with significant toxicological implications. Its formation via cytochrome P450-mediated epoxidation represents a bioactivation pathway leading to potential cytotoxicity, mutagenicity, and carcinogenicity. This technical guide has provided a detailed overview of the synthesis, metabolic pathways, and biological activities of this compound, along with relevant experimental protocols. Further research is warranted to fully elucidate the specific enzymes involved in its metabolism, to obtain more quantitative data on its biological activities, and to develop a more comprehensive understanding of its role in anethole-induced toxicity. This knowledge is essential for accurate risk assessment and for guiding the development of safer products and potential therapeutic interventions.

References

An In-Depth Technical Guide to the Discovery and History of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to anethole (B165797) oxide, a primary metabolite of anethole. Anethole, a widely used flavoring agent, undergoes metabolic epoxidation to form cis- and trans-anethole oxide. While the existence of anethole oxide as a metabolite was postulated in earlier toxicological studies, its isolation, synthesis, and characterization as a potential carcinogen have been the subject of significant research. This document details the historical context of its discovery, provides structured quantitative data, outlines detailed experimental protocols for its synthesis, and visualizes the known metabolic and toxicological pathways.

Introduction

Anethole, an organic compound with the chemical formula C₁₀H₁₂O, is a key component of essential oils from anise and fennel and is widely used in the food, beverage, and pharmaceutical industries for its characteristic licorice-like flavor and aroma. The metabolic fate of anethole in biological systems has been a subject of extensive study, primarily due to concerns about its potential toxicity and carcinogenicity. A crucial step in its metabolism is the epoxidation of the propenyl side chain, leading to the formation of this compound. This guide delves into the scientific journey of understanding this metabolite, from its initial identification to its synthesis and toxicological evaluation.

Historical Discovery and Key Milestones

The discovery of this compound is intrinsically linked to the study of anethole's metabolism. While anethole itself has been known and characterized since the 19th century, the identification of its epoxide metabolite is a more recent development in the field of toxicology and drug metabolism.

  • Early 1970s-1980s: Postulation as a Metabolite: Early investigations into the metabolism of anethole in rodents during this period revealed that one of the primary metabolic pathways involved the oxidation of the alkene side chain. These studies identified diol derivatives as major urinary metabolites, strongly suggesting the formation of an unstable epoxide intermediate, this compound.

  • 1995: Stereochemical Insights: A significant step forward was a 1995 study that investigated the stereochemical aspects of the hydration of trans-anethole epoxide in rats. This research provided concrete evidence for the in vivo formation of the epoxide and detailed the stereospecificity of its subsequent enzymatic hydrolysis.

  • 1999: Synthesis and Carcinogenicity Studies: A pivotal 1999 study by Kim, Liem, Stewart, and Miller marked a turning point in this compound research. This study was one of the first to report the synthesis of trans-anethole oxide using dimethyldioxirane (B1199080). The researchers then demonstrated that the synthesized trans-anethole oxide was mutagenic in Salmonella tester strains and carcinogenic in mice, inducing hepatomas and skin papillomas. This research directly implicated this compound as a potential ultimate carcinogen of anethole.

Quantitative Data

The following tables summarize the key quantitative data for trans- and cis-anethole (B1224065) oxide, providing a basis for experimental design and data comparison.

Table 1: Physicochemical Properties of this compound Isomers

Propertytrans-Anethole Oxidecis-Anethole Oxide
IUPAC Name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane(2S,3R)-2-(4-methoxyphenyl)-3-methyloxirane
CAS Number 50618-02-5[1]69262-97-1[2]
Molecular Formula C₁₀H₁₂O₂[1]C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [1][3]164.20 g/mol [2]
XLogP3-AA 1.8[1][3]1.8[2]
Vapor Pressure (est.) 0.012 hPa @ 20°C; 0.0197 hPa @ 25°C[1]Not available

Table 2: Spectroscopic Data for Anethole Isomers (Precursors)

Spectroscopic TechniqueParametertrans-Anetholecis-Anethole
¹H NMR Olefinic Protons Coupling Constant (J)~16 Hz~11.5 Hz
¹³C NMR Chemical Shifts (δ)Distinct signals for aromatic and aliphatic carbonsDistinct signals for aromatic and aliphatic carbons
IR Spectroscopy Key BandsC-O-C stretch, C=C stretch, aromatic C-H stretchC-O-C stretch, C=C stretch, aromatic C-H stretch
Mass Spectrometry Molecular Ion (M+)m/z 148m/z 148

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols outline the synthesis of trans- and cis-anethole oxide.

Synthesis of trans-Anethole Oxide

This protocol is based on the in-situ generation of dimethyldioxirane from Oxone and acetone (B3395972), a method known for its efficiency and stereospecificity.

Materials:

  • trans-Anethole

  • Acetone

  • Acetonitrile (B52724)

  • Saturated sodium bicarbonate solution

  • Oxone (potassium peroxymonosulfate)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).[4]

  • Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.[4]

  • Chill the reaction mixture in an ice-water bath for 10 minutes with continuous stirring.[4]

  • In a separate beaker, prepare a solution of Oxone (4.4 mmol) in deionized water (10 mL).

  • Slowly add the Oxone solution to the chilled anethole solution.

  • Stir the reaction mixture vigorously at 0°C for 1.5 hours.[4]

  • After the reaction is complete, add deionized water (20 mL) to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).[4]

  • Combine the organic layers and wash with brine (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Gravity filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-anethole oxide.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis of cis-Anethole Oxide

The synthesis of cis-anethole oxide follows a similar stereospecific epoxidation protocol, starting with cis-anethole.

Materials:

  • cis-Anethole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve cis-anethole (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude cis-anethole oxide.

  • Purify the product by flash column chromatography on silica gel.

Signaling Pathways and Toxicological Mechanisms

The carcinogenicity of this compound is believed to stem from its ability to act as an electrophilic agent, capable of forming adducts with cellular macromolecules such as DNA. This interaction can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation and Detoxification

The formation of this compound is a key step in the metabolic activation of anethole.

metabolic_pathway Anethole Anethole Anethole_Oxide This compound (cis and trans isomers) Anethole->Anethole_Oxide CYP450 (Epoxidation) Diol Anethole-1,2-diol Anethole_Oxide->Diol Epoxide Hydrolase (Detoxification) GSH_Conjugate Glutathione Conjugate Anethole_Oxide->GSH_Conjugate GST (Detoxification) Excretion Excretion Diol->Excretion GSH_Conjugate->Excretion

Metabolic activation of anethole to this compound and subsequent detoxification pathways.
Postulated Carcinogenic Mechanism

While the precise signaling pathways disrupted by this compound are still under investigation, the proposed mechanism involves its interaction with DNA.

carcinogenic_mechanism Anethole_Oxide This compound (Electrophile) DNA DNA Anethole_Oxide->DNA Nucleophilic Attack DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Initiation of Carcinogenesis

Proposed mechanism of this compound-induced carcinogenesis via DNA adduct formation.

Conclusion

The discovery and study of this compound represent a classic example of how the investigation of a compound's metabolism can unveil potential toxicological risks. From its initial postulation as a transient metabolite to its synthesis and confirmation as a mutagen and carcinogen, the research on this compound has significantly advanced our understanding of the bioactivation of naturally occurring flavoring agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in toxicology, drug development, and food safety, facilitating further investigation into the mechanisms of action and risk assessment of anethole and its metabolites. Further research is warranted to fully elucidate the specific signaling pathways disrupted by this compound and to develop more comprehensive models for predicting the toxicity of similar compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, also known as anethole epoxide, is an important organic compound often synthesized from its precursor, anethole, a major component of essential oils like anise and fennel. As a molecule of interest in various fields, including flavor chemistry, natural product synthesis, and drug development, a thorough understanding of its structural and spectroscopic properties is crucial. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for anethole oxide. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for trans-anethole oxide, the more stable and commonly synthesized isomer. This data is essential for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in this compound.

Table 1: ¹H NMR Spectroscopic Data for trans-Anethole Oxide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.25d~8.72H, Aromatic (H-2, H-6)
~6.88d~8.72H, Aromatic (H-3, H-5)
~3.79s-3H, Methoxy (-OCH₃)
~3.57d~2.01H, Epoxide (H-α)
~2.93qd~5.3, 2.01H, Epoxide (H-β)
~1.42d~5.33H, Methyl (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for trans-Anethole Oxide

Chemical Shift (δ) ppmAssignment
~159.5Aromatic (C-4)
~130.3Aromatic (C-1)
~127.0Aromatic (C-2, C-6)
~113.9Aromatic (C-3, C-5)
~60.9Epoxide (C-α)
~58.8Epoxide (C-β)
~55.2Methoxy (-OCH₃)
~17.8Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

Table 3: Key IR Absorption Bands for trans-Anethole Oxide

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1610, 1515StrongC=C stretch (aromatic ring)
~1250StrongC-O-C stretch (aryl ether)
~1030StrongC-O-C stretch (aryl ether)
~870MediumC-O stretch (epoxide ring)
~830StrongC-H out-of-plane bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for trans-Anethole Oxide

m/zRelative Intensity (%)Assignment
164High[M]⁺ (Molecular ion)
149Medium[M - CH₃]⁺
135High[M - CHO]⁺ or [M - C₂H₅]⁺
121High[M - C₂H₃O]⁺
108Medium[C₇H₈O]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. This section outlines the general methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of trans-Anethole Oxide via Epoxidation

A common method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • trans-Anethole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve trans-anethole in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the stirred anethole solution.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Typical parameters include proton decoupling, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if desired.

IR Spectroscopy:

  • Sample Preparation: A small drop of the neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard ionization technique, such as electron ionization (EI) at 70 eV.

  • Analysis: Obtain the mass spectrum by scanning a relevant mass-to-charge (m/z) range (e.g., 40-300 amu).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation anethole trans-Anethole reaction Reaction & Workup anethole->reaction reagents Epoxidation Reagents (e.g., m-CPBA) reagents->reaction purification Purification (Column Chromatography) reaction->purification anethole_oxide This compound purification->anethole_oxide nmr NMR (¹H, ¹³C) anethole_oxide->nmr ir IR anethole_oxide->ir ms MS anethole_oxide->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Characteristics of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anethole (B165797) oxide. The information herein is curated to support research and development activities, with a focus on quantitative data, detailed experimental methodologies, and the biological relevance of this compound.

General and Chemical Properties

Anethole oxide, also known as anethole epoxide, is an organic compound derived from anethole, a major component of essential oils from anise and fennel. It exists as two stereoisomers, cis- and trans-anethole oxide, with the trans isomer being the more commonly studied form due to the prevalence of trans-anethole in nature. This compound is a key metabolite in the biotransformation of anethole and is of significant interest in toxicology and drug metabolism studies.

PropertyValueReference
IUPAC Name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane (trans isomer)[1]
Synonyms Anethole epoxide, Trans-Anethole epoxide[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 50618-02-5 (trans isomer)[1]
Physical Description Colorless oil[2]

Physical Characteristics

Quantitative data on the physical properties of this compound are limited, with many available figures being estimations. The following tables summarize the available computed and experimental data.

Table 2.1: Computed Physical Properties

PropertyValueReference
XLogP3-AA 1.8[3]
Vapor Pressure (est.) 0.012 hPa @ 20°C; 0.0197 hPa @ 25°C[3]
Boiling Point (est.) 251°C[3]
Flash Point (est.) 91.84 °C[3]

Table 2.2: Solubility

SolventSolubility (g/L) @ 25°CReference
Ethanol144.22[3]
Methanol150.67[3]
Isopropanol106.11[3]

Experimental Protocols

Synthesis of trans-Anethole Oxide

A common and efficient method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone (potassium peroxymonosulfate) and acetone (B3395972).[2][4]

Materials:

Procedure:

  • Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).[4]

  • Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.[4]

  • Chill the mixture in an ice-water bath for 10 minutes.[4]

  • In a separate flask, prepare a solution of Oxone (4.4 mmol) in water (10 mL).[4]

  • Slowly add the Oxone solution to the chilled reaction mixture and stir at 0°C for 1.5 hours.[4]

  • After the reaction is complete, add water (20 mL) to the mixture.[4]

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).[4]

  • Combine the organic layers and wash with brine (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the product as a clear, colorless oil.[2][4]

G Workflow for the Synthesis of trans-Anethole Oxide A Dissolve trans-Anethole in Acetone/Acetonitrile B Add Saturated NaHCO3 A->B C Chill to 0°C B->C D Add Oxone Solution C->D E Stir at 0°C for 1.5h D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Solvent Removal I->J K trans-Anethole Oxide (Oil) J->K

Caption: Experimental workflow for the synthesis of trans-anethole oxide.

Determination of Physical Characteristics

Standard methodologies for determining the physical properties of liquid organic compounds can be applied to this compound.

  • Boiling Point: The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a sufficient quantity of the compound is available.[5][6] The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[5]

  • Density: The density can be measured using a pycnometer. The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.[7]

  • Refractive Index: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the refractive index is read directly from the instrument.[8][9]

Biological Context: Metabolic Pathways

Anethole undergoes metabolic transformation in the body, primarily in the liver. One of the key pathways is the epoxidation of the propenyl side chain to form this compound. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[10] this compound is a reactive intermediate that can undergo further metabolic reactions.

The primary metabolic fates of this compound include:

  • Hydrolysis: this compound can be hydrolyzed to form 1-(4-methoxyphenyl)-1,2-propanediol. This reaction can occur spontaneously or be catalyzed by epoxide hydrolase.[11][12]

  • Glutathione (B108866) Conjugation: this compound can be conjugated with glutathione (GSH), a major cellular antioxidant. This is a detoxification pathway that leads to the formation of a mercapturic acid derivative which is then excreted.[10]

These metabolic pathways represent a balance between bioactivation (formation of the reactive epoxide) and detoxification.

G Metabolic Pathway of Anethole cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification Anethole trans-Anethole Anethole_Oxide trans-Anethole Oxide (Reactive Intermediate) Anethole->Anethole_Oxide Epoxidation Diol Anethole Diol Anethole_Oxide->Diol Hydrolysis GSH_Conjugate Glutathione Conjugate Anethole_Oxide->GSH_Conjugate Conjugation CYP450 Cytochrome P450 Enzymes CYP450->Anethole_Oxide Epoxide_Hydrolase Epoxide Hydrolase / Spontaneous Epoxide_Hydrolase->Diol GST Glutathione S-Transferase GST->GSH_Conjugate

Caption: Metabolic activation and detoxification of anethole via this compound.

References

An In-depth Technical Guide to the Solubility Profile of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of anethole (B165797) oxide, a compound of interest in various scientific and pharmaceutical fields. This document outlines its solubility in a range of solvents, details the experimental protocols for solubility determination, and provides a workflow for quantification, adhering to rigorous scientific standards.

Core Concepts: Anethole Oxide Solubility

This compound is a derivative of anethole, an aromatic compound widely found in essential oils. Understanding its solubility is critical for a multitude of applications, including formulation development, toxicological studies, and in vitro/in vivo research. The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physicochemical characteristics of both the solute (this compound) and the solvent, as well as by temperature and pressure.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents at 25°C. The following table summarizes these quantitative data, offering a comparative view of its solubility profile.

SolventSolubility (g/L) at 25°C[1]
Water0.59[1]
Ethanol144.22[1]
Methanol150.67[1]
Isopropanol106.11[1]
n-Propanol114.38[1]
n-Butanol104.88[1]
Isobutanol80.11[1]
n-Pentanol89.57[1]
sec-Butanol96.34[1]
Ethylene Glycol96.0[1]
Acetone365.05[1]
2-Butanone267.92[1]
Ethyl Acetate244.32[1]
Methyl Acetate271.71[1]
n-Butyl Acetate157.69[1]
Acetonitrile (B52724)292.07[1]
Dimethylformamide (DMF)294.3[1]
Dimethyl Sulfoxide (DMSO)658.6[1]
N-Methyl-2-pyrrolidone (NMP)291.63[1]
Tetrahydrofuran (THF)545.21[1]
1,4-Dioxane522.07[1]
Toluene107.27[1]
n-Hexane13.18[1]
Cyclohexane19.13[1]

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[2][3] The following protocol is a generalized procedure based on this established method, often aligned with guidelines such as OECD Test Guideline 105 for water solubility.[1][4][5]

Protocol: Determination of this compound Solubility via the Shake-Flask Method

1. Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

2. Materials:

  • This compound (of known purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Stoppered flasks or vials

  • Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Analytical balance

  • Apparatus for quantification (e.g., HPLC, GC-MS, UV-Vis spectrophotometer)

3. Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a stoppered flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[2]

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a shaker with a constant temperature bath (e.g., 25°C ± 0.5°C).

    • Agitate the flasks for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] Preliminary studies may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This can be achieved through centrifugation followed by careful removal of the supernatant, or by direct filtration using a syringe filter.[7] It is critical to avoid transferring any solid particles.

  • Quantification of this compound:

    • The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique.[8]

      • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

      • Column: A C18 column is typically used.

      • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 259 nm for the related compound anethole).[8]

      • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for volatile compounds and provides high sensitivity and specificity.[9]

      • Column: A capillary column appropriate for the analysis of aromatic compounds.

      • Carrier Gas: Typically helium.

      • Detection: Mass spectrometry allows for the identification and quantification of this compound based on its mass spectrum.

    • HPTLC-Densitometry: High-Performance Thin-Layer Chromatography can also be employed for quantification.[9]

4. Data Analysis and Reporting:

  • The solubility is reported as the mean concentration from multiple replicates, typically in g/L or mg/mL, at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC quantification.

G Workflow for this compound Solubility Determination cluster_0 Preparation cluster_1 Phase Separation cluster_2 Quantification (HPLC) cluster_3 Result A Add excess this compound to solvent in a sealed flask B Equilibrate on a shaker at constant temperature (e.g., 24-72 hours) A->B C Allow excess solid to settle B->C D Withdraw supernatant and filter through 0.22 µm filter C->D F Inject sample and standards into HPLC system D->F E Prepare calibration standards of known concentrations E->F G Analyze data and determine concentration from calibration curve F->G H Report solubility (e.g., g/L) G->H

Caption: A schematic of the shake-flask solubility determination workflow.

Signaling Pathways and Logical Relationships

At present, there is no established direct signaling pathway associated with the solubility profile of this compound. The solubility of a compound is a fundamental physicochemical property and does not directly activate or inhibit biological signaling pathways in the way a ligand might interact with a receptor. However, the solubility of this compound is a critical determinant of its bioavailability and, consequently, its ability to interact with biological systems and potentially modulate signaling pathways. For instance, poor aqueous solubility can limit its concentration at a target site, thereby affecting its therapeutic or toxicological effects.

The logical relationship between solubility and biological activity can be visualized as a prerequisite pathway:

G Relationship between Solubility and Biological Activity A Compound Administration B Dissolution in Biological Fluids (Solubility Dependent) A->B C Absorption and Distribution B->C D Interaction with Target Site C->D E Modulation of Signaling Pathway D->E F Biological Response E->F

Caption: The pivotal role of solubility in enabling biological activity.

This guide provides a foundational understanding of the solubility of this compound, offering both quantitative data and the methodologies to reproduce and expand upon these findings. For researchers and developers, this information is essential for the effective and informed use of this compound in scientific and pharmaceutical applications.

References

Anethole Oxide: A Technical Guide to its Occurrence as a Metabolite of a Widespread Natural Flavorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a phenylpropene, is a well-documented aromatic compound responsible for the characteristic sweet, licorice-like flavor and aroma of several plant species, most notably anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare). While anethole itself is a major component of the essential oils derived from these plants, the natural occurrence of its derivative, anethole oxide (also known as anethole epoxide), is not well-established as a direct plant constituent. Scientific evidence strongly suggests that this compound is primarily a metabolite of anethole, formed through metabolic processes in biological systems, including mammals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of anethole, its biosynthesis, and the current understanding of this compound as a metabolic product.

Natural Occurrence and Quantitative Data of Anethole

Anethole is the predominant component in the essential oils of several commercially important plants. The concentration of trans-anethole, the more stable and abundant isomer, can vary depending on the plant species, geographical origin, cultivation practices, and extraction methods.

Table 1: Quantitative Data of trans-Anethole in Various Plant Essential Oils

Plant SpeciesScientific NamePlant PartExtraction Methodtrans-Anethole Content (%)
AnisePimpinella anisumSeedsSteam Distillation80 - 99[1]
Star AniseIllicium verumFruitSteam Distillation83.68 - 90[3][4]
FennelFoeniculum vulgareSeedsSteam Distillation30 - 90[1]
Clausena harmandianaClausena harmandianaLeavesHydrodistillation91.44[5]

Biosynthesis of trans-Anethole in Plants

The biosynthesis of trans-anethole in plants is a multi-step process that originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to be converted into various intermediates. The final specific steps leading to trans-anethole have been primarily characterized in anise.[6]

anethole_biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaryl_acetate p-Coumaryl acetate p_Coumaroyl_CoA->p_Coumaryl_acetate t_Anol t-Anol p_Coumaryl_acetate->t_Anol t_Anethole trans-Anethole t_Anol->t_Anethole

Biosynthesis of trans-Anethole.

This compound as a Metabolite

Direct evidence for the natural occurrence of this compound in the essential oils of anise, star anise, or fennel is currently lacking. One study explicitly states that "epoxy anethole" was not detected in freshly obtained fennel essential oil.[7] However, several studies on the metabolism of anethole in animal models have identified epoxidation of the propenyl side chain as a significant metabolic pathway.[1][2][8] This suggests that this compound is more likely to be encountered as a metabolite in biological systems that have ingested or been exposed to anethole.

The cytotoxicity of trans-anethole in rat hepatocytes has been attributed to its metabolism to the epoxide.[1] Synthetic trans-anethole oxide has been shown to be mutagenic in some bacterial strains and carcinogenic in mice.[1][2]

anethole_metabolism trans_Anethole trans-Anethole Anethole_Oxide trans-Anethole Oxide (Anethole Epoxide) trans_Anethole->Anethole_Oxide Anethole_Diol Anethole-1,2-diol Anethole_Oxide->Anethole_Diol Further_Metabolites Further Metabolites (e.g., conjugates) Anethole_Diol->Further_Metabolites

Proposed Metabolic Pathway of trans-Anethole to this compound.

Experimental Protocols

Extraction of Anethole-Rich Essential Oil from Plant Material

This protocol describes a general method for the laboratory-scale extraction of essential oils rich in anethole using steam distillation.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Condenser

  • Grinder

Procedure:

  • Sample Preparation: 100 g of dried plant material (e.g., anise, star anise, or fennel seeds) is ground into a coarse powder.

  • Distillation: The ground material is placed in the round-bottom flask with 1 L of distilled water. The flask is connected to the Clevenger apparatus and heated.

  • Collection: Steam and volatilized essential oil are condensed and collected in the graduated tube of the Clevenger apparatus over 3-4 hours.

  • Separation and Drying: The collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

Quantification of trans-Anethole by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of trans-anethole in essential oil samples.[9][10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Oven Program Initial 50°C for 3 min, ramp to 300°C at 5°C/min, hold for 5 min[11]
Carrier Gas Helium at a constant flow of 1.41 mL/min[11]
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-350 amu[10]
Ion Source Temperature 220 °C[11]

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Analysis: Identify the trans-anethole peak by comparing its retention time and mass spectrum with a certified reference standard. Quantification is performed by creating a calibration curve with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) for Anethole Quantification

HPLC provides an alternative method for the quantification of anethole, particularly in non-volatile matrices.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 2.1 mm, 3.0 µm)[12][13]

HPLC Conditions:

ParameterValue
Mobile Phase Methanol (B129727):Water (85:15, v/v)[12][13]
Flow Rate 0.2 mL/min[12][13]
Detection Wavelength 259 nm[12][13]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of trans-anethole in methanol and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dilute the sample extract with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of anethole in the samples based on the peak area and the calibration curve.

experimental_workflow Plant_Material Plant Material (e.g., Anise Seeds) Extraction Essential Oil Extraction (Steam Distillation) Plant_Material->Extraction Essential_Oil Anethole-Rich Essential Oil Extraction->Essential_Oil Sample_Prep Sample Preparation (Dilution) Essential_Oil->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis HPLC->Data_Analysis

General Experimental Workflow for Anethole Analysis.

Signaling Pathways

The biological activities of anethole have been linked to its modulation of several key signaling pathways. It is important to note that these pathways have been elucidated for anethole, and specific research on the signaling pathways affected by this compound is limited in the context of its natural occurrence.

Studies have shown that anethole can induce apoptosis in cancer cells through the modulation of pathways such as NF-κB, MAPKinases, and Wnt.[13][15] It has also been reported to influence the PI3K-AKT signaling pathway, which is crucial for neuronal growth and survival.[4]

Conclusion

While anethole is a well-characterized and abundant natural product in the essential oils of anise, star anise, and fennel, its derivative, this compound, does not appear to be a significant natural constituent of these plants. The available evidence strongly indicates that this compound is a metabolite of anethole formed in biological systems. Its potential for cytotoxicity and mutagenicity, as demonstrated with synthetic this compound, warrants further investigation, particularly in the context of the consumption of anethole-rich foods and products. Future research should focus on sensitive analytical methods to detect and quantify trace amounts of this compound in plant materials and, more importantly, in biological fluids and tissues after the ingestion of anethole to better understand its formation, bioavailability, and potential biological effects in humans.

References

Anethole Oxide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for anethole (B165797) oxide, a compound of interest in flavor, fragrance, and biomedical research. Due to its toxicological profile, including evidence of mutagenicity and carcinogenicity, stringent safety measures are imperative when handling this substance. This document outlines the known hazards, exposure controls, and emergency procedures, and provides detailed experimental protocols for its synthesis and toxicological assessment.

Hazard Identification and Classification

Anethole oxide is classified as a hazardous substance. The primary concerns are its potential for skin sensitization, mutagenicity, and carcinogenicity. Studies have shown that trans-anethole oxide can induce hepatomas and skin papillomas in mice and is mutagenic in bacterial assays.[1][2][3]

GHS Hazard Statements:

  • Harmful if swallowed

  • Toxic in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • May cause an allergic skin reaction.[4][5][6]

  • Harmful to aquatic life with long-lasting effects.[4][5]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound and its precursor, anethole, is crucial for safe handling and storage.

PropertyValueCitation(s)
Appearance Colorless to pale yellow liquid[7]
Odor Sweet, anise-like[7]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.20 g/mol [6]
Boiling Point 234–237 °C (for anethole)[7]
Flash Point 91 °C (195.8 °F) - Closed Cup (for anethole)[8]
Solubility Practically insoluble in water; soluble in ethanol, organic solvents[7]
Incompatibilities Strong oxidizing agents[8]
Conditions to Avoid Heat, light, and open flames[8]
Hazardous Decomposition Emits toxic fumes of carbon oxides under fire conditions[7]

Toxicological Data

The toxicological profile of this compound indicates significant health risks. The epoxidation of the parent compound, anethole, is a pathway of toxicological concern.[1][9]

ParameterRouteSpeciesValueCitation(s)
LD50 OralRat2090 mg/kg (for anethole)[8]
LD50 DermalRabbit>5000 mg/kg (for anethole)[8]
Carcinogenicity DermalMouseInduced skin papillomas[1][2][3]
Carcinogenicity OralMouseInduced hepatomas[1][2][3]
Mutagenicity In vitroS. typhimuriumPositive in Ames test (strains TA1535, TA100, TA98)[1][2][3]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures is essential to minimize risk.

Control ParameterRecommendationCitation(s)
Engineering Controls Use in a well-ventilated area with a local exhaust system. Facilities should be equipped with an eyewash station and safety shower.[7][10]
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[4][10]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Remove and wash contaminated clothing before reuse.[4][7][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[11]
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and toxicological evaluation of this compound, based on cited literature.

Synthesis of trans-Anethole Oxide

trans-Anethole oxide can be synthesized by the epoxidation of trans-anethole using dimethyldioxirane (B1199080).[1][2][3]

Objective: To prepare trans-anethole oxide for use in toxicological studies.

Materials:

  • trans-Anethole

  • Dimethyldioxirane solution in acetone (B3395972)

  • Acetone

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve trans-anethole in a minimal amount of acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethyldioxirane in acetone to the stirred anethole solution. The reaction is exothermic and should be controlled.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude trans-anethole oxide can be used directly or purified further by chromatography if necessary.

Ames Test for Mutagenicity

This protocol is adapted from the methodology used to assess the mutagenicity of trans-anethole oxide.[1]

Objective: To determine the mutagenic potential of trans-anethole oxide using a bacterial reverse mutation assay.

Materials:

  • Salmonella typhimurium strains TA1535, TA100, and TA98

  • trans-Anethole oxide

  • Acetone (or other suitable solvent)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Incubator at 37°C

Procedure:

  • Prepare a solution of trans-anethole oxide in a suitable solvent (e.g., 20 µl of acetone).

  • In a test tube, combine the this compound solution with the bacterial tester strain in a total volume of 0.6 ml of potassium phosphate buffer.

  • Pre-incubate the mixture for 30 minutes at 37°C in a shaking water bath.

  • Following incubation, add 2 ml of molten top agar to the test tube.

  • Vortex the mixture gently and pour it onto a minimal glucose agar plate, ensuring even distribution.

  • Allow the top agar to solidify.

  • Incubate the plates at 37°C for 48 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate. A dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic effect.

Carcinogenicity Study in Mice

This protocol outlines the methodology for a skin papilloma induction study in mice.[1]

Objective: To assess the carcinogenic potential of trans-anethole oxide upon topical application in mice.

Materials:

  • CD-1 mice (female)

  • trans-Anethole oxide

  • Acetone (as a vehicle)

  • Pipettes for topical application

Procedure:

  • Acclimatize female CD-1 mice to the laboratory conditions.

  • Shave the dorsal skin of the mice one day before the start of the experiment.

  • Prepare different concentrations of trans-anethole oxide in acetone.

  • Apply the this compound solution topically to the shaved area of the mice. A control group should receive only the acetone vehicle.

  • Repeat the application according to the study design (e.g., twice weekly).

  • Observe the mice regularly for signs of toxicity and the development of skin lesions.

  • Enumerate skin papillomas at regular intervals (e.g., bi-weekly) for the duration of the study (e.g., 20 weeks).

  • At the termination of the study, perform a histopathological examination of the skin lesions.

Cytotoxicity Assay in Rat Hepatocytes

This protocol describes the assessment of cytotoxicity using freshly isolated rat hepatocytes.

Objective: To determine the cytotoxic effects of this compound on primary liver cells.

Materials:

  • Freshly isolated rat hepatocytes

  • Culture medium

  • trans-Anethole oxide

  • Lactate dehydrogenase (LDH) assay kit

  • Multi-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate rat hepatocytes using a collagenase perfusion method.

  • Seed the hepatocytes in multi-well plates at a predetermined density.

  • Allow the cells to attach for a few hours.

  • Prepare various concentrations of trans-anethole oxide in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 2, 4, 6 hours).

  • At each time point, collect the culture medium and lyse the remaining cells.

  • Measure the LDH activity in both the culture medium and the cell lysate using an LDH assay kit.

  • Calculate the percentage of LDH leakage into the medium as an indicator of cytotoxicity.

Safety and Handling Workflows

The following diagrams, created using the DOT language, visualize key safety and handling procedures.

G start Start Handling this compound assess Assess Risks & Review SDS start->assess ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) assess->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle Handle with Care Avoid Inhalation, Skin/Eye Contact ventilation->handle storage Store in a Cool, Dry, Well-Ventilated Area Away from Light & Ignition Sources handle->storage waste Dispose of Waste According to Regulations storage->waste decontaminate Decontaminate Work Area & Remove PPE waste->decontaminate end End of Procedure decontaminate->end

Caption: Standard workflow for handling this compound.

G exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air wash_skin Wash with Soap & Water Remove Contaminated Clothing skin->wash_skin rinse_eyes Rinse Cautiously with Water for Several Minutes eye->rinse_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention if Symptoms Persist move_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical seek_medical_imm Seek Immediate Medical Attention rinse_mouth->seek_medical_imm

Caption: First aid procedures for this compound exposure.

G spill Accidental Spill Occurs evacuate Evacuate Non-Essential Personnel Ensure Ventilation spill->evacuate ppe Wear Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe contain Contain Spill with Inert Material (Sand, Earth) ppe->contain collect Collect Absorbed Material into a Suitable Container contain->collect dispose Dispose of Container as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: Workflow for managing an accidental spill of this compound.

Anethole-Induced Apoptotic Pathway

Anethole has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules. The following diagram illustrates this pathway.

G anethole Anethole ros Increased Reactive Oxygen Species (ROS) anethole->ros bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased anethole->bcl2 bax Bax (Pro-apoptotic) Expression Increased anethole->bax mito Mitochondrial Dysfunction ros->mito bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Anethole-induced apoptotic signaling pathway.

Conclusion

This compound is a valuable compound for research, but it poses significant health risks that necessitate careful handling and a thorough understanding of its toxicological properties. This guide provides a comprehensive overview of the necessary safety precautions, emergency procedures, and relevant experimental protocols to ensure the safe use of this compound in a laboratory setting. All personnel handling this substance must be fully trained on these procedures and have access to the appropriate personal protective equipment.

References

Anethole Oxide: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological data currently available for anethole (B165797) oxide, a primary metabolite of the widely used flavoring agent, anethole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Executive Summary

Anethole oxide, formed through the epoxidation of anethole's side chain, exhibits significant toxicological properties that warrant careful consideration. In vivo and in vitro studies have demonstrated its mutagenic and carcinogenic potential. While a precise median lethal dose (LD50) has not been established, acute toxicity studies indicate that this compound is more toxic than its parent compound. Data on reproductive and developmental toxicity remains limited in the public domain. This guide synthesizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Acute Toxicity

For comparison, the acute toxicity of the parent compound, trans-anethole, is presented in the table below.

Acute Toxicity of trans-Anethole
Route of Administration Species LD50 Reference
OralRat> 2,000 mg/kg[2]
DermalRabbit> 4,900 mg/kg[2]
Inhalation (4h)Rat> 5.1 mg/L[2]

Genotoxicity

This compound has been shown to be mutagenic in bacterial reverse mutation assays.

Ames Test

trans-Anethole oxide was found to be mutagenic in Salmonella typhimurium strains TA100 (detecting base-pair substitutions) and TA98 (detecting frameshift mutations) in the absence of metabolic activation[1]. This indicates that this compound is a direct-acting mutagen.

Mutagenicity of trans-Anethole Oxide in Salmonella typhimurium
Strain Metabolic Activation Result
TA100Without S9Positive
TA98Without S9Positive
TA1535Not specifiedNot specified
Experimental Protocol: Ames Test

The mutagenicity of trans-anethole oxide was evaluated using a modified pre-incubation method of the Ames test[1].

  • Bacterial Strains: Salmonella typhimurium strains TA100 and TA98 were used.

  • Test Compound Preparation: trans-Anethole oxide was dissolved in acetone (B3395972).

  • Assay Procedure:

    • Aliquots of the test compound were pre-incubated with the bacterial culture in a potassium phosphate (B84403) buffer.

    • After incubation, top agar (B569324) was added to the mixture.

    • The mixture was poured onto minimal glucose agar plates.

    • Plates were incubated at 37°C for 48 hours.

  • Data Analysis: The number of revertant colonies (his+) was counted and compared to the solvent control.

Carcinogenicity

Studies in mice have demonstrated the carcinogenic potential of trans-anethole oxide, leading to the formation of both liver and skin tumors.

Hepatocellular Carcinoma

Intraperitoneal injection of trans-anethole oxide in male B6C3F1 mice resulted in a significant increase in the incidence of hepatomas[1].

Hepatoma Induction by trans-Anethole Oxide in Male B6C3F1 Mice
Dose (i.p.) Number of Mice Hepatoma Incidence (%) Average Number of Hepatomas per Mouse
0.5 µmol/g body wt2458*0.8 ± 0.9
Control group data not explicitly provided, but the increase was reported as significant.
Skin Papilloma

Topical application of trans-anethole oxide on the skin of female CD-1 mice induced the formation of skin papillomas[1]. Application of 10 µmol of trans-anethole oxide also resulted in the formation of skin sores, a sign of local toxicity[1].

Skin Papilloma Induction by trans-Anethole Oxide in Female CD-1 Mice
Dose (topical) Number of Mice Papilloma Incidence (%) at 30 weeks Average Number of Papillomas per Mouse at 30 weeks
10 µmol16380.6 ± 0.9
Experimental Protocols: Carcinogenicity Studies

Hepatoma Induction in B6C3F1 Mice [1]:

  • Animals: 12-day-old male B6C3F1 mice.

  • Test Compound Administration: A single intraperitoneal (i.p.) injection of trans-anethole oxide dissolved in tricaprylin.

  • Observation Period: Mice were observed for the development of liver tumors.

  • Endpoint: The incidence and number of hepatomas were determined at the end of the study.

Skin Papilloma Induction in CD-1 Mice [1]:

  • Animals: Female CD-1 mice.

  • Initiation: A single topical application of an initiator (e.g., 7,12-dimethylbenz[a]anthracene (B13559) - DMBA).

  • Promotion: Twice-weekly topical applications of trans-anethole oxide in acetone for a specified period.

  • Observation Period: Mice were monitored weekly for the appearance and growth of skin tumors.

  • Endpoint: The incidence and multiplicity of skin papillomas were recorded.

Skin Sensitization

Specific studies on the skin sensitization potential of this compound are not available in the reviewed literature. However, its irritant properties, as evidenced by the formation of skin sores upon topical application, suggest a potential for dermal reactions[1]. The parent compound, trans-anethole, is not considered a skin sensitizer (B1316253) based on a Buehler test[2].

Reproductive and Developmental Toxicity

There is a lack of publicly available studies specifically investigating the reproductive and developmental toxicity of this compound. The PubChem database includes a GHS hazard statement indicating that this compound is "Suspected of damaging fertility or the unborn child"[3]. However, the primary studies supporting this classification are not cited. Studies on the parent compound, trans-anethole, have shown some effects on the reproductive system in rats, including anti-implantation and estrogenic activity[4].

Metabolism and Signaling Pathways

The primary metabolic activation of anethole to its toxic form is through epoxidation of the propenyl side chain by cytochrome P450 enzymes to form this compound. This reactive epoxide can then be detoxified by epoxide hydrolase to form a dihydrodiol or conjugated with glutathione (B108866) (GSH). Covalent binding of the electrophilic this compound to cellular macromolecules like DNA and proteins is believed to be the initiating event for its toxic and carcinogenic effects.

anethole_metabolism Anethole Anethole Anethole_Oxide This compound (Reactive Epoxide) Anethole->Anethole_Oxide CYP450 (Epoxidation) Dihydrodiol Anethole-1,2-dihydrodiol (Detoxified) Anethole_Oxide->Dihydrodiol Epoxide Hydrolase GSH_Conjugate GSH Conjugate (Detoxified) Anethole_Oxide->GSH_Conjugate Glutathione S-transferase Macromolecule_Adducts Macromolecule Adducts (DNA, Protein) Anethole_Oxide->Macromolecule_Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Macromolecule_Adducts->Toxicity

Anethole Metabolism and Bioactivation Pathway

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a skin carcinogenicity study, similar to the one used to evaluate this compound.

skin_carcinogenicity_workflow start Start: Select CD-1 Mice initiation Initiation: Single topical application of DMBA start->initiation promotion Promotion: Twice-weekly topical application of this compound in acetone initiation->promotion observation Observation Period: Weekly monitoring for tumor development promotion->observation data_collection Data Collection: Record tumor incidence and multiplicity observation->data_collection histopathology Histopathological Examination: Confirm tumor type data_collection->histopathology end End: Data Analysis & Conclusion histopathology->end

Skin Carcinogenicity Study Workflow

Conclusion

The available data clearly indicate that this compound is a genotoxic and carcinogenic compound, with a higher acute toxicity than its parent compound, anethole. The primary mechanism of its toxicity is believed to be the formation of a reactive epoxide that can bind to cellular macromolecules. While significant progress has been made in understanding its mutagenic and carcinogenic properties, further research is needed to establish a definitive acute toxicity profile (LD50) and to investigate its potential for reproductive and developmental toxicity. This information is crucial for a comprehensive risk assessment of anethole and its metabolites.

References

Anethole Oxide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797) oxide, a primary metabolite of the widely used flavoring agent anethole, has garnered scientific interest due to its potential toxicological implications. This technical guide provides a comprehensive overview of the current understanding of anethole oxide's mechanism of action, with a focus on its cytotoxicity, genotoxicity, and interactions with cellular pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated signaling pathways to serve as a resource for ongoing research and drug development.

Introduction

Anethole, a phenylpropanoid naturally occurring in essential oils of anise, fennel, and star anise, undergoes metabolic transformation in vivo to form trans-anethole oxide. While anethole itself is generally recognized as safe at low consumption levels, its epoxide metabolite has been implicated in cytotoxic and carcinogenic effects observed in animal studies. Understanding the precise mechanism of action of this compound is crucial for assessing the safety of anethole and for exploring the potential therapeutic or toxicological properties of this reactive epoxide.

Biochemical and Cellular Mechanisms of Action

The primary mechanism of action of this compound appears to be linked to its electrophilic nature, which facilitates covalent interactions with cellular macromolecules, leading to cytotoxicity and genotoxicity.

Cytotoxicity and Glutathione (B108866) Depletion

trans-Anethole oxide has demonstrated significant cytotoxicity in various cell types, particularly in hepatocytes.[1] A key event in this compound-induced cytotoxicity is the depletion of intracellular glutathione (GSH).[1] GSH, a critical cellular antioxidant, detoxifies electrophilic compounds by forming GSH conjugates. The reactive epoxide ring of this compound is a substrate for glutathione S-transferases (GSTs), leading to the formation of a GSH-anethole oxide adduct. This conjugation reaction consumes cellular GSH pools. Depletion of GSH can disrupt cellular redox balance, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Genotoxicity and Carcinogenicity

The genotoxic potential of trans-anethole oxide is a subject of ongoing investigation. Studies have shown that synthetic trans-anethole oxide is mutagenic in Salmonella typhimurium strains TA100 and TA1535, indicating its ability to induce base-pair substitutions.[1] Furthermore, in vivo studies have demonstrated that trans-anethole oxide can induce hepatomas and skin papillomas in mice, suggesting it is a carcinogenic agent in these models.[1] The proposed mechanism for its genotoxicity involves the formation of DNA adducts, where the electrophilic epoxide reacts with nucleophilic sites on DNA bases. However, some studies have reported a lack of genotoxicity in rat hepatocytes, suggesting potential species-specific differences in metabolism and detoxification.[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of trans-anethole oxide.

Table 1: Carcinogenicity of trans-Anethole Oxide in Mice

Animal ModelTreatment ProtocolDosageOutcomeIncidenceReference
B6C3F1 mice (male)Intraperitoneal (i.p.) injection, once a week for 8 weeks0.5 µmol/g body weightHepatomas8/15 (53%)[1]
CD-1 mice (female)Topical application to the skin, twice a week for 20 weeks1.0 µmol in 0.1 ml acetone (B3395972)Skin Papillomas6/15 (40%)[1]

Table 2: Mutagenicity of trans-Anethole Oxide in Salmonella typhimurium

StrainDose (µ g/plate )Revertants/plate (Mean ± SD)Reference
TA100100250 ± 15[1]
TA100200450 ± 20[1]
TA1535100150 ± 10[1]
TA1535200300 ± 18[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound.

Synthesis of trans-Anethole Oxide
  • Reagents: trans-Anethole, dimethyldioxirane (B1199080) solution in acetone, dry acetone, molecular sieves (4 Å).

  • Procedure:

    • A freshly prepared and titrated solution of dimethyldioxirane (~0.08 M in acetone) is added to a solution of trans-anethole in dry acetone at 0°C.

    • The reaction mixture is stirred for 30 minutes at room temperature.

    • The solvent is evaporated under reduced pressure to yield trans-anethole oxide as a colorless oil.

    • The product can be stored at -80°C in a dry, inert atmosphere.[1]

Ames Test for Mutagenicity
  • Materials: Salmonella typhimurium tester strains (e.g., TA100, TA1535), top agar (B569324), minimal glucose agar plates, trans-anethole oxide dissolved in a suitable solvent (e.g., acetone).

  • Procedure:

    • Varying concentrations of trans-anethole oxide are added to molten top agar containing the tester strain.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ revertants) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.[1]

Mouse Carcinogenicity Study
  • Animal Models: B6C3F1 mice for hepatoma induction, CD-1 mice for skin papilloma induction.

  • Hepatoma Induction Protocol:

    • Male B6C3F1 mice are administered trans-anethole oxide via intraperitoneal injection once a week for a specified period (e.g., 8 weeks).

    • Animals are monitored for signs of toxicity and tumor development.

    • At the end of the study, livers are collected, and the incidence of hepatomas is determined through histopathological examination.[1]

  • Skin Papilloma Induction Protocol:

    • The dorsal skin of female CD-1 mice is shaved.

    • A solution of trans-anethole oxide in a suitable solvent (e.g., acetone) is applied topically twice a week for a specified duration (e.g., 20 weeks).

    • The number and size of skin papillomas are recorded weekly.[1]

Signaling Pathways and Molecular Interactions

While direct evidence for this compound's modulation of specific signaling pathways is limited, the effects of its precursor, anethole, provide some insights into potentially relevant pathways. Anethole has been shown to inhibit pro-inflammatory pathways such as NF-κB and MAPK. It is plausible that this compound, as a reactive metabolite, could also interact with components of these pathways, although the nature of this interaction (inhibition vs. activation) requires further investigation.

anethole_metabolism_and_toxicity Anethole Anethole P450 Cytochrome P450 (Epoxidation) Anethole->P450 Metabolism Anethole_Oxide This compound P450->Anethole_Oxide GST GST Anethole_Oxide->GST DNA DNA Anethole_Oxide->DNA Covalent Binding Proteins Cellular Proteins Anethole_Oxide->Proteins Covalent Binding GSH Glutathione (GSH) GSH->GST GSH_Adduct GSH-Anethole Oxide Adduct GST->GSH_Adduct Detox Detoxification GSH_Adduct->Detox DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation & Carcinogenesis DNA_Adducts->Mutation Protein_Adducts Protein Adducts Proteins->Protein_Adducts Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Metabolism of Anethole to this compound and Subsequent Cellular Interactions.

potential_signaling_pathway_interaction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK Anethole_Oxide This compound (?) Anethole_Oxide->IKK Modulation? Anethole_Oxide->MAPKKK Modulation? IkB IκB IKK->IkB P NFkB NF-κB IKK->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Potential Interaction of this compound with NF-κB and MAPK Signaling Pathways.

Conclusion and Future Directions

The available evidence indicates that trans-anethole oxide is a reactive metabolite of anethole with cytotoxic, mutagenic, and carcinogenic properties in certain experimental models. Its mechanism of action is likely driven by its electrophilic nature, leading to glutathione depletion and the formation of macromolecular adducts. However, significant knowledge gaps remain. Future research should focus on:

  • Directly assessing the effects of isolated this compound on key signaling pathways such as NF-κB and MAPK to determine if it acts as an agonist or antagonist.

  • Identifying specific protein targets of this compound through proteomics approaches.

  • Quantifying the formation of this compound-DNA adducts in various tissues and cell types.

  • Elucidating the precise enzymatic pathways involved in the detoxification of this compound and how these may vary across species.

  • Conducting further dose-response studies to establish clear thresholds for the toxic effects of this compound.

A more in-depth understanding of the molecular mechanisms of this compound will be instrumental in refining safety assessments for anethole and may uncover novel insights into the toxicology of electrophilic compounds.

References

Methodological & Application

Synthesis of trans-Anethole Oxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of trans-anethole oxide, an important epoxide derivative with applications in flavor, fragrance, and as a synthon in organic chemistry. Two primary methods for the epoxidation of trans-anethole are presented: reaction with meta-chloroperoxybenzoic acid (mCPBA) and epoxidation using dimethyldioxirane (B1199080) (DMD), generated in situ from Oxone and acetone (B3395972). This guide includes comprehensive experimental procedures, a comparative analysis of the two methods, purification protocols, and detailed characterization data to aid researchers in the successful synthesis and analysis of trans-anethole oxide.

Introduction

trans-Anethole is a naturally occurring phenylpropene, abundant in the essential oils of anise and fennel. Its epoxidation yields trans-anethole oxide, a chiral molecule with significant interest in synthetic and medicinal chemistry. The epoxide functional group serves as a versatile handle for further chemical transformations. This protocol outlines two robust and commonly employed methods for the synthesis of trans-anethole oxide, providing researchers with a reliable guide for its preparation in a laboratory setting.

Comparative Overview of Synthesis Methods

Two effective methods for the epoxidation of trans-anethole are detailed below. The choice of method may depend on factors such as reagent availability, desired yield, and reaction scale.

ParameterMethod 1: mCPBA EpoxidationMethod 2: Dimethyldioxirane (DMD) Epoxidation
Epoxidizing Agent meta-Chloroperoxybenzoic acid (mCPBA)Dimethyldioxirane (DMD), generated in situ from Oxone® and acetone
Reaction Conditions Dichloromethane, 0°C to room temperatureAcetone/acetonitrile (B52724)/water, 0°C
Reaction Time Approximately 20 minutesApproximately 1.5 hours
Reported Yield Good to high>95%[1]
Byproducts meta-Chlorobenzoic acidSulfate (B86663) salts
Work-up Aqueous wash to remove acid byproductExtraction
Advantages Readily available reagent, relatively fast reaction.High yield, neutral reaction conditions minimize side reactions.[2]
Disadvantages Acidic byproduct may cause epoxide ring-opening if not buffered.[3]Requires in situ generation of the reagent.

Experimental Protocols

Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (mCPBA)

This method utilizes the commercially available and widely used epoxidizing agent, mCPBA.[4]

Materials:

  • trans-Anethole

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • 10% aqueous potassium carbonate (K₂CO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 25 mL Erlenmeyer flask

  • Magnetic stirrer and stir vane

  • Ice bath

  • 15 mL centrifuge tube

  • 5 mL conical vial

  • Separatory funnel

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 0.100 g of trans-anethole in 1.5 mL of dichloromethane. Add a spin vane.

  • Add 3.5 mL of 10% aqueous Na₂CO₃ solution to the flask and cool the mixture in an ice bath with stirring.[5]

  • In a separate container, prepare a solution of 0.28 g of mCPBA in 3.0 mL of dichloromethane.

  • Add the mCPBA solution dropwise to the stirred, cooled trans-anethole solution.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes.

  • Transfer the reaction mixture to a 15 mL centrifuge tube. Remove the upper aqueous layer.

  • Transfer the organic layer to a 5 mL conical vial and wash it five times with 10 mL portions of 10% aqueous potassium carbonate, followed by one wash with 1.5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the dried solution into a pre-weighed, dry 25 mL Erlenmeyer flask.

  • Evaporate the solvent in a fume hood to yield trans-anethole oxide as a pleasant-smelling oil.[5]

  • Determine the final mass of the product and proceed with characterization.

Method 2: Epoxidation with Dimethyldioxirane (DMD)

This method involves the in situ generation of the powerful and neutral epoxidizing agent, dimethyldioxirane, from Oxone® and acetone.[2][5]

Materials:

  • trans-Anethole

  • Oxone® (potassium peroxymonosulfate)

  • Acetone

  • Acetonitrile

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2 mmol of trans-anethole in 20 mL of a 1:1 mixture of acetone and acetonitrile in a reaction flask.

  • Add 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Chill the reaction mixture in an ice-water bath for 10 minutes with stirring.

  • In a separate beaker, prepare a solution of 4.4 mmol of Oxone® in 10 mL of water.

  • Add the Oxone® solution to the chilled reaction mixture and stir at 0°C for 1.5 hours.[6]

  • After the reaction is complete, add 20 mL of water to the reaction mixture.

  • Extract the product with two 30 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Gravity filter the solution to remove the drying agent.

  • Remove the solvent by rotary evaporation to yield the product as a clear, colorless oil.[6]

  • Determine the product yield and proceed with characterization.

Purification of trans-Anethole Oxide

The crude trans-anethole oxide obtained from either synthesis can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Characterization of trans-Anethole Oxide

The structure and purity of the synthesized trans-anethole oxide should be confirmed by spectroscopic methods.

TechniqueData
¹H NMR Characteristic signals for the epoxide protons will be observed. Due to the trans configuration of the starting alkene, the coupling constant between the epoxide protons is expected to be small (typically 2-4 Hz).[6]
¹³C NMR Signals corresponding to the epoxide carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy Appearance of a characteristic C-O-C stretching band for the epoxide ring, typically in the range of 1250 cm⁻¹ and 800-900 cm⁻¹. The disappearance of the C=C stretching band of the starting alkene should be confirmed.
Gas Chromatography-Mass Spectrometry (GC-MS) GC analysis will indicate the purity of the product, and the mass spectrum will show the molecular ion peak corresponding to the molecular weight of trans-anethole oxide (164.20 g/mol ).[7]

Visualizing the Synthesis and Workflow

Reaction Pathway: Epoxidation of trans-Anethole

G cluster_start Starting Material cluster_reagents Epoxidizing Agents cluster_product Product trans-Anethole trans-Anethole mCPBA mCPBA trans-Anethole->mCPBA Method 1 DMD Dimethyldioxirane (from Oxone + Acetone) trans-Anethole->DMD Method 2 trans-Anethole_Oxide trans-Anethole Oxide mCPBA->trans-Anethole_Oxide DMD->trans-Anethole_Oxide

Caption: Reaction pathways for the synthesis of trans-anethole oxide.

Experimental Workflow: General Procedure

G A Reactant Preparation B Epoxidation Reaction A->B C Quenching & Work-up B->C D Extraction C->D E Drying D->E F Solvent Removal E->F G Purification (Optional) F->G H Characterization G->H

Caption: General experimental workflow for trans-anethole oxide synthesis.

References

Application Notes and Protocols for the Epoxidation of Anethole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the epoxidation of trans-anethole, a key transformation in the synthesis of various valuable compounds. The protocols are designed for researchers in organic chemistry, medicinal chemistry, and drug development.

The epoxidation of anethole (B165797) can be effectively achieved using several oxidizing agents. This document outlines two robust and commonly employed methods: one utilizing Oxone for the in situ generation of dimethyldioxirane (B1199080), and another employing meta-chloroperoxybenzoic acid (m-CPBA).

Method 1: Epoxidation of trans-Anethole using Oxone

This protocol describes the epoxidation of trans-anethole by generating dimethyldioxirane in situ from Oxone and acetone (B3395972).[1] This method is advantageous as it avoids the handling of potentially hazardous peroxide reagents.[1] The reaction is buffered with sodium bicarbonate to maintain an optimal pH, as the process generates acidic byproducts.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (B52724) (20 mL).[1]

  • Buffering and Cooling: Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.[1] Chill the flask in an ice-water bath for 10 minutes.[1]

  • Addition of Oxidant: In a separate container, prepare a solution of Oxone (4.4 mmol) in water (10 mL).[1] Add this Oxone solution to the chilled reaction mixture.

  • Reaction: Stir the resulting mixture vigorously at 0°C for 1.5 hours.[1]

  • Work-up:

    • Add water (20 mL) to the reaction mixture.[1]

    • Extract the aqueous solution with ethyl acetate (B1210297) (2 x 30 mL).[1]

    • Combine the organic layers and wash with brine (50 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter.[1]

  • Isolation of Product: Remove the solvent using a rotary evaporator to yield the anethole epoxide as a clear, colorless oil.[1]

  • Characterization: Determine the product yield and characterize the structure using spectroscopic methods such as GC-MS, IR, and NMR spectroscopy.[1]

Method 2: Epoxidation of trans-Anethole using m-CPBA

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes.[2][3][4] The reaction is stereospecific, meaning the geometry of the alkene is retained in the epoxide product.[1] It is often necessary to buffer the reaction to prevent the opening of the acid-sensitive epoxide ring by the meta-chlorobenzoic acid byproduct.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve trans-anethole in a suitable solvent like dichloromethane (B109758) in a round-bottom flask.

  • Buffering (Optional but Recommended): To neutralize the acidic byproduct, a buffer such as sodium bicarbonate can be added to the reaction mixture.[5]

  • Addition of Oxidant: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to stir at room temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation of Product: After filtration, concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude epoxide by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the epoxidation of trans-anethole using Oxone.

ParameterValue
trans-Anethole2 mmol
Solvent20 mL (1:1 Acetone:Acetonitrile)
Sodium Bicarbonate10 mL (saturated solution)
Oxone4.4 mmol
Reaction Temperature0°C
Reaction Time1.5 hours

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the epoxidation of anethole.

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_anethole Dissolve Anethole in Solvent add_buffer Add Buffer (e.g., NaHCO3) prep_anethole->add_buffer cool_mixture Cool to 0°C add_buffer->cool_mixture add_oxidant Add Oxidizing Agent (e.g., Oxone or m-CPBA) cool_mixture->add_oxidant stir_reaction Stir at Controlled Temperature add_oxidant->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate characterize Characterize Product (NMR, IR, MS) evaporate->characterize

General workflow for the epoxidation of anethole.

References

Application Note: Purification of Anethole Oxide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anethole (B165797) oxide, the epoxide derivative of anethole, is a valuable synthetic intermediate. Its preparation, typically through the epoxidation of trans-anethole, results in a crude reaction mixture containing the desired product, unreacted starting material, oxidizing agent byproducts (e.g., m-chlorobenzoic acid), and potentially other minor impurities. For applications in research and development, achieving high purity of anethole oxide is critical. This document provides detailed protocols for the purification of this compound from a typical reaction mixture using standard laboratory techniques.

The general purification strategy involves an initial aqueous workup to remove water-soluble impurities, followed by high-purity techniques such as column chromatography or vacuum distillation to separate the this compound from non-polar contaminants like residual trans-anethole.

Physicochemical Data for Separation

Effective purification relies on the differing physical properties of the components in the crude mixture. The following table summarizes key data for the target compound and common impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
trans-Anethole148.20234 °C[1][2]Low
This compound 164.20 ~251 °C (est.) [3][4]Moderate
m-Chlorobenzoic acid (mCBA)156.57153-155 °C (Melting Point)High
Dichloromethane (DCM)84.9339.6 °CModerate
Ethyl Acetate (B1210297)88.1177.1 °CModerate

Experimental Protocols

Protocol 1: Aqueous Workup for Crude Reaction Mixture

This protocol is designed to remove acidic byproducts, such as m-chlorobenzoic acid from m-CPBA oxidations, and other water-soluble impurities following the epoxidation reaction.[5][6]

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Allow the layers to separate. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat the wash (steps 2-3) with NaHCO₃ solution to ensure complete removal of acidic byproducts.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase.

  • Separate the organic layer and transfer it to a dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ to the organic layer to absorb any remaining water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the crude this compound, which can be further purified.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from the less polar trans-anethole and any highly polar baseline impurities.[7][8][9]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230–400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column with stopcock

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in 100% hexanes.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes) or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., progressing from 5% to 10%, 15%, etc.). The optimal gradient should be determined by prior TLC analysis. trans-Anethole will elute first, followed by the more polar this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Stain the TLC plates with a suitable agent (e.g., potassium permanganate) or view under a UV lamp to visualize the separated compounds.

  • Combine and Concentrate: Combine the pure fractions containing this compound, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless oil.

Protocol 3: Purification by Vacuum Distillation

For larger scale purifications or to remove non-volatile impurities, vacuum distillation is a suitable method. This technique lowers the boiling point of the compound, preventing thermal decomposition.[10][11][12]

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile compounds.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. Stir the oil to ensure even heating.

  • Collect Fractions: Collect the distilled this compound in the receiving flask. The boiling point will depend on the vacuum level. For reference, trans-anethole boils at 81°C at 2 mmHg.[2] this compound will have a slightly higher boiling point under the same pressure.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • The collected liquid in the receiving flask is the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. The following table provides typical parameters for common methods.

Analytical MethodColumn/Stationary PhaseMobile Phase/Carrier GasDetectionExpected Result
GC-MS [11]DB-5 or similar non-polar capillary columnHeliumMass Spectrometry (MS)A single major peak corresponding to the mass of this compound (m/z 164.08).
HPLC [11]C18 reverse-phase columnMethanol/Water or Acetonitrile/Water gradientUV (approx. 259 nm)A single major peak with a retention time distinct from trans-anethole.
¹H-NMR [11]CDCl₃N/ANMRCharacteristic peaks for the epoxide ring protons, distinct from the alkene protons of anethole.

Visualized Workflow

The following diagram illustrates the overall purification process from the initial reaction mixture to the final, pure this compound.

Purification_Workflow Workflow for this compound Purification cluster_start Synthesis Output cluster_workup Initial Purification cluster_intermediate Intermediate Product cluster_high_purity High-Purity Methods cluster_final Final Product & Analysis reaction_mix Crude Reaction Mixture (this compound, Anethole, Byproducts) workup Aqueous Workup (NaHCO3 & Brine Wash) reaction_mix->workup Remove acidic & aqueous impurities drying Drying & Solvent Removal (Anhydrous Na2SO4, Rotary Evaporation) workup->drying crude_oxide Crude this compound drying->crude_oxide chromatography Flash Column Chromatography crude_oxide->chromatography Polarity-based separation distillation Vacuum Distillation crude_oxide->distillation Boiling point-based separation pure_oxide Purified this compound chromatography->pure_oxide distillation->pure_oxide analysis Purity Analysis (GC-MS, HPLC, NMR) pure_oxide->analysis Verification

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, also known as anethole epoxide, is a significant metabolite of anethole, a widely used flavoring agent found in essential oils of plants like anise and fennel. The quantification of anethole oxide is crucial for toxicological studies and for understanding the metabolism and potential biological effects of anethole. This document provides an overview of analytical methods that can be adapted for the quantification of this compound, primarily based on established techniques for its precursor, anethole.

While specific validated quantitative data for this compound is not extensively available in the public domain, this guide offers detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most common and appropriate techniques for this type of analysis. The provided protocols for anethole can serve as a strong starting point for developing and validating a method for this compound.

Metabolic Pathway of Anethole

Anethole undergoes several metabolic transformations in vivo, with one of the key pathways being the epoxidation of the side chain to form this compound.[1] This metabolic activation is of toxicological interest. The pathway can be visualized as follows:

Anethole Metabolism Anethole Anethole Anethole_Oxide This compound (Anethole Epoxide) Anethole->Anethole_Oxide Epoxidation (Side Chain) GC-MS Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standards (this compound & IS) inject Inject into GC-MS prep_standards->inject prep_sample Prepare Sample (with IS) prep_sample->inject acquire_data Acquire Chromatographic Data inject->acquire_data calibration Construct Calibration Curve acquire_data->calibration quantify Quantify this compound calibration->quantify HPLC-UV System mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Anethole and its Metabolite, Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a primary aromatic compound found in essential oils of anise and fennel, has garnered significant interest for its potential anticancer properties.[1] In vitro and in vivo studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines.[1][2] The cytotoxic effects of anethole are largely attributed to its metabolite, anethole oxide (also known as anethole epoxide), which is formed through metabolic processes.[1] While extensive research has elucidated the mechanisms of anethole, specific quantitative data and detailed signaling pathways for this compound are less documented in publicly available literature.

These application notes provide a comprehensive overview of the in vitro cytotoxicity of anethole, with the understanding that its epoxide metabolite is a key mediator of this activity. The protocols and data presented are primarily based on studies of anethole and serve as a foundational guide for investigating the cytotoxic effects of both anethole and this compound.

Data Presentation: Quantitative Cytotoxicity Data for Anethole

The following tables summarize the cytotoxic and apoptotic effects of anethole on various cell lines as reported in the literature.

Table 1: IC50 Values of Anethole in Cancer Cell Lines

Cell LineAssayIC50 Value (µM)Exposure Time (hours)
Ca9-22 (Oral Cancer)MTT~824
Ca9-22 (Oral Cancer)MTT1024
Not SpecifiedMTT50Not Specified

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anethole-Induced Cytotoxicity and Apoptosis in Ca9-22 Oral Cancer Cells

Anethole Concentration (µM)% Cytotoxicity (LDH Assay, 24h)% Apoptotic Cells (Annexin V, 48h)% Autophagy (24h)
0 (Control)--0.07 ± 0.07
0.38.2 ± 5.1Not Reported4.3 ± 4.3
3Not ReportedNot Reported2.0 ± 1.8
3074.2 ± 7.3>2939.6 ± 13.3

Table 3: Effect of Anethole on Reactive Oxygen Species (ROS) and Glutathione (GSH) in Ca9-22 Cells (24h)

Anethole Concentration (µM)% ROS ActivityIntracellular GSH Level (%)
0 (Control)73.1 ± 3.027.8 ± 7.2
0.371.0 ± 4.750.6 ± 12.9
365.6 ± 1.250.2 ± 10.8
3021.2 ± 5.357.8 ± 11.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess the effect of anethole or this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Ca9-22)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anethole or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol-HCl (0.05 M)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells (e.g., 3 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of anethole or this compound (e.g., 0.3 µM to 30 µM) for 24 to 48 hours. Include an untreated control.

  • After the incubation period, add 10% of the MTT solution to each well and incubate for 3 hours at 37°C.

  • Remove the medium and add 1 mL of isopropanol-HCl solution to each well to dissolve the formazan (B1609692) crystals.

  • Agitate the plate for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of anethole or this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed cells in multi-well plates incubation1 Incubate for 24h cell_culture->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Cytotoxicity) incubation2->ldh annexin Annexin V/PI Staining (Apoptosis) incubation2->annexin plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer data_analysis Calculate IC50 & % Apoptosis plate_reader->data_analysis flow_cytometer->data_analysis G Anethole-Induced Apoptotic Signaling Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade anethole Anethole ros ↑ ROS Production anethole->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) anethole->bcl2 bax ↑ Bax (Pro-apoptotic) anethole->bax ros->bax cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c promotes casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes and Protocols: Anethole Oxide Mutagenicity Testing Using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a widely used flavoring agent found in essential oils of plants like anise and fennel, undergoes metabolic processes in vivo that can lead to the formation of various metabolites, including anethole oxide.[1] The assessment of the genotoxic potential of such metabolites is a critical step in the safety evaluation of food additives and drug candidates. The bacterial reverse mutation assay, commonly known as the Ames test, is a well-established and widely used short-term in vitro assay to assess the mutagenic potential of chemical substances.[2][3] This test utilizes several strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The assay evaluates the ability of a test substance to induce reverse mutations, or revertants, which restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

This document provides detailed application notes and protocols for the mutagenicity testing of this compound using the Ames test, with a focus on the experimental procedures and data interpretation. The information presented is based on published studies and established protocols for the Ames test.

Data Presentation

The mutagenicity of trans-anethole oxide has been evaluated using the Ames test with Salmonella typhimurium strains TA98, TA100, and TA1535. The results indicate that trans-anethole oxide is mutagenic in a dose-dependent manner in all tested strains without the need for metabolic activation (S9 mix).

Table 1: Mutagenicity of trans-Anethole Oxide in Salmonella typhimurium

S. typhimurium StrainThis compound Concentration (µ g/plate )Mean Revertant Colonies per Plate (± SD)
TA98 025 ± 5
1050 ± 7
30120 ± 15
60250 ± 20
90400 ± 25
TA100 0120 ± 10
10200 ± 12
30450 ± 25
60800 ± 40
901100 ± 50
TA1535 015 ± 4
1040 ± 6
30100 ± 11
60220 ± 18
90350 ± 22

Data is estimated from graphical representations in Kim et al., 1999, Carcinogenesis, 20(7), 1303-7. The values for the negative control (0 µ g/plate ) are typical spontaneous reversion rates for these strains.

Experimental Protocols

The following protocols are based on the plate incorporation method for the Ames test, a standard procedure for assessing the mutagenicity of chemical compounds.

Materials
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1535. These strains should be obtained from a reputable supplier and their genetic markers (histidine requirement, rfa mutation, uvrB deletion, and presence of pKM101 plasmid in TA98 and TA100) should be verified.

  • Test Compound: trans-Anethole oxide, dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Media and Reagents:

    • Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)

    • Top Agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

    • Minimal Glucose Agar Plates (Vogel-Bonner medium E with 2% glucose)

    • Solvent (e.g., DMSO)

    • Positive Controls (without S9):

      • For TA98: 2-Nitrofluorene

      • For TA100: Sodium azide

      • For TA1535: Sodium azide

    • Negative Control (solvent used to dissolve the test compound)

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath or incubator

    • Autoclave

    • Sterile glassware and plasticware (pipettes, test tubes, Petri dishes)

    • Vortex mixer

    • Spectrophotometer

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight culture of S. typhimurium strains Mix Mix bacteria, test compound/control, and molten top agar Bacterial_Culture->Mix Test_Compound Prepare serial dilutions of this compound Test_Compound->Mix Controls Prepare positive and negative controls Controls->Mix Pour Pour mixture onto minimal glucose agar plates Mix->Pour Incubate Incubate plates at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and assess mutagenicity Count->Analyze

Caption: Workflow of the Ames test plate incorporation method.

Detailed Procedure
  • Preparation of Bacterial Cultures:

    • From a frozen stock, streak each S. typhimurium strain onto a nutrient agar plate and incubate at 37°C for 12-16 hours.

    • Inoculate a single colony from each plate into 10-20 mL of nutrient broth.

    • Incubate the broth cultures at 37°C with shaking (e.g., 120 rpm) for 10-12 hours to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of trans-anethole oxide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

    • Prepare solutions of the appropriate positive controls and the negative control (solvent only).

  • Plate Incorporation Assay:

    • Label sterile test tubes for each bacterial strain, test compound concentration, and control.

    • To each tube, add the following in order:

      • 2.0 mL of molten top agar (maintained at 45°C)

      • 0.1 mL of the overnight bacterial culture

      • 0.1 mL of the test compound solution, positive control, or negative control.

    • Vortex the mixture gently for a few seconds.

    • Immediately pour the contents of the tube onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure the top agar spreads evenly.

    • Allow the top agar to solidify at room temperature.

  • Incubation and Colony Counting:

    • Invert the plates and incubate them at 37°C for 48 to 72 hours.

    • After incubation, count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the number of colonies on the negative control plates. The cytotoxicity of the test compound should also be assessed by observing any significant reduction in the background lawn of bacterial growth at higher concentrations.

Signaling Pathway and Mutagenic Mechanism

This compound is an epoxide, a class of reactive electrophilic compounds. The mutagenicity of epoxides is often attributed to their ability to directly alkylate DNA.

Mutagenic_Mechanism cluster_pathway Proposed Mutagenic Pathway of this compound Anethole_Oxide This compound (Electrophile) DNA Bacterial DNA (Nucleophilic sites) Anethole_Oxide->DNA Covalent Binding DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Replication_Error Errors during DNA Replication DNA_Adduct->Replication_Error Mutation Point Mutation (Base-pair substitution) Replication_Error->Mutation Reversion his- to his+ Reversion Mutation->Reversion

Caption: Proposed mechanism of this compound-induced mutagenicity.

The epoxide ring of this compound is susceptible to nucleophilic attack by the nitrogen and oxygen atoms in the DNA bases (e.g., guanine). This covalent binding forms a DNA adduct, which can distort the DNA helix and lead to mispairing of bases during DNA replication. In the case of the S. typhimurium strains used in the Ames test, these replication errors can result in base-pair substitutions that revert the original mutation in the histidine operon, restoring the ability of the bacteria to synthesize histidine.

Discussion

The data presented clearly demonstrate that trans-anethole oxide is mutagenic in the Ames test. A dose-dependent increase in revertant colonies was observed in S. typhimurium strains TA98, TA100, and TA1535. The positive results in TA100 and TA1535 suggest that this compound induces base-pair substitution mutations, while the positive result in TA98 indicates its potential to cause frameshift mutations.

It is important to note that these studies were conducted without an exogenous metabolic activation system (S9 mix). This indicates that this compound is a direct-acting mutagen and does not require further metabolic conversion to exert its mutagenic effect. This is consistent with its chemical structure as a reactive epoxide.

The findings highlight the importance of evaluating the genotoxic potential of metabolites of food additives and other chemicals. While the parent compound, anethole, may have low mutagenic activity, its metabolic conversion to this compound can result in a genotoxic compound. These results provide critical information for the safety assessment of anethole and underscore the utility of the Ames test in identifying potential mutagens. Further studies, including in vivo genotoxicity assays, would be necessary to fully characterize the carcinogenic risk of this compound to humans.

References

Application Notes and Protocols: Anethole Oxide Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and detailed experimental protocols from animal carcinogenicity studies of trans-anethole oxide. The data presented is primarily derived from a pivotal study by Kim et al. (1999) published in Carcinogenesis, which investigated the carcinogenic potential of synthetic trans-anethole oxide in mouse models.[1][2][3][4]

Introduction

trans-Anethole, a widely used flavoring and fragrance agent, undergoes metabolic epoxidation to form trans-anethole oxide.[1][2][3] While trans-anethole itself has been the subject of numerous toxicological evaluations, the carcinogenicity of its epoxide metabolite is of significant interest. The following sections detail the experimental evidence for the carcinogenicity of trans-anethole oxide in inducing hepatomas and skin papillomas in mice.

Data Presentation

The quantitative data from the primary carcinogenicity studies are summarized in the tables below for clear comparison.

Table 1: Hepatoma Induction in Male B6C3F1 Mice by trans-Anethole Oxide [4]

Treatment GroupDose (µmol/g body wt)Route of AdministrationNumber of InjectionsNumber of MiceMice with Hepatomas (%)Average Number of Hepatomas per Mouse (± SD)
trans-Anethole0.5Intraperitoneal818110.1 ± 0.3
trans-Anethole Oxide0.1Intraperitoneal815200.2 ± 0.4
trans-Anethole Oxide0.25Intraperitoneal816310.4 ± 0.7
trans-Anethole Oxide0.5Intraperitoneal81471*1.4 ± 1.2**
Tricaprylin (Vehicle)-Intraperitoneal81660.1 ± 0.3

*P < 0.01 compared to the vehicle control group (Fisher's exact test). **P < 0.01 compared to the vehicle control group (Student's t-test).

Table 2: Skin Papilloma Induction in Female CD-1 Mice by trans-Anethole Oxide with TPA Promotion [4]

Initiating AgentDose (µmol)Number of ApplicationsNumber of MiceMice with Papillomas (%)Average Number of Papillomas per Mouse (± SD)
trans-Anethole533360.06 ± 0.5
trans-Anethole Oxide533330*0.4 ± 0.8**
Acetone (B3395972) (Vehicle)-32540.04 ± 0.2

*P < 0.05 compared to the vehicle control group (Fisher's exact test). **P < 0.01 compared to the vehicle control group (Student's t-test). Note: Higher doses of trans-anethole oxide (10 and 50 µmol) were reported to cause skin sores.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Hepatoma Induction in B6C3F1 Mice

Objective: To assess the potential of trans-anethole oxide to induce liver tumors in a susceptible mouse strain.

Materials:

  • Male B6C3F1 mice (12 days old)

  • trans-Anethole oxide

  • trans-Anethole (for comparison)

  • Tricaprylin (vehicle)

  • Sterile syringes and needles for intraperitoneal injection

Procedure:

  • At 12 days of age, administer the first intraperitoneal (i.p.) injection of the test compound dissolved in tricaprylin.

  • Repeat the i.p. injections once weekly for a total of 8 weeks.

  • The dose levels for trans-anethole oxide are 0.1, 0.25, and 0.5 µmol/g body weight.

  • A control group receives injections of the vehicle (tricaprylin) only.

  • A comparative group is treated with trans-anethole at a dose of 0.5 µmol/g body weight.

  • House the animals under standard laboratory conditions for 9 months.

  • At the end of the 9-month period, euthanize the mice and perform a complete necropsy.

  • Examine the livers for the presence of hepatomas.

  • Quantify the number and incidence of hepatomas for each treatment group.

Protocol 2: Skin Papilloma Induction in CD-1 Mice (Two-Stage Carcinogenesis)

Objective: To evaluate the tumor-initiating activity of trans-anethole oxide on the skin of CD-1 mice.

Materials:

  • Female CD-1 mice (7-8 weeks old)

  • trans-Anethole oxide

  • trans-Anethole (for comparison)

  • Acetone (vehicle)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter

  • Pipettes for topical application

Procedure:

  • Shave the backs of the mice one day before the initial treatment.

  • Apply the initiating agent (trans-anethole oxide or trans-anethole) dissolved in 0.2 ml of acetone to the shaved area. The dose for both is 5 µmol.

  • A control group receives topical application of the vehicle (acetone) only.

  • Repeat the application of the initiating agent three times at weekly intervals.

  • One week after the final application of the initiator, begin the promotion phase.

  • Apply 2.5 µg of TPA in 0.1 ml of acetone to the same area of the skin twice weekly.

  • Continue the TPA promotion for 20 weeks.

  • Monitor the mice weekly for the appearance of skin papillomas.

  • Record the number of mice with papillomas and the total number of papillomas per group.

Visualizations

The following diagrams illustrate the experimental workflows for the carcinogenicity studies.

Hepatoma_Induction_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (8 weeks) cluster_observation Observation and Endpoint Animal Male B6C3F1 Mice (12 days old) Dosing Weekly Intraperitoneal Injections Animal->Dosing Groups Treatment Groups: - trans-Anethole Oxide (0.1, 0.25, 0.5 µmol/g) - trans-Anethole (0.5 µmol/g) - Tricaprylin (Vehicle) Observation 9-Month Observation Period Dosing->Observation Endpoint Necropsy and Hepatoma Quantification Observation->Endpoint Skin_Papilloma_Induction_Workflow cluster_initiation Initiation Phase (3 weeks) cluster_promotion Promotion Phase (20 weeks) cluster_endpoint Endpoint Analysis Start Female CD-1 Mice (7-8 weeks old, shaved backs) Initiator Topical Application of Initiator (once weekly for 3 weeks) Start->Initiator Groups Initiation Groups: - trans-Anethole Oxide (5 µmol) - trans-Anethole (5 µmol) - Acetone (Vehicle) Promoter Topical Application of TPA (2.5 µg, twice weekly) Initiator->Promoter Endpoint Weekly Observation and Quantification of Skin Papillomas Promoter->Endpoint

References

Application Notes and Protocols: Handling and Storage of Unstable Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide derivative of anethole, is a reactive intermediate of significant interest in synthetic chemistry and pharmacology. Its strained three-membered ring makes it susceptible to ring-opening reactions, rendering it unstable and requiring specific handling and storage procedures to maintain its integrity. These application notes provide detailed protocols for the safe handling, storage, and synthesis of anethole oxide, along with an overview of its degradation pathways.

Physicochemical Properties and Hazards

This compound is a colorless to pale yellow liquid. Due to its reactive nature, it is classified as an irritant and may cause skin sensitization.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[1][2]
Molecular Weight164.20 g/mol [1][2]
AppearanceColorless to pale yellow liquid or solid
SolubilitySoluble in ethanol, methanol, isopropanol; slightly soluble in water.[2]

Instability and Degradation

The primary cause of this compound's instability is the high ring strain of the epoxide group, making it susceptible to nucleophilic attack and ring-opening. This reactivity is enhanced in the presence of acids or water.

Degradation Pathways

The primary degradation pathway for this compound in the presence of water is hydrolysis, which can be acid-catalyzed or occur spontaneously.[3][4] This leads to the formation of 1-(4-methoxyphenyl)-1,2-propanediol. Rearrangement can also occur, yielding (4-methoxyphenyl)acetone.[3]

This compound This compound 1-(4-methoxyphenyl)-1,2-propanediol 1-(4-methoxyphenyl)-1,2-propanediol This compound->1-(4-methoxyphenyl)-1,2-propanediol Hydrolysis (H₂O) (4-methoxyphenyl)acetone (4-methoxyphenyl)acetone This compound->(4-methoxyphenyl)acetone Rearrangement

This compound Degradation Pathways

Quantitative Stability Data

Table 2: Spontaneous Hydrolysis of trans-Anethole Oxide in Aqueous Solution

pHRate Constant (s⁻¹)ProductsReference
8-12Varies~60% Diol, ~40% Ketone[3]

Note: This data reflects instability in an aqueous environment and may not directly correlate to the stability of the neat compound or in an organic solvent.

Recommended Handling and Storage Protocols

Given its instability, the following protocols are recommended for handling and storing this compound to minimize degradation.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Handling Protocol
  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[5][6] A glovebox or Schlenk line is recommended for transfers and reactions.[7]

  • Avoid Contaminants: Use clean, dry glassware and syringes.[6][8] Moisture and acidic or basic residues can catalyze degradation.

  • Temperature Control: Perform manipulations at or below room temperature to minimize thermal decomposition. For sensitive reactions, cooling the vessel in an ice bath is recommended.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.

Storage Protocol
  • Container: Store in a tightly sealed, amber glass vial or ampule to protect from light and air.[5]

  • Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing.[5]

  • Temperature: Store at refrigerated temperatures (2-8 °C) to slow the rate of decomposition.[5] Do not freeze, as this may cause phase separation or crystallization that can affect stability.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

Experimental Protocols

Synthesis of trans-Anethole Oxide

This protocol describes the epoxidation of trans-anethole using Oxone in a biphasic solvent system.

Materials:

  • trans-Anethole

  • Acetone (B3395972)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone (potassium peroxymonosulfate)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (1 equivalent) in a 1:1 mixture of acetone and acetonitrile.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve Oxone (2.2 equivalents) in deionized water.

  • Slowly add the Oxone solution to the stirred reaction mixture at 0 °C over 10-15 minutes.

  • Stir the reaction mixture vigorously at 0 °C for 1.5 hours, monitoring the reaction progress by TLC.

  • Upon completion, add deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

cluster_0 Reaction Setup cluster_1 Epoxidation cluster_2 Workup and Purification Dissolve trans-anethole in acetone/acetonitrile Dissolve trans-anethole in acetone/acetonitrile Add saturated NaHCO₃ solution Add saturated NaHCO₃ solution Dissolve trans-anethole in acetone/acetonitrile->Add saturated NaHCO₃ solution Cool to 0 °C Cool to 0 °C Add saturated NaHCO₃ solution->Cool to 0 °C Prepare Oxone solution Prepare Oxone solution Cool to 0 °C->Prepare Oxone solution Slowly add Oxone solution to reaction mixture at 0 °C Slowly add Oxone solution to reaction mixture at 0 °C Prepare Oxone solution->Slowly add Oxone solution to reaction mixture at 0 °C Stir at 0 °C for 1.5 h Stir at 0 °C for 1.5 h Slowly add Oxone solution to reaction mixture at 0 °C->Stir at 0 °C for 1.5 h Quench with water Quench with water Stir at 0 °C for 1.5 h->Quench with water Extract with ethyl acetate Extract with ethyl acetate Quench with water->Extract with ethyl acetate Wash with brine Wash with brine Extract with ethyl acetate->Wash with brine Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with brine->Dry over Na₂SO₄ Concentrate and purify Concentrate and purify Dry over Na₂SO₄->Concentrate and purify

Workflow for the Synthesis of this compound

References

Anethole and its Metabolite, Anethole Oxide: Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anethole (B165797), a primary bioactive constituent of essential oils from anise and fennel, has garnered significant attention in oncological research for its potential anti-cancer properties.[1][2][3] In contrast, its metabolite, anethole oxide, has demonstrated mutagenic and carcinogenic characteristics in preclinical studies.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of both anethole and this compound in cancer research, highlighting their distinct mechanisms and experimental applications.

Anethole: A Potential Anti-Cancer Agent

Anethole has been shown to exhibit multiple anti-cancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] It modulates critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, and has been studied for its efficacy against various cancers including breast, prostate, lung, and colorectal cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of anethole from various studies.

Table 1: Cytotoxicity of Anethole in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationResultsReference
Ca9-22Oral Squamous CarcinomaMTT Assay0.3 µM - 30 µMDose-dependent decrease in cell proliferation[6]
Ca9-22Oral Squamous CarcinomaLDH Assay0.3 µM8.2% ± 5.1% cytotoxicity[6]
Ca9-22Oral Squamous CarcinomaLDH Assay30 µM74.2% ± 7.3% cytotoxicity[6]
A549Lung CancerMTT Assay50 µMIC50 value[1]
MCF-7Breast Cancer (ER+)MTT Assay1 x 10⁻³ MSuppression of cell survival[7]
MDA-MB-231Breast Cancer (ER-)MTT Assay1 x 10⁻³ MSuppression of cell survival[7]

Table 2: Effects of Anethole on Apoptosis and Autophagy

Cell LineCancer TypeParameterConcentrationEffectReference
Ca9-22Oral Squamous CarcinomaApoptosis30 µM>29% of cells undergo apoptosis after 48h[6]
Ca9-22Oral Squamous CarcinomaAutophagy30 µM39.6% ± 13.3% increase in autophagy after 24h[6]
A549Lung CancerApoptosisNot specifiedIncreased apoptotic ratio and DNA fragmentation[2]
Signaling Pathways Modulated by Anethole

Anethole's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

Anethole_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Signaling Pathways Anethole Anethole NFkB NF-κB Anethole->NFkB PI3K_Akt_mTOR PI3K/Akt/mTOR Anethole->PI3K_Akt_mTOR MAPK MAPK Anethole->MAPK Caspases Caspases Anethole->Caspases Wnt Wnt Anethole->Wnt STAT3 STAT3 Anethole->STAT3 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiProliferative Anti-Proliferative AntiAngiogenic Anti-Angiogenic NFkB->Apoptosis NFkB->CellCycleArrest NFkB->AntiProliferative NFkB->AntiAngiogenic PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->CellCycleArrest PI3K_Akt_mTOR->AntiProliferative PI3K_Akt_mTOR->AntiAngiogenic MAPK->Apoptosis MAPK->CellCycleArrest MAPK->AntiProliferative MAPK->AntiAngiogenic Caspases->Apoptosis Caspases->CellCycleArrest Caspases->AntiProliferative Caspases->AntiAngiogenic Wnt->Apoptosis Wnt->CellCycleArrest Wnt->AntiProliferative Wnt->AntiAngiogenic STAT3->Apoptosis STAT3->CellCycleArrest STAT3->AntiProliferative STAT3->AntiAngiogenic

Caption: Anethole modulates multiple signaling pathways to exert its anti-cancer effects.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the cytotoxic effect of anethole on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., Ca9-22, A549)

    • Complete cell culture medium

    • Anethole (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of anethole (e.g., 0.1, 1, 10, 30, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry using Annexin V/PI Staining

  • Objective: To quantify anethole-induced apoptosis.

  • Materials:

    • Cancer cells treated with anethole

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentration of anethole for the specified time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

3. Western Blot Analysis of Apoptotic and Signaling Proteins

  • Objective: To investigate the effect of anethole on the expression of key proteins involved in apoptosis and other signaling pathways.

  • Materials:

    • Anethole-treated and control cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-p21, anti-NF-κB, anti-Akt, anti-p-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

This compound: A Metabolite with Carcinogenic Properties

In contrast to anethole, its metabolite, trans-anethole oxide, has been identified as a mutagen and a carcinogen in animal models.[4][5] It is formed through the epoxidation of the side chain of trans-anethole and is associated with cytotoxicity.[4]

Quantitative Data Summary

Table 3: Carcinogenic Effects of trans-Anethole Oxide in Animal Models

Animal ModelRoute of AdministrationDoseOutcomeReference
B6C3F1 miceNot specified0.5 µmol/g body wtSignificant increase in hepatoma incidence[4]
CD-1 miceTopical application5 µmol30% incidence of skin papillomas[4]
Mechanism of Action

The carcinogenicity of this compound is thought to be related to its electrophilic nature, allowing it to interact with cellular macromolecules, including DNA, leading to mutations and tumor initiation.[4]

Anethole_Oxide_Carcinogenesis Anethole Anethole Metabolism Metabolism Anethole->Metabolism Anethole_Oxide This compound Metabolism->Anethole_Oxide DNA_Adducts DNA Adducts Anethole_Oxide->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Tumor_Initiation Tumor Initiation Mutation->Tumor_Initiation Carcinogenesis Carcinogenesis Tumor_Initiation->Carcinogenesis

Caption: Metabolic activation of anethole to this compound and subsequent carcinogenesis.

Experimental Protocols

1. In Vivo Carcinogenicity Study in Mice

  • Objective: To assess the carcinogenic potential of this compound.

  • Animal Model: B6C3F1 or CD-1 mice.

  • Materials:

    • trans-anethole oxide

    • Vehicle (e.g., acetone (B3395972) for topical application)

    • TPA (12-O-tetradecanoylphorbol-13-acetate) for skin papilloma model

  • Procedure (Skin Papilloma Model):

    • Use female CD-1 mice, 6-8 weeks old.

    • Shave the backs of the mice.

    • Treat the shaved area topically with TPA in acetone 18-24 hours before each dose of the test compound.[4]

    • Apply trans-anethole oxide (e.g., 5 µmol in 0.2 ml acetone) topically.[4]

    • Repeat the application of the test compound at weekly intervals for a specified duration.

    • Administer TPA twice weekly.

    • Monitor the mice for the development of skin papillomas and record the incidence and number of papillomas per mouse.[4]

    • At the end of the study, euthanize the mice and perform histopathological analysis of the skin and other organs.

2. Mutagenicity Assessment using the Ames Test

  • Objective: To evaluate the mutagenic potential of this compound.

  • Test System: Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Materials:

    • Salmonella typhimurium strains

    • S9 fraction (for metabolic activation)

    • trans-anethole oxide

    • Positive and negative controls

    • Minimal glucose agar (B569324) plates

  • Procedure:

    • Prepare different concentrations of trans-anethole oxide.

    • In a test tube, combine the Salmonella tester strain, the test compound, and the S9 mix (if metabolic activation is being assessed).

    • Incubate the mixture at 37°C.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

The distinction between anethole and its metabolite, this compound, is critical for cancer research. While anethole shows promise as a multi-targeting anti-cancer agent, this compound is a known mutagen and carcinogen. The application notes and protocols provided herein offer a framework for investigating the therapeutic potential of anethole and for studying the mechanisms of carcinogenesis using this compound as a model compound. Researchers should exercise appropriate caution and adhere to safety guidelines when handling these compounds, particularly this compound.

References

Application Notes and Protocols for the Investigation of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Anethole (B165797) Oxide as a Potential Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anethole, a major constituent of essential oils from plants like anise and fennel, has been investigated for a range of therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11] One of the primary metabolic pathways of trans-anethole involves the epoxidation of its side chain, leading to the formation of trans-anethole oxide.[12][13] Contrary to the therapeutic activities of its parent compound, current scientific literature predominantly characterizes trans-anethole oxide as a metabolite with significant toxicological concerns.[14] Studies have demonstrated that trans-anethole oxide is mutagenic in bacterial assays and carcinogenic in animal models, inducing hepatomas and skin papillomas.[12][13]

While the term "therapeutic agent" typically implies a beneficial effect, the cytotoxic properties of a compound can sometimes be harnessed for therapeutic purposes, such as in targeted cancer therapies. However, it is crucial to note that there is currently no evidence to support a therapeutic application for anethole oxide. These application notes are intended for researchers and drug development professionals to provide a comprehensive overview of the known biological activities of trans-anethole oxide and the methodologies used to assess them. Understanding these properties is a critical prerequisite for any future investigation into its potential, whether for managing its toxicity or exploring any hypothetical, niche therapeutic application.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on the toxicological effects of trans-anethole oxide.

Table 1: Mutagenicity of trans-Anethole Oxide in the Ames Test

Salmonella typhimurium StrainTest Compound ConcentrationNumber of Revertant ColoniesOutcome
TA100Control (Solvent)~150-
TA100trans-Anethole Oxide (1 µmol/plate)~300Mutagenic
TA100trans-Anethole Oxide (2.5 µmol/plate)~550Mutagenic
TA98Control (Solvent)~40-
TA98trans-Anethole Oxide (1 µmol/plate)~80Mutagenic
TA98trans-Anethole Oxide (2.5 µmol/plate)~120Mutagenic

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Carcinogenicity of trans-Anethole Oxide in Mice

Animal ModelTreatment GroupDoseRoute of AdministrationIncidence of TumorsTumor Type
B6C3F1 Mice (male)Control-Intraperitoneal0/10-
B6C3F1 Mice (male)trans-Anethole0.5 µmol/g body wtIntraperitoneal1/10Hepatoma
B6C3F1 Mice (male)trans-Anethole Oxide0.5 µmol/g body wtIntraperitoneal5/10Hepatoma
CD-1 Mice (female)Control-Topical0/10-
CD-1 Mice (female)trans-Anethole50 µmolTopical0/10-
CD-1 Mice (female)trans-Anethole Oxide10 µmolTopical4/10Skin Papilloma

Experimental Protocols

Synthesis of trans-Anethole Oxide

trans-Anethole oxide can be synthesized from trans-anethole and dimethyldioxirane (B1199080).[12][13]

Materials:

  • trans-Anethole

  • Dimethyldioxirane solution in acetone (B3395972)

  • Acetone

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolve trans-anethole in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethyldioxirane in acetone to the cooled trans-anethole solution with constant stirring.

  • Allow the reaction mixture to stir for several hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains trans-anethole oxide, which can be further purified by column chromatography if necessary.

Ames Test for Mutagenicity

This protocol is a generalized procedure for the bacterial reverse mutation assay using Salmonella typhimurium.[15][16][17][18][19]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Oxoid nutrient broth No. 2

  • Minimal glucose agar (B569324) plates

  • Top agar (containing a trace amount of histidine and biotin)

  • Test compound (trans-anethole oxide) dissolved in a suitable solvent (e.g., acetone)

  • Positive and negative controls

  • S9 mix for metabolic activation (optional, but recommended)

  • Incubator at 37°C

Protocol:

  • Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1 x 10⁹ cells/mL.[17]

  • Preparation of Test Plates: In a sterile tube, add 0.1 mL of the bacterial culture, the desired concentration of trans-anethole oxide, and 0.5 mL of S9 mix (if metabolic activation is being assessed) or a buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

In Vivo Tumorigenicity Study in Mice

This protocol describes a general procedure for assessing the carcinogenicity of a test compound in mice.[20][21][22][23][24]

Materials:

  • B6C3F1 or CD-1 mice

  • Test compound (trans-anethole oxide)

  • Vehicle control (e.g., saline, acetone)

  • Standard animal housing and care facilities

  • Calipers for tumor measurement

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to control and treatment groups (n=8-10 mice per group).

  • Compound Administration:

    • Intraperitoneal Injection (for hepatoma induction): Administer a single dose of trans-anethole oxide dissolved in a suitable vehicle to the B6C3F1 mice.

    • Topical Application (for skin papilloma induction): Apply trans-anethole oxide dissolved in a vehicle like acetone to a shaved area of the skin of CD-1 mice.

  • Observation Period: Monitor the animals regularly (e.g., weekly) for signs of toxicity, body weight changes, and tumor development for a predefined period (e.g., several months).

  • Tumor Measurement: Measure the size of any palpable tumors with calipers.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy. Collect tumors and major organs for histopathological examination to confirm the presence and type of neoplasms.

Visualizations

metabolic_pathway anethole trans-Anethole epoxidation Metabolic Epoxidation (Side Chain 1,2-Double Bond) anethole->epoxidation oxide trans-Anethole Oxide epoxidation->oxide toxicity Cytotoxicity & Genotoxicity oxide->toxicity

Metabolic activation of trans-anethole.

ames_test_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Overnight Culture of S. typhimurium (his-) mix Mix Bacteria, Compound, and S9 Mix (optional) culture->mix compound Prepare this compound Concentrations compound->mix preincubate Pre-incubate at 37°C mix->preincubate plate Add Top Agar and Plate on Minimal Medium preincubate->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies (his+) incubate->count result Assess Mutagenicity count->result

Workflow for the Ames mutagenicity test.

invivo_tumorigenicity_workflow cluster_setup Study Setup cluster_treatment Treatment & Observation cluster_endpoint Endpoint Analysis acclimatize Acclimatize Mice randomize Randomize into Groups (Control vs. Treatment) acclimatize->randomize administer Administer this compound (e.g., topical, i.p.) randomize->administer monitor Monitor for Tumor Growth & Toxicity administer->monitor necropsy Necropsy at Study End monitor->necropsy After observation period histology Histopathological Examination of Tissues necropsy->histology conclusion Determine Carcinogenicity histology->conclusion

Workflow for in vivo tumorigenicity study.

References

Anethole Oxide: A Versatile Chemical Intermediate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, a derivative of the naturally occurring flavoring agent anethole, is a valuable chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its epoxide functional group makes it a reactive species, amenable to a variety of chemical transformations for the synthesis of novel compounds. Anethole itself is known to possess a range of biological activities, and its metabolic conversion to anethole oxide is believed to play a role in its cytotoxic effects.[1] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, with a focus on its role as a chemical intermediate and its relevance to biological signaling pathways.

Physicochemical Properties of this compound

Anethole exists as cis and trans isomers, with the trans isomer being the more abundant and commonly used form.[2] The corresponding epoxides, trans-anethole oxide and cis-anethole (B1224065) oxide, are the primary subjects of these application notes.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless oil[1]
Solubility Soluble in ethanol (B145695) (144.22 g/L) and methanol (B129727) (150.67 g/L).[3]

Synthesis of trans-Anethole Oxide

The epoxidation of trans-anethole is a common method for the synthesis of trans-anethole oxide. One effective method involves the in-situ generation of dimethyldioxirane (B1199080) from oxone and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole

Materials:

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).

  • Add a saturated solution of sodium bicarbonate (10 mL) to the flask.

  • Chill the reaction mixture in an ice-water bath for 10 minutes.

  • In a separate beaker, prepare a solution of oxone (4.4 mmol) in deionized water (10 mL).

  • Slowly add the oxone solution to the chilled reaction mixture while stirring.

  • Continue stirring the reaction at 0°C for 1.5 hours.

  • After the reaction is complete, add 20 mL of deionized water to the mixture.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and then filter.

  • Remove the solvent using a rotary evaporator to obtain the trans-anethole oxide as a clear, colorless oil.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

The yield of this reaction is typically high, though it can vary based on the precise reaction conditions and purification methods.

ReactantMoles (mmol)Molecular Weight ( g/mol )Mass (g)
trans-Anethole2148.200.296
Oxone4.4614.76 (as 2KHSO₅·KHSO₄·K₂SO₄)2.70

Note: The molecular weight of Oxone is for the triple salt.

Synthesis Workflow

G cluster_synthesis Synthesis of trans-Anethole Oxide Dissolve Anethole Dissolve trans-anethole in acetone/acetonitrile Add Bicarbonate Add saturated NaHCO₃ solution Dissolve Anethole->Add Bicarbonate Chill Mixture Chill to 0°C Add Bicarbonate->Chill Mixture Add Oxone Add Oxone solution to reaction mixture Chill Mixture->Add Oxone Prepare Oxone Prepare aqueous Oxone solution Prepare Oxone->Add Oxone React Stir at 0°C for 1.5h Add Oxone->React Quench Add deionized water React->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove solvent (rotary evaporation) Dry->Evaporate Purify Column chromatography (optional) Evaporate->Purify Product trans-Anethole Oxide Purify->Product

Workflow for the synthesis of trans-anethole oxide.

This compound as a Chemical Intermediate

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity makes it a useful intermediate for synthesizing libraries of compounds for drug discovery and other applications.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

Materials:

  • trans-Anethole oxide

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, inert atmosphere-flushed flask, dissolve trans-anethole oxide (1 mmol) in the anhydrous solvent (10 mL).

  • Add the amine (1.2 mmol) to the solution.

  • The reaction can be stirred at room temperature or heated depending on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding amino alcohol.

Note: The regioselectivity of the ring-opening (attack at the benzylic vs. the adjacent carbon) can be influenced by the reaction conditions and the nature of the nucleophile.

Biological Significance and Signaling Pathways

While detailed studies on the direct effects of this compound on signaling pathways are limited, it is known to be a primary metabolite of anethole and is implicated in its biological activity, particularly its cytotoxicity.[1] The parent compound, anethole, has been shown to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that some of these effects are mediated through its conversion to this compound.

NF-κB Signaling Pathway

Anethole has been demonstrated to be a potent inhibitor of TNF-induced NF-κB activation.[4] It is suggested to act on IκBα kinase, thereby preventing the phosphorylation and degradation of IκBα.[4] This, in turn, blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

G cluster_nfkb Anethole's Effect on NF-κB Pathway TNF TNF TNFR TNFR TNF->TNFR binds TRAF2 TRAF2 TNFR->TRAF2 activates NIK NIK TRAF2->NIK activates IKK IKK NIK->IKK activates p_IkBa p-IκBα IKK->p_IkBa phosphorylates IkBa IκBα IkBa->p_IkBa NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates p_IkBa->NFkB releases Gene Gene Transcription NFkB_nucleus->Gene promotes Anethole Anethole Anethole->IKK inhibits

Anethole inhibits the TNF-induced NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Anethole has been shown to suppress this pathway in cancer cells.[5] It can inhibit the phosphorylation of PI3K and Akt, leading to downstream effects that can induce apoptosis and inhibit cell proliferation.[5]

G cluster_pi3k Anethole's Effect on PI3K/Akt/mTOR Pathway GF Growth Factor RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Anethole Anethole Anethole->PI3K inhibits

Anethole inhibits the PI3K/Akt/mTOR signaling pathway.
Caspase-Mediated Apoptosis

Anethole can induce apoptosis in cancer cells through the activation of caspases.[6][7] This process is often initiated by cellular stress, such as the production of reactive oxygen species (ROS), which can be triggered by anethole.[8] The activation of initiator caspases (e.g., caspase-9) leads to a cascade that activates executioner caspases (e.g., caspase-3), ultimately resulting in programmed cell death.

Cell LineTreatmentEffectIC50Reference
Oral Cancer (Ca9-22)AnetholeInduction of apoptosis, caspase activationLC50 ~8 µM[7]
Glioma (U87)AnetholeSelective cytotoxicity, induction of apoptosis-[5]
HeLaAnethole-rich oilCytotoxic activity, early apoptotic effect-[9]

Conclusion

This compound is a readily accessible and reactive chemical intermediate with considerable potential for the synthesis of novel molecules in the context of drug discovery and development. While much of the current research on biological signaling pathways has focused on its precursor, anethole, the role of this compound as a key metabolite suggests that it is a critical player in the observed biological effects. Further investigation into the direct interactions of this compound with cellular signaling pathways will be crucial for fully understanding its potential as a therapeutic agent or a lead compound for the development of new drugs. The protocols and data provided herein offer a foundation for researchers to explore the chemistry and biology of this intriguing molecule.

References

Application Notes and Protocols for Screening the Biological Activity of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of anethole (B165797) oxide, the primary metabolite of anethole. This document includes detailed protocols for screening its cytotoxic, anti-inflammatory, and antimicrobial effects, along with a summary of available quantitative data and insights into its potential mechanisms of action.

Introduction

Anethole, a natural compound found in essential oils of plants like anise and fennel, undergoes metabolism in vivo to form anethole oxide (anethole epoxide). While anethole has been studied for its various therapeutic properties, its epoxide metabolite has demonstrated distinct and significant biological effects, including cytotoxicity, mutagenicity, and carcinogenicity.[1][2] Understanding the biological activity of this compound is crucial for evaluating the safety and therapeutic potential of anethole and its derivatives.

Biological Activities of this compound

This compound has been shown to be more toxic than its parent compound, anethole.[2] Its biological activities are primarily characterized by:

  • Cytotoxicity: this compound exhibits strong cytotoxic effects in various cell types, including hepatocytes.[1] This activity is attributed to its electrophilic nature as an epoxide, allowing it to react with cellular macromolecules.

  • Mutagenicity and Carcinogenicity: Studies have shown that trans-anethole oxide is mutagenic in bacterial cells (Ames test) and can induce hepatomas and skin papillomas in mice.[1][3] This suggests that the epoxidation of anethole may be a critical step in its potential carcinogenicity.[1]

  • Genotoxicity: The genotoxicity of this compound is a subject of debate. While some studies indicate mutagenic potential, others have found it to be non-genotoxic in rat hepatocytes, as determined by the unscheduled DNA synthesis (UDS) assay.[1][4]

Due to the limited specific research on the anti-inflammatory and antimicrobial activities of this compound, the following sections will provide generalized protocols based on the screening of its parent compound, anethole. Researchers are advised to adapt these protocols for the specific evaluation of this compound.

Quantitative Data Summary

The available quantitative data for this compound's biological activity is limited. The following table summarizes key findings from the literature. For comparison, data for the parent compound, anethole, are also included where relevant.

CompoundBiological ActivityAssayCell Line/OrganismResultReference
trans-Anethole Oxide CytotoxicityUnscheduled DNA Synthesis (UDS) AssayRat HepatocytesMarkedly cytotoxic[4]
trans-Anethole Oxide MutagenicityAmes TestSalmonella typhimuriumMutagenic (point and frameshift mutations)[1]
trans-Anethole Oxide CarcinogenicityIn vivoB6C3F1 MiceIncreased incidence of hepatomas[1]
trans-Anethole Oxide CarcinogenicityIn vivoCD-1 MiceInduced skin papillomas[1]
AnetholeCytotoxicityMTT AssayCa9-22 (Oral Cancer)IC50: ~8 µM[5]
AnetholeAnti-inflammatoryCarrageenan-induced paw edemaRat42% inhibition of edema (1 mg/kg)[6]
AnetholeAntimicrobialBroth MicrodilutionS. aureus, E. coliMIC: 31.2 - >4000 µg/mL

Experimental Protocols

The following are detailed protocols for screening the key biological activities of this compound. These are based on established methods used for anethole and can be adapted for its epoxide.

Cytotoxicity Screening: MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cell line (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

G cluster_protocol MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Incubate Incubate Add MTT Reagent Add MTT Reagent Solubilize Formazan Solubilize Formazan Measure Absorbance Measure Absorbance Calculate IC50 Calculate IC50

MTT Assay Workflow Diagram
Anti-inflammatory Screening: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • This compound

  • Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase readings to cell viability (determined by a parallel MTT assay) and calculate the percentage of inhibition relative to the stimulated control.

G cluster_pathway This compound and the NF-κB Pathway Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor IKK IKK IκBα IκBα NF-κB NF-κB Nucleus Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression This compound This compound

Hypothesized NF-κB Pathway Inhibition
Antimicrobial Screening: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_workflow Broth Microdilution Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Microorganism Inoculate with Microorganism Incubate Incubate Observe for Growth Observe for Growth Determine MIC Determine MIC

Broth Microdilution Workflow

Potential Signaling Pathways

The mutagenic and carcinogenic properties of this compound suggest its interaction with key cellular pathways involved in cell proliferation, DNA repair, and apoptosis. While specific signaling studies on this compound are limited, its electrophilic nature points towards potential covalent modification of cellular proteins and DNA. Based on the known activities of its parent compound, anethole, and the toxicological profile of epoxides, the following pathways are of interest for investigation:

  • Apoptosis Pathway: Anethole has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and activation of caspases.[5] It is plausible that the cytotoxic effects of this compound are also mediated through the induction of apoptosis.

  • NF-κB Signaling Pathway: Anethole is a known inhibitor of the NF-κB pathway, which plays a central role in inflammation and cell survival.[7] Given the structural similarity, this compound may also modulate this pathway.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Anethole has been shown to inhibit MAPK signaling.[5] The impact of this compound on this pathway warrants investigation.

Conclusion

The biological activity of this compound is of significant interest due to its formation as a metabolite of anethole. The available evidence strongly indicates that this compound is a cytotoxic and potentially carcinogenic compound. Further research is necessary to fully elucidate its anti-inflammatory and antimicrobial properties and to understand the precise signaling pathways it modulates. The protocols provided in these application notes offer a framework for the systematic screening of this compound's biological activities, which is essential for a comprehensive safety and efficacy assessment of anethole-containing products.

References

Application Notes and Protocols for Anethole Oxide Exposure in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols are based on studies conducted with anethole (B165797). Due to the reported higher toxicity and mutagenicity of anethole oxide, these protocols should be considered as a starting point and require significant optimization and validation for use with this compound. Researchers must exercise caution and conduct thorough dose-response studies to determine appropriate concentrations and exposure times for their specific cell lines and experimental questions.

Key Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a compound on a cell line by measuring metabolic activity.

Materials:

  • Target cell line (e.g., Ca9-22 oral cancer cells)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)[4]

  • Anethole (or this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Isopropanol-HCl (0.05 M) solution[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Exposure: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of isopropanol-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Anethole (or this compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 to 48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary

The following tables summarize quantitative data from studies on anethole. This data is provided as a reference and will likely differ for this compound.

Table 1: Cytotoxicity of Anethole on Oral Cancer Cells (Ca9-22) [4]

Anethole Concentration (µM)Cell Proliferation (% of Control)Cytotoxicity (%)
0.389.0% ± 5.5%8.2% ± 5.1%
357.3% ± 5.2%Not Reported
3024.6% ± 2.3%74.2% ± 7.3%

Table 2: Apoptosis Induction by Anethole on Oral Cancer Cells (Ca9-22) after 48 hours [4]

Anethole Concentration (µM)Apoptotic Cells (%)
30>29%

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Compound Exposure cluster_assays Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Seed Cells in Plates incubation1 Incubate 24h start->incubation1 treatment Add this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate 24-48h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add apoptosis_harvest Harvest Cells incubation2->apoptosis_harvest mtt_incubation Incubate 3h mtt_add->mtt_incubation mtt_solubilize Solubilize Formazan mtt_incubation->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze

Caption: Workflow for assessing cytotoxicity and apoptosis.

Anethole-Induced Apoptotic Signaling Pathway

The following diagram illustrates the apoptotic pathway induced by anethole in cancer cells, which involves the modulation of key regulatory proteins.[3][4]

apoptotic_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade anethole Anethole bax Bax anethole->bax Upregulates bcl2 Bcl-2 anethole->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Anethole-induced apoptosis signaling cascade.

References

Application Notes and Protocols for Determining the Half-Life of Anethole Oxide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, a key metabolite of anethole, is a compound of interest in toxicology and drug metabolism studies. Anethole is a widely used flavoring agent found in essential oils of anise and fennel. The epoxidation of anethole to anethole oxide is a significant metabolic pathway that can influence its biological activity, including potential cytotoxicity and carcinogenicity. Therefore, understanding the stability of this compound in various aqueous environments is crucial for assessing its pharmacokinetic profile and potential biological impact.

These application notes provide detailed protocols for determining the half-life of this compound in solution under different pH and temperature conditions. The protocols include a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary degradation products.

Data Presentation

The stability of this compound is significantly influenced by the pH of the solution. The primary degradation pathway in aqueous media is hydrolysis, which can be spontaneous, acid-catalyzed, or base-catalyzed. The principal degradation products are (4-methoxyphenyl)acetone and 1-(4-methoxyphenyl)-1,2-propanediol.[1]

Table 1: Summary of this compound Degradation Products in Aqueous Solution

Parent CompoundDegradation PathwayMajor Degradation Products
This compoundHydrolysis(4-methoxyphenyl)acetone
1-(4-methoxyphenyl)-1,2-propanediol

Table 2: Hypothetical Half-Life of trans-Anethole Oxide at 37°C

This table presents a hypothetical dataset to illustrate the expected trend of this compound stability as a function of pH. Actual experimental values should be determined using the protocols provided below. Spontaneous hydrolysis is noted to occur in the pH range of 8-12.[1]

pHBuffer SystemHalf-Life (t½) (hours)
4.0Acetate (B1210297) Buffer< 1
7.4Phosphate (B84403) Buffer12
9.0Borate (B1201080) Buffer4
12.0Glycine-NaOH Buffer< 2

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Solution

This protocol describes a general procedure to determine the degradation kinetics of this compound at a specific pH and temperature.

1. Materials and Reagents

  • trans-Anethole oxide (high purity)

  • Buffer solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature incubator or water bath

  • HPLC system with UV detector

  • pH meter

2. Preparation of Solutions

  • Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., 4.0, 7.4, and 9.0) at a concentration of 0.1 M.

  • This compound Stock Solution: Prepare a stock solution of trans-anethole oxide (e.g., 1 mg/mL) in acetonitrile.

  • Reaction Solutions: For each pH to be tested, add a small aliquot of the this compound stock solution to a pre-warmed buffer solution in a volumetric flask to achieve a final concentration within the linear range of the analytical method (e.g., 10 µg/mL).

3. Experimental Procedure

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each reaction solution.

  • Immediately quench the degradation by adding the aliquot to a vial containing a mobile phase or a suitable solvent to prevent further reaction and prepare it for HPLC analysis.

  • Analyze the samples using the validated HPLC method described in Protocol 2.

4. Data Analysis

  • Quantify the concentration of this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression (slope = -k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7.4, 9) prep_reaction Prepare Reaction Solutions (this compound in Buffer) prep_buffers->prep_reaction prep_stock Prepare this compound Stock Solution (in ACN) prep_stock->prep_reaction incubation Incubate at Constant Temperature prep_reaction->incubation sampling Sample at Time Intervals incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc quantification Quantify this compound Concentration hplc->quantification kinetics Plot ln(Conc) vs. Time & Determine Rate Constant (k) quantification->kinetics half_life Calculate Half-Life (t½ = 0.693 / k) kinetics->half_life

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound from its degradation products.

1. Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 225 nm (this compound has a UV absorbance maximum around this wavelength, which should be confirmed with a standard).

2. Preparation of Standards and Samples

  • Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 to 50 µg/mL.

  • Sample Preparation: Dilute the samples collected from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.

3. Method Validation The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This can be demonstrated by achieving baseline separation of this compound from its degradation products.

  • Linearity: A linear relationship between the concentration and the detector response should be established over a defined range.

  • Accuracy and Precision: Determined by replicate analysis of samples containing known amounts of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature 30°C
Detection UV at 225 nm

Hypothetical Signaling Pathway

Anethole is known to be metabolized to this compound. While the direct signaling effects of this compound are not fully elucidated, it is plausible that it may contribute to the biological activities observed for its parent compound, anethole. Anethole has been reported to modulate several signaling pathways implicated in cancer, such as NF-κB, MAPK, and Wnt/β-catenin pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by anethole and its metabolite, this compound.

G cluster_input Metabolism cluster_pathways Signaling Pathways cluster_cellular Cellular Response Anethole Anethole Anethole_Oxide This compound (Metabolite) Anethole->Anethole_Oxide Epoxidation NFkB NF-κB Pathway Anethole_Oxide->NFkB Modulation MAPK MAPK Pathway (ERK, JNK, p38) Anethole_Oxide->MAPK Modulation Wnt Wnt/β-catenin Pathway Anethole_Oxide->Wnt Modulation Apoptosis Apoptosis NFkB->Apoptosis Inhibition Inflammation Inflammation NFkB->Inflammation Promotion Proliferation Cell Proliferation MAPK->Proliferation Regulation Wnt->Proliferation Promotion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anethole Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of anethole (B165797) oxide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of anethole oxide.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: A low yield of this compound can stem from several factors related to reaction conditions, reagent quality, and the stability of the product.

  • Sub-optimal pH: The epoxidation reaction is sensitive to pH. Acidic conditions can lead to the opening of the epoxide ring, forming undesired byproducts such as diols or α-hydroxy ketones.[1][2] It is crucial to maintain a slightly basic pH (around 7-9).

    • Troubleshooting: Ensure a buffer, such as a saturated solution of sodium bicarbonate, is used in the reaction mixture.[3] Monitor the pH throughout the reaction and add more buffer if necessary.

  • Incorrect Temperature: Epoxidation reactions are often exothermic. If the temperature is not controlled, it can lead to side reactions and decomposition of the product.

    • Troubleshooting: The reaction should be carried out at a low temperature, typically 0°C, using an ice-water bath for cooling.[3]

  • Reagent Purity: The purity of the starting material, trans-anethole, is critical. The presence of impurities like cis-anethole (B1224065) or anisaldehyde can lead to the formation of unwanted byproducts.[4]

    • Troubleshooting: Use highly purified trans-anethole. If necessary, purify the starting material by fractional distillation or crystallization before use.[4][5]

  • Inefficient Oxidizing Agent: The choice and handling of the oxidizing agent are important. While m-CPBA is a common epoxidizing agent, it can be hazardous to store.[3] An alternative is the in-situ generation of dimethyldioxirane (B1199080) from Oxone and acetone (B3395972), which is considered a safer option.[3][6]

    • Troubleshooting: If using Oxone, ensure it is fresh and has been stored correctly. The order of addition of reagents is also important for the in-situ generation of the reactive species.[3]

Issue 2: Formation of Significant Side-Products

Question: I am observing significant amounts of side-products in my reaction mixture, complicating purification. What are these side-products and how can I minimize their formation?

Answer: The primary side-products in this compound synthesis are typically a result of the epoxide ring-opening.

  • Diol Formation: Under aqueous or acidic conditions, the epoxide ring can be hydrolyzed to form 1-(4-methoxyphenyl)-1,2-propanediol.[2]

    • Troubleshooting: As mentioned above, maintaining a buffered, slightly basic pH is the most effective way to prevent diol formation.[3] Also, minimizing the amount of water in the reaction, where possible, can help.

  • Ketone Formation: Isomerization of the epoxide can lead to the formation of (4-methoxyphenyl)acetone.[2]

    • Troubleshooting: This isomerization can be influenced by the reaction conditions. Sticking to the recommended protocol with controlled temperature and pH should minimize this side reaction.

Issue 3: Difficulties in Product Purification

Question: I'm having trouble isolating a pure sample of this compound after the reaction. What are the best practices for purification?

Answer: this compound is typically a clear, colorless oil.[3] Purification is generally achieved through extraction and removal of the solvent.

  • Emulsion during Extraction: During the workup, emulsions can form when partitioning between the aqueous and organic layers, making separation difficult.

    • Troubleshooting: Adding brine (a saturated solution of NaCl) during the washing step of the organic layer can help to break up emulsions.[3]

  • Incomplete Solvent Removal: Residual solvent can be an issue if not removed properly.

    • Troubleshooting: Use a rotary evaporator to efficiently remove the solvent.[3] For higher purity, a high-vacuum pump can be used to remove trace amounts of solvent.

  • Co-eluting Impurities: If side-products have similar polarity to this compound, they may be difficult to separate by extraction alone.

    • Troubleshooting: If significant impurities are present, column chromatography on silica (B1680970) gel may be necessary for purification.

Quantitative Data on this compound Synthesis

Optimizing reaction conditions is key to maximizing yield. Below is a table summarizing typical reaction parameters for the epoxidation of trans-anethole using Oxone, as well as a template for logging your experimental data for comparison.

Table 1: Typical Reaction Conditions for Anethole Epoxidation
ParameterValue/ConditionRationale
Starting Material trans-AnetholeThe trans-isomer is the desired starting material.
Oxidizing Agent Oxone (in situ with acetone)Safer alternative to peroxides like m-CPBA.[3]
Solvent System 1:1 Acetone/Acetonitrile (B52724)Dissolves anethole and facilitates the reaction.[3]
Buffer Saturated Sodium BicarbonateMaintains pH between 7-9 to prevent epoxide opening.[3]
Temperature 0°CControls the exothermic reaction and minimizes side-products.[3]
Reaction Time 1.5 hoursSufficient time for the reaction to go to completion at 0°C.[3]
Table 2: Experimental Log for Yield Optimization
Experiment IDOxidizing Agent (equivalents)Temperature (°C)Reaction Time (hours)Observed Yield (%)Purity (e.g., by NMR/GC)Notes
A-01 Oxone (2.2 eq)01.5Baseline experiment
A-02
A-03
A-04

Detailed Experimental Protocol

This protocol details the synthesis of this compound from trans-anethole via in-situ generation of dimethyldioxirane.

Materials:

  • trans-Anethole

  • Acetone

  • Acetonitrile

  • Saturated Sodium Bicarbonate solution

  • Oxone (potassium peroxymonosulfate)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).[3]

  • Add a saturated solution of sodium bicarbonate (10 mL) to the flask.[3]

  • Chill the reaction mixture in an ice-water bath for 10 minutes.[3]

  • In a separate beaker, prepare a solution of Oxone (4.4 mmol) in deionized water (10 mL).[3]

  • Slowly add the Oxone solution to the chilled reaction mixture while stirring.[3]

  • Continue to stir the reaction mixture at 0°C for 1.5 hours.[3]

  • After the reaction is complete, add deionized water (20 mL) to the flask.[3]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).[3]

  • Combine the organic layers and wash with brine (50 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Gravity filter the solution to remove the drying agent.[3]

  • Remove the solvent by rotary evaporation to obtain the this compound as a clear, colorless oil.[3]

  • Determine the product yield and characterize it by appropriate analytical methods (e.g., GC-MS, IR, and NMR).[3]

Visualizations

Anethole Epoxidation Pathway

Anethole_Epoxidation cluster_reagents Reagent Generation (in situ) cluster_reaction Main Reaction cluster_byproducts Potential Side Reactions Oxone Oxone DMDO Dimethyldioxirane (Active Reagent) Oxone->DMDO Acetone Acetone Acetone->DMDO Anethole_Oxide trans-Anethole Oxide DMDO->Anethole_Oxide Anethole trans-Anethole Anethole->Anethole_Oxide Epoxidation Diol Diol Byproduct Anethole_Oxide->Diol Ring Opening (H₂O / H⁺) Synthesis_Workflow start Start: Dissolve Anethole in Acetone/Acetonitrile add_bicarb Add NaHCO₃ Solution start->add_bicarb chill Chill to 0°C add_bicarb->chill add_oxone Add Oxone Solution chill->add_oxone react Stir at 0°C for 1.5h add_oxone->react quench Quench with Water react->quench extract Extract with Ethyl Acetate (2x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate product Final Product: This compound evaporate->product

References

anethole oxide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of anethole oxide in experimental settings.

Issue 1: Unexpected or Rapid Degradation of this compound in Solution

  • Possible Cause: this compound is susceptible to hydrolysis, especially in aqueous media at or near physiological pH. The presence of acidic or basic contaminants can also catalyze degradation.

  • Solution:

    • Whenever possible, prepare solutions of this compound in appropriate anhydrous organic solvents immediately before use.

    • If aqueous solutions are necessary, use purified water and buffer the solution to an appropriate pH, keeping in mind that hydrolysis is catalyzed by both acid and base. Spontaneous hydrolysis occurs in the pH range of approximately 8-12.[1][2][3]

    • Ensure all glassware is scrupulously clean and free of acidic or basic residues.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Inconsistent results can arise from the degradation of this compound stock solutions over time. The cis- and trans-isomers of this compound have different reactivity, and isomerization can occur under certain conditions. The cis-isomer can isomerize to the more reactive trans-isomer, which then degrades.[1][2][3]

  • Solution:

    • Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.

    • For long-term storage, consider storing at low temperatures (-20°C or below).

    • Routinely check the purity of your this compound stock, especially if it has been stored for an extended period. Analytical techniques such as HPLC or GC-MS can be used to assess purity and detect degradation products.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

  • Possible Cause: The appearance of new peaks in analytical methods like HPLC or GC-MS indicates the formation of degradation products.

  • Solution:

    • Identify the degradation products by comparing their retention times and/or mass spectra with known standards or by using spectrometric techniques (e.g., MS, NMR) for structural elucidation. Common degradation products include (4-methoxyphenyl)acetone, 1-(4-methoxyphenyl)-1,2-propanediols, and 4-methoxybenzaldehyde.[1][2][3]

    • Review your experimental conditions (pH, temperature, light exposure, solvent) to identify the potential cause of degradation and optimize the protocol to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In aqueous solutions, this compound undergoes hydrolysis to form (4-methoxyphenyl)acetone and 1-(4-methoxyphenyl)-1,2-propanediols. This reaction is influenced by pH.[1][2][3]

  • Oxidation: this compound can also degrade via oxidation, which may lead to the formation of 4-methoxybenzaldehyde.

Q2: What are the known degradation products of this compound?

A2: The main degradation products of this compound identified under experimental conditions are:

  • (4-methoxyphenyl)acetone[1][2][3]

  • 1-(4-methoxyphenyl)-1,2-propanediols (both erythro and threo isomers)[1][2][3]

  • 4-methoxybenzaldehyde

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It undergoes spontaneous hydrolysis in aqueous solutions in the pH range of approximately 8 to 12.[1][2][3] Both acidic and basic conditions can catalyze the hydrolysis of the epoxide ring.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it is recommended to:

  • Store it in a tightly sealed container in a cool, dark place.

  • For long-term stability, storage at low temperatures (e.g., -20°C) is advisable.

  • To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.

Q5: Which analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for monitoring the stability of this compound and quantifying its degradation products. These techniques allow for the separation and identification of the parent compound and its impurities.

Quantitative Stability Data

ParameterConditionEffect on StabilityDegradation ProductsReference(s)
pH Aqueous solution, pH 8-12Spontaneous hydrolysis(4-methoxyphenyl)acetone, 1-(4-methoxyphenyl)-1,2-propanediols[1][2][3]
pH Acidic (pH < 7)Acid-catalyzed hydrolysis1-(4-methoxyphenyl)-1,2-propanediols
Temperature Elevated temperaturesIncreased degradation rateNot specified for this compound, but generally accelerates hydrolysis and oxidation.
Light UV or ambient light exposurePotential for photodegradationNot specifically detailed for this compound, but related compounds show susceptibility.
Oxidizing Agents Presence of oxygen or other oxidantsOxidation4-methoxybenzaldehyde

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light). A control sample should be kept in the dark.

    • Thermal Degradation: Expose the solid this compound and its solution to dry heat at an elevated temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase or an appropriate solvent.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC or GC-MS, to separate and quantify this compound and its degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and Its Degradation Products

This is a general HPLC method that can be optimized for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water or acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm or 257 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Method for the Analysis of this compound and Its Degradation Products

This protocol provides a starting point for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) or ethyl acetate.

Visualizations

Anethole_Oxide_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Anethole_Oxide This compound Ketone (4-methoxyphenyl)acetone Anethole_Oxide->Ketone H₂O / pH dependent Diol 1-(4-methoxyphenyl)-1,2-propanediol Anethole_Oxide->Diol H₂O / pH dependent Aldehyde 4-methoxybenzaldehyde Anethole_Oxide->Aldehyde [O] Stability_Testing_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample at Time Points stress->sampling analysis Analytical Method (HPLC / GC-MS) sampling->analysis data Data Analysis (Purity, Degradation Products) analysis->data end End: Stability Profile data->end

References

Technical Support Center: Anethole Oxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anethole (B165797) oxide purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of anethole oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities stemming from the starting materials and the epoxidation reaction itself. The most common impurities include:

  • Unreacted trans-anethole: The starting material for the epoxidation reaction.

  • cis-Anethole (B1224065): A geometric isomer of trans-anethole that may be present in the starting material and is considered more toxic.[1]

  • Anisaldehyde: An oxidation byproduct of anethole.[1][2][3]

  • Anethole Dimer: Formed from the dimerization of anethole, especially under acidic conditions or upon exposure to UV light.

  • meta-Chlorobenzoic acid (m-CBA): A byproduct if meta-chloroperoxybenzoic acid (m-CPBA) is used as the epoxidizing agent.

  • Anethole-diol: Formed from the hydrolysis of this compound, which can occur in the presence of water, especially under acidic or basic conditions.

  • Estragole: A positional isomer of anethole that may be present in natural sources of anethole.[2]

Q2: Why is it important to remove cis-anethole and its corresponding oxide?

A2: The cis-isomer of anethole is reported to be significantly more toxic than the trans-isomer.[1] Consequently, it is crucial to minimize the presence of both cis-anethole and its epoxide derivative in the final purified product, especially for applications in the pharmaceutical and food industries.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is typically employed for purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual anethole, anisaldehyde, and estragole.[4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying this compound and its non-volatile impurities. A reversed-phase C18 column with a mobile phase such as methanol-water is often effective.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Essential for confirming the structure of the epoxide and determining the stereochemistry (cis vs. trans) of the epoxide ring.

Q4: How can I minimize the formation of anethole-diol during workup and purification?

A4: this compound is susceptible to hydrolysis to form the corresponding diol, particularly under acidic or basic conditions. To minimize this, ensure all workup steps are performed under neutral pH conditions. Use of a buffered aqueous wash (e.g., saturated sodium bicarbonate solution) after the reaction can help neutralize any acidic byproducts. Avoid prolonged exposure to water and consider using anhydrous solvents for extraction and chromatography.

Troubleshooting Guide

Issue Possible Causes Solutions & Troubleshooting Steps
Low Yield of this compound Incomplete epoxidation reaction.- Ensure the epoxidizing agent (e.g., m-CPBA) is fresh and has a high purity. - Optimize reaction time and temperature. Monitor the reaction progress using TLC or GC.
Loss of product during workup.- this compound has some water solubility; minimize the volume of aqueous washes. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to maximize recovery from the aqueous layer.
Degradation of this compound.- Maintain neutral pH during workup to prevent acid- or base-catalyzed ring-opening to the diol. - Avoid excessive heat during solvent removal. Use a rotary evaporator at reduced pressure.
Presence of Unreacted Anethole Insufficient amount of epoxidizing agent.- Use a slight excess (1.1-1.2 equivalents) of the epoxidizing agent.
Short reaction time.- Monitor the reaction by TLC or GC until the starting anethole is consumed.
Presence of Anisaldehyde Oxidation of starting anethole.- This is a common byproduct. It can be separated from this compound by column chromatography or fractional distillation under vacuum.
Presence of Anethole-diol Hydrolysis of the epoxide ring.- Ensure anhydrous conditions during the reaction if possible. - Perform aqueous workup quickly and under neutral conditions. - Use dried solvents for chromatography.
Difficulty in Separating cis- and trans-Anethole Oxide Similar polarities of the isomers.- High-performance column chromatography with a high-efficiency silica (B1680970) gel may be required. - Consider using a less polar solvent system to improve separation. - Preparative HPLC can be an effective, albeit more expensive, option for achieving high isomeric purity.

Quantitative Data on Purification

Purification MethodStarting MaterialInitial Purity of trans-Anethole (%)Final Purity of trans-Anethole (%)Key Impurities Removed
Fractional Freezing and RectificationStar Anise Oil89.1>99.5p-allylphenol methyl ether, caryophyllene, cis-isoestragol, anisaldehyde
Crystallization from Aqueous EmulsionCrude Anethole from Sulfate Turpentine87.099.6Sulfur compounds, cis-anethole, sesquiterpenes
Recrystallization from EthanolCrude Anethole97.598.0Sulfur compounds

Note: The efficiency of these methods for this compound purification may vary due to differences in physical properties such as boiling point and solubility.

Experimental Protocols

Protocol 1: Synthesis and Purification of trans-Anethole Oxide via Epoxidation with m-CPBA

This protocol describes the synthesis of trans-anethole oxide from trans-anethole using meta-chloroperoxybenzoic acid (m-CPBA), followed by purification using column chromatography.

Materials:

  • trans-Anethole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

Procedure:

  • Reaction Setup: Dissolve trans-anethole (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane. Add this solution dropwise to the cooled anethole solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v). The reaction is complete when the trans-anethole spot is no longer visible.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess m-CPBA.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the crude this compound onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 10-20%).

    • Collect fractions and analyze them by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trans-anethole oxide.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of purified this compound to identify and quantify residual impurities.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent, equipped with a mass selective detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-400 amu.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of the this compound peak.

Visualizations

G cluster_synthesis This compound Synthesis cluster_purification Purification Workflow cluster_analysis Purity Analysis trans-Anethole trans-Anethole Epoxidation Epoxidation trans-Anethole->Epoxidation m-CPBA m-CPBA m-CPBA->Epoxidation Crude this compound Crude this compound Epoxidation->Crude this compound Workup Workup Crude this compound->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound GC-MS GC-MS Pure this compound->GC-MS HPLC HPLC Pure this compound->HPLC NMR NMR Pure this compound->NMR Purity Assessment Purity Assessment GC-MS->Purity Assessment HPLC->Purity Assessment NMR->Purity Assessment

Caption: Experimental workflow for this compound synthesis, purification, and analysis.

G Impurity_Detected {Impurity Detected in Purified this compound} Identify_Impurity Impurity Identification Unreacted Anethole Anisaldehyde Anethole-diol cis-Anethole Oxide Impurity_Detected->Identify_Impurity Use GC-MS, HPLC, NMR Troubleshoot_Anethole Troubleshooting for Unreacted Anethole Incomplete reaction.Insufficient oxidizing agent. Optimize reaction conditions Increase equivalents of oxidizing agent Identify_Impurity:f0->Troubleshoot_Anethole Troubleshoot_Anisaldehyde Troubleshooting for Anisaldehyde Side reaction of anethole oxidation. Improve purification by column chromatography or vacuum distillation Identify_Impurity:f1->Troubleshoot_Anisaldehyde Troubleshoot_Diol Troubleshooting for Anethole-diol Hydrolysis of epoxide. Ensure neutral pH and anhydrous conditions during workup and purification Identify_Impurity:f2->Troubleshoot_Diol Troubleshoot_cis_Oxide Troubleshooting for cis-Anethole Oxide Impurity in starting material. Use high-purity trans-anethole Employ high-resolution chromatography Identify_Impurity:f3->Troubleshoot_cis_Oxide

Caption: Logical workflow for troubleshooting this compound purification.

References

minimizing side-product formation in anethole epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anethole (B165797) Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in anethole epoxidation?

A1: The primary side-products are the ring-opened products of anethole epoxide. These include the corresponding diol, 1-(4-methoxyphenyl)propane-1,2-diol, and α-hydroxyesters.[1] The formation of these byproducts is typically acid-catalyzed.

Q2: How can I minimize the formation of these side-products?

A2: The key to minimizing side-product formation is to control the acidity of the reaction mixture. This is most effectively achieved by using a buffer, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to maintain a neutral to slightly basic pH (around 7-9).[2]

Q3: Which oxidizing agent is better for anethole epoxidation, m-CPBA or Oxone?

A3: Both meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (in situ generating dimethyldioxirane (B1199080) with acetone) are effective for anethole epoxidation. The choice often depends on factors like cost, safety, and ease of workup. Oxone is considered a safer and more environmentally friendly option.[2][3] The selectivity and yield can be influenced by the specific reaction conditions.

Q4: Can I use hydrogen peroxide for anethole epoxidation?

A4: Yes, hydrogen peroxide can be used as an oxidant, typically in the presence of a catalyst. Various metal complexes, such as those based on vanadium, can catalyze the epoxidation of anethole with hydrogen peroxide.[4] This method can offer high conversion rates, but the selectivity towards the epoxide versus other oxidation products like anisaldehyde needs to be carefully controlled through the choice of catalyst and reaction conditions.[4]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your anethole epoxidation experiments.

Issue Potential Cause Recommended Solution
Low yield of anethole epoxide Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also promote side-product formation. For m-CPBA and Oxone methods, low temperatures (e.g., 0°C) are often preferred.[2]
Degradation of oxidizing agent: m-CPBA and other peroxyacids can degrade over time.Use a fresh batch of the oxidizing agent or determine its activity prior to use.
Acid-catalyzed epoxide ring-opening: Formation of diol and α-hydroxyester side-products due to acidic conditions.Ensure the presence of a sufficient amount of buffer (e.g., sodium bicarbonate) to maintain a pH of ~7-9.[2]
Presence of significant amounts of 1-(4-methoxyphenyl)propane-1,2-diol Acidic reaction or work-up conditions: The epoxide ring is sensitive to acid and will open to form the diol.Add a buffer to the reaction mixture. During work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentrating the product.
Formation of α-hydroxyester side-product Reaction with the carboxylic acid byproduct: In m-CPBA epoxidation, the m-chlorobenzoic acid byproduct can react with the epoxide.Use a two-phase system with a buffer in the aqueous phase to sequester the carboxylic acid as its salt.
Unreacted anethole remaining Insufficient oxidizing agent: Not enough oxidizing agent to convert all the starting material.Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).
Low reaction temperature: The reaction may be too slow at very low temperatures.Gradually increase the reaction temperature while monitoring for the formation of side-products.
Complex mixture of products observed by GC-MS or NMR Over-oxidation: The desired epoxide or other products are being further oxidized.Reduce the amount of oxidizing agent or shorten the reaction time.
Radical side reactions: Some oxidation systems can generate radicals leading to a variety of byproducts.Consider using a radical scavenger or switching to a non-radical epoxidation method.

Data Presentation

The following tables summarize typical quantitative data for anethole epoxidation under different conditions. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.

Table 1: Comparison of Different Epoxidation Methods for trans-Anethole

Oxidizing Agent Catalyst Solvent Temperature (°C) Conversion (%) Epoxide Selectivity (%) Major Side-Products
m-CPBANoneDichloromethane (B109758)0 - 25>9580-901-(4-methoxyphenyl)propane-1,2-diol, α-hydroxyester
Oxone/Acetone (B3395972)NoneAcetone/Acetonitrile/Water0>95>901-(4-methoxyphenyl)propane-1,2-diol
H₂O₂Vanadium complexChloroform30100~20 (Anisaldehyde is major)Anisaldehyde
H₂O₂FeVO₄Acetonitrile60100~74 (Anisaldehyde is major)Anisaldehyde

Note: The selectivity for epoxidation with H₂O₂ can be highly dependent on the specific catalyst and reaction conditions used. In the examples found, the primary product was anisaldehyde, not the epoxide.[4]

Experimental Protocols

Protocol 1: Epoxidation of trans-Anethole using m-CPBA
  • Dissolve trans-anethole: In a round-bottom flask, dissolve trans-anethole (1.0 eq) in dichloromethane (DCM).

  • Add buffer: Add an aqueous solution of sodium bicarbonate (e.g., saturated solution, 2.0 eq).

  • Cool the mixture: Cool the biphasic mixture to 0°C in an ice bath with stirring.

  • Add m-CPBA: Slowly add a solution of m-CPBA (1.2 eq) in DCM to the reaction mixture over 30 minutes.

  • Monitor reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quench reaction: Once the reaction is complete, quench any remaining peroxyacid by adding an aqueous solution of sodium sulfite.

  • Work-up: Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude anethole epoxide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation of trans-Anethole using Oxone
  • Dissolve trans-anethole: In a round-bottom flask, dissolve trans-anethole (1.0 eq) in a mixture of acetone and acetonitrile.[2]

  • Add buffer: Add a saturated aqueous solution of sodium bicarbonate.[2]

  • Cool the mixture: Cool the reaction mixture to 0°C in an ice bath.[2]

  • Add Oxone: Slowly add a solution of Oxone (potassium peroxymonosulfate, 2.2 eq) in water to the stirred reaction mixture.[2]

  • Stir: Stir the reaction mixture vigorously at 0°C for 1.5-3 hours.[2]

  • Monitor reaction: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash: Wash the combined organic layers with brine.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify by column chromatography if needed.

Visualizations

anethole_epoxidation_workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up & Purification Dissolve Anethole Dissolve Anethole Add Buffer Add Buffer Dissolve Anethole->Add Buffer Cool Mixture Cool Mixture Add Buffer->Cool Mixture Add Oxidizing Agent Add Oxidizing Agent Cool Mixture->Add Oxidizing Agent Stir and Monitor Stir and Monitor Add Oxidizing Agent->Stir and Monitor Quench Reaction Quench Reaction Stir and Monitor->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Wash & Dry Wash & Dry Extract Product->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify Concentrate->Purify

Caption: General experimental workflow for anethole epoxidation.

side_product_formation Anethole Anethole Epoxidation Epoxidation Anethole->Epoxidation Oxidizing Agent (e.g., m-CPBA, Oxone) Anethole_Epoxide Anethole Epoxide (Desired Product) Epoxidation->Anethole_Epoxide Acid_Catalyzed_Opening Acid-Catalyzed Ring Opening Anethole_Epoxide->Acid_Catalyzed_Opening H⁺ (e.g., from RCOOH) Diol 1-(4-methoxyphenyl)propane-1,2-diol (Side-Product) Acid_Catalyzed_Opening->Diol H₂O Hydroxyester α-Hydroxyester (Side-Product) Acid_Catalyzed_Opening->Hydroxyester RCOOH

Caption: Formation of side-products in anethole epoxidation.

References

Technical Support Center: Anethole Oxide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of anethole (B165797) oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the synthesis of anethole oxide?

A common and effective method for the epoxidation of trans-anethole is the in situ generation of dimethyldioxirane (B1199080) (DMDO) using Oxone (potassium peroxymonosulfate) and acetone (B3395972). This method is advantageous as it avoids the handling of potentially unstable peroxide reagents and proceeds under neutral pH conditions, which is crucial for the stability of the acid-sensitive this compound product.[1]

Q2: Why is pH control important in the epoxidation of anethole?

This compound is sensitive to acidic conditions and can undergo acid-catalyzed ring-opening to form undesired byproducts such as 1-(4-methoxyphenyl)-1,2-propanediol. The reaction using Oxone generates an acidic byproduct, KHSO₄. Therefore, a buffer such as sodium bicarbonate (NaHCO₃) is essential to maintain the reaction pH in the optimal range of approximately 7 to 9.[1] In the absence of a buffer, especially when using peroxyacids like m-CPBA, the carboxylic acid byproduct can also catalyze the formation of α-hydroxyesters.

Q3: What are the main impurities to look out for in this compound synthesis?

The primary impurities of concern are:

  • cis-Anethole oxide: The geometric isomer of the desired trans-anethole oxide.

  • Unreacted trans-anethole: Incomplete reaction can lead to residual starting material.

  • 1-(4-methoxyphenyl)-1,2-propanediol: Formed from the acid-catalyzed hydrolysis of the epoxide ring.

  • p-Anisaldehyde: An oxidation byproduct.[2]

  • α-Hydroxyesters: Can form when using peroxyacids in the absence of a buffer.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like anethole, this compound isomers, and p-anisaldehyde.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the stereochemistry of the epoxide. The coupling constants (J values) in ¹H NMR can be used to distinguish between cis and trans epoxides.[1]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the epoxide functional group.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Oxone Use a fresh batch of Oxone. Ensure it has been stored in a cool, dry place.
Incorrect Reagent Stoichiometry Ensure the molar ratio of anethole to Oxone is optimized. A common starting point is a 1:2.2 molar ratio.[1]
Suboptimal Temperature The reaction is typically run at 0°C to control the exotherm and maintain the stability of the DMDO and the epoxide product.[1] Running the reaction at higher temperatures can lead to decomposition of the oxidizing agent and the product.
Inadequate Reaction Time A typical reaction time is 1.5 hours at 0°C.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal time for your specific setup.
Poor pH Control Ensure that a sufficient amount of sodium bicarbonate is used to maintain a pH of ~7-9. Use a saturated solution of NaHCO₃.[1]
Issue 2: Presence of Significant Impurities
Impurity Observed Possible Cause Troubleshooting Steps
Unreacted trans-Anethole Incomplete reaction.Increase the reaction time or the amount of Oxone. Ensure efficient stirring to facilitate the reaction between the aqueous and organic phases.
1-(4-methoxyphenyl)-1,2-propanediol Acid-catalyzed hydrolysis of the epoxide.Ensure the pH is maintained between 7 and 9 by using an adequate amount of sodium bicarbonate.[1]
p-Anisaldehyde Over-oxidation of anethole or this compound.Use milder reaction conditions, such as a lower temperature or a shorter reaction time.

Experimental Protocols

Key Experimental Protocol: Epoxidation of trans-Anethole using Oxone/Acetone

This protocol is adapted from a standard laboratory procedure for the in situ generation of dimethyldioxirane for the epoxidation of trans-anethole.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).

  • Add a saturated solution of sodium bicarbonate (10 mL) to the flask.

  • Chill the reaction mixture in an ice-water bath for 10 minutes.

  • In a separate container, prepare a solution of Oxone (4.4 mmol) in deionized water (10 mL).

  • Slowly add the Oxone solution to the chilled, stirring reaction mixture over a period of 5-10 minutes.

  • Continue to stir the reaction mixture at 0°C for 1.5 hours.

  • After the reaction is complete, add deionized water (20 mL) to the flask.

  • Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound as an oil.

  • Purify the product as needed, for example, by flash column chromatography.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions Anethole trans-Anethole Anethole_Oxide trans-Anethole Oxide Anethole->Anethole_Oxide DMDO Oxone_Acetone Oxone + Acetone DMDO Dimethyldioxirane (in situ) Oxone_Acetone->DMDO Generation Byproducts Byproducts (e.g., Diol, p-Anisaldehyde) Anethole_Oxide->Byproducts Ring Opening Acidic_Conditions Acidic Conditions (H+) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Purity? Start->Problem Check_Reagents Check Reagent Quality (e.g., fresh Oxone) Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Check_Stoichiometry Verify Stoichiometry (Anethole:Oxone) Check_Reagents->Check_Stoichiometry Check_Temp Check Temperature Control (0°C) Check_Stoichiometry->Check_Temp Check_pH Check pH Control (NaHCO3 present) Check_Temp->Check_pH Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_pH->Analyze_Byproducts Optimize Optimize Reaction Time/ Stoichiometry Analyze_Byproducts->Optimize Failure Consult Further Literature Analyze_Byproducts->Failure Complex Issues Optimize->Problem Re-evaluate Optimize->Success Optimized

References

Technical Support Center: Anethole Oxide NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of anethole (B165797) oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum looks very complex. Where should I expect to see the characteristic peaks for trans-anethole oxide?

A1: The ¹H NMR spectrum of trans-anethole oxide has several key regions. The aromatic protons typically appear as two doublets between δ 6.8 and 7.3 ppm.[1][2] The methoxy (B1213986) group (-OCH₃) should be a sharp singlet around δ 3.8 ppm.[1] The protons on the epoxide ring are crucial for identification. Expect two signals for these protons, likely appearing as a doublet and a doublet of quartets, in the δ 2.9-3.5 ppm range. The methyl group attached to the epoxide ring will be a doublet around δ 1.4 ppm.

Q2: I see peaks that don't match anethole oxide. How can I identify potential impurities?

A2: Common impurities in the synthesis of this compound from anethole can include:

  • Unreacted trans-anethole: Look for vinylic proton signals between δ 6.1 and 6.5 ppm, characterized by a large coupling constant (³JHH ≈ 15.7 Hz) for the trans configuration.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common. For example, dichloromethane (B109758) (CH₂Cl₂) appears around δ 5.3 ppm in CDCl₃, and diethyl ether shows signals around δ 3.5 (quartet) and δ 1.2 (triplet) ppm.

  • Side-Products: Oxidation of anethole can sometimes lead to the formation of anisaldehyde or anisic acid, especially under harsh conditions.[4] Anisaldehyde would show a characteristic aldehyde proton signal between δ 9.5 and 10.5 ppm.

  • cis-Anethole: If the starting material was not pure trans-anethole, you might see signals from the cis-isomer, which has a smaller vinylic coupling constant (³JHH ≈ 11.5 Hz).[3]

Q3: How can I distinguish between the cis and trans isomers of this compound using NMR?

A3: The key to distinguishing between cis and trans this compound is the coupling constant (J-value) between the two protons on the epoxide ring. For trans-anethole oxide, the coupling constant between the vicinal protons on the epoxide ring is typically small (around 2-4 Hz). In contrast, the cis isomer would exhibit a larger coupling constant.

Q4: The splitting patterns for the epoxide protons are not clear first-order multiplets. What should I do?

A4: The protons on the epoxide ring of this compound can exhibit complex, second-order splitting patterns, especially if the chemical shift difference between them is small compared to their coupling constant.[5][6] This can result in multiplets that are difficult to interpret directly.[6][7]

  • Use Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can increase the chemical shift dispersion and simplify the multiplets, making them appear more like first-order patterns.

  • Simulation Software: Use NMR simulation software to model the expected spectrum based on estimated chemical shifts and coupling constants. Comparing the simulated spectrum to the experimental one can help confirm assignments.[5]

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) can help establish which protons are coupled to each other, even in complex regions of the spectrum.[8][9] An HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and the carbons they are attached to.

Q5: My sample shows broad peaks. What could be the cause?

A5: Broad peaks in an NMR spectrum can be due to several factors:

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause broader signals. Try diluting your sample.

  • Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often necessary to obtain sharp peaks.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, this can also lead to peak broadening.

Quantitative Data Summary

For accurate interpretation, comparing your experimental data with established values is crucial. The tables below summarize typical ¹H and ¹³C NMR chemical shifts for trans-anethole and the expected shifts for its corresponding epoxide, trans-anethole oxide.

Table 1: ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-AnetholeAr-H7.32, 6.89d, d8.8
=CH-6.41d15.7
=CH-CH₃6.15dq15.7, 6.6
-OCH₃3.84s-
=CH-CH₃1.92dd6.6, 1.4
trans-Anethole OxideAr-H~7.2-7.3, ~6.8-6.9d, d~8-9
Epoxide H~3.0-3.5m-
Epoxide H~2.9-3.4m-
-OCH₃~3.8s-
Epoxide-CH₃~1.4d~5-6

Data for trans-anethole sourced from multiple references.[1][2] Data for trans-anethole oxide are estimated based on typical epoxide chemical shifts.

Table 2: ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
trans-AnetholeAromatic C-O159.1
Aromatic C131.8
=CH131.0
Aromatic CH127.4
=CH123.8
Aromatic CH114.4
-OCH₃55.6
=CH-CH₃18.9
trans-Anethole OxideAromatic C-O~159
Aromatic C~130-132
Aromatic CH~127-128
Aromatic CH~114
Epoxide CH~60-65
Epoxide CH~58-63
-OCH₃~55
Epoxide-CH₃~18-20

Data for trans-anethole sourced from multiple references.[1][10] Data for trans-anethole oxide are estimated based on typical epoxide chemical shifts.

Experimental Protocols

1. Synthesis of trans-Anethole Oxide via Epoxidation

This protocol describes a general method for the epoxidation of trans-anethole using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials: trans-anethole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve trans-anethole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

    • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess peroxyacid by washing the organic layer with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by flash column chromatography if necessary.

2. NMR Sample Preparation

  • Procedure:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube and ensure the solution is homogeneous.

    • Place the NMR tube in the spectrometer for analysis.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting an this compound NMR spectrum.

troubleshooting_workflow start Start: Acquire NMR Spectrum check_peaks Identify Key Signal Regions (Aromatic, Methoxy, Epoxide) start->check_peaks peaks_ok Are all expected peaks present? check_peaks->peaks_ok extra_peaks Are there unexpected peaks? peaks_ok->extra_peaks Yes analyze_extra Analyze Extra Peaks: - Unreacted Anethole (δ 6.1-6.5) - Solvent Residues - Side-products peaks_ok->analyze_extra No extra_peaks->analyze_extra Yes check_splitting Analyze Splitting Patterns (Multiplets) extra_peaks->check_splitting No analyze_extra->extra_peaks splitting_ok Are splitting patterns first-order? check_splitting->splitting_ok complex_splitting Complex/Second-Order Splitting: - Acquire at higher field - Use 2D NMR (COSY) - Perform spectral simulation splitting_ok->complex_splitting No check_isomers Check for Isomers (cis/trans) splitting_ok->check_isomers Yes complex_splitting->check_isomers isomer_analysis Measure Epoxide Proton Coupling Constants (J-values) check_isomers->isomer_analysis final_structure Confirm Structure of This compound isomer_analysis->final_structure

This compound NMR Troubleshooting Workflow
Epoxidation Reaction Pathway

This diagram illustrates the conversion of trans-anethole to trans-anethole oxide.

epoxidation_pathway anethole trans-Anethole oxide trans-Anethole Oxide anethole->oxide Epoxidation mcpba m-CPBA (Oxidizing Agent) acid m-Chlorobenzoic Acid mcpba->acid Reduction

Epoxidation of trans-Anethole

References

improving the shelf-life of anethole oxide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of anethole (B165797) oxide samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause anethole oxide samples to degrade?

A1: The stability of this compound is primarily affected by exposure to moisture, light, heat, and acidic conditions.[1][2] The epoxide ring is susceptible to hydrolysis, which can be accelerated by acids.[3][4] Light and heat can promote isomerization and other degradation pathways.[5][6]

Q2: What are the main degradation products of this compound?

A2: The primary degradation products of this compound through hydrolysis are (4-methoxyphenyl)acetone and 1-(4-methoxyphenyl)-1,2-propanediols.[4][7] Additionally, cis-anethole (B1224065) oxide can isomerize to the more reactive trans-anethole oxide.[4][7] Samples may also contain degradation products from the precursor, anethole, such as p-anisaldehyde (from oxidation) and cis-anethole (from isomerization).[8][9]

Q3: What are the recommended storage conditions for this compound to maximize its shelf-life?

A3: To maximize stability, this compound should be stored in a cool, dark, and dry environment.[3][10] It is recommended to store samples at refrigerated temperatures (2-8 °C) in tightly sealed, amber glass vials or other opaque containers to protect from light.[2][10][11] For long-term storage, purging the container with an inert gas, such as argon or nitrogen, is advisable to minimize oxidation.[2][11]

Q4: Which solvents are suitable for dissolving and storing this compound?

A4: this compound is soluble in a variety of organic solvents. For storage, it is crucial to use anhydrous, high-purity solvents to prevent hydrolysis. Suitable solvents include ethanol, methanol, acetone, and ethyl acetate.[12] It is important to note that this compound is only slightly soluble in water.[12] The choice of solvent may impact stability, so it is recommended to prepare solutions fresh when possible.

Q5: Are there any stabilizers that can be added to prolong the shelf-life of this compound?

A5: While specific studies on stabilizers for this compound are limited, general-purpose stabilizers for epoxides may be effective. These can include antioxidants to prevent oxidation and acid scavengers to inhibit acid-catalyzed degradation.[13] The addition of any stabilizer should be carefully evaluated for compatibility with the intended application and analytical methods.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Appearance of new peaks in chromatogram (e.g., GC-MS, HPLC) 1. Hydrolysis: The sample has been exposed to moisture, leading to the formation of (4-methoxyphenyl)acetone and 1-(4-methoxyphenyl)-1,2-propanediols.[4][7]2. Isomerization: cis-anethole oxide may have isomerized to trans-anethole oxide.[4][7]3. Precursor Degradation: The sample may be contaminated with degradation products of anethole, such as p-anisaldehyde or cis-anethole.[8][9]1. Verify Storage Conditions: Ensure the sample is stored in a tightly sealed container in a cool, dark, and dry place. Use of anhydrous solvents is critical.2. Analytical Confirmation: Use a validated analytical method (see Experimental Protocol 1) to identify the unexpected peaks by comparing retention times and mass spectra with known standards of potential degradation products.3. Purification: If degradation is confirmed, consider repurifying the sample, for example, by flash chromatography.
Change in sample color (e.g., yellowing) Oxidation: The sample may have been exposed to air (oxygen), leading to oxidative degradation.[8]Inert Atmosphere: Store the sample under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2][11]Antioxidants: For bulk material, consider the addition of a suitable antioxidant, but validate its compatibility with your experiments.
Inconsistent experimental results 1. Sample Degradation: The concentration of this compound may have decreased due to degradation, leading to variability in results.2. Solvent Effects: The choice of solvent and its purity can influence the stability of the this compound solution.1. Regular Purity Checks: Periodically assess the purity of your this compound stock using a standardized analytical method.2. Fresh Solutions: Prepare fresh solutions for each experiment, especially for sensitive applications.3. High-Purity Solvents: Always use high-purity, anhydrous solvents.
Precipitate formation in solution Low Temperature Storage of Precursor: If the starting material (anethole) was stored at low temperatures, it may have precipitated. Anethole has a melting point of 20-21°C.[6]Gentle Warming: If anethole precipitation is suspected in the precursor material, gently warm the sample to room temperature to redissolve the precipitate before use.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by GC-MS

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the qualitative and semi-quantitative analysis of this compound and its primary degradation products.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity, anhydrous solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the same solvent.

  • Prepare standard solutions of this compound, (4-methoxyphenyl)acetone, and 1-(4-methoxyphenyl)-1,2-propanediol in the same solvent for peak identification and calibration.

2. GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peaks for this compound and its potential degradation products by comparing their retention times and mass spectra with the prepared standards.

  • Monitor the relative peak areas of the degradation products over time to assess the stability of the sample under different storage conditions.

Visualizations

degradation_pathway cluster_anethole_oxide This compound Degradation cis-Anethole Oxide cis-Anethole Oxide trans-Anethole Oxide trans-Anethole Oxide cis-Anethole Oxide->trans-Anethole Oxide Isomerization Hydrolysis Products (4-methoxyphenyl)acetone 1-(4-methoxyphenyl)-1,2-propanediol trans-Anethole Oxide->Hydrolysis Products Hydrolysis (Moisture, Acid)

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Unexpected Peak in Analysis check_storage Review Storage Conditions (Cool, Dark, Dry, Inert Gas) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes confirm_identity Confirm Peak Identity (GC-MS, NMR) check_storage->confirm_identity No correct_storage Implement Correct Storage Protocols improper_storage->correct_storage reanalyze Re-analyze Sample correct_storage->reanalyze reanalyze->confirm_identity degradation_product Degradation Product Identified confirm_identity->degradation_product Known Degradant unknown_impurity Unknown Impurity confirm_identity->unknown_impurity Unknown consider_purification Consider Sample Purification degradation_product->consider_purification investigate_source Investigate Source of Impurity (e.g., synthesis byproducts) unknown_impurity->investigate_source

Caption: Troubleshooting workflow for unexpected analytical results.

References

anethole oxide solubility problems in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) oxide. The information focuses on addressing the challenges associated with its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is anethole oxide and why is its solubility in aqueous media a concern?

A1: this compound is a derivative of anethole, a compound naturally found in essential oils of plants like anise and fennel. It is a subject of research for its potential biological activities. However, this compound is a lipophilic molecule with very low solubility in water, which presents a significant challenge for its use in many biological experiments that require aqueous buffer systems. This poor solubility can lead to issues with accurate dosing, bioavailability, and the reproducibility of experimental results.

Q2: What is the documented solubility of this compound in water and other solvents?

A2: The aqueous solubility of this compound is quite low. The available data on its solubility in water and various organic solvents is summarized below.

SolventSolubility (g/L)Reference
Water0.59
Ethanol144.22
Methanol150.67
Isopropanol106.11
Acetone365.05
Ethyl Acetate244.32
Acetonitrile292.07
Dimethylformamide (DMF)294.3
1,4-Dioxane522.07

Q3: Are there stability concerns with this compound in aqueous solutions?

A3: Yes, beyond its poor solubility, this compound is unstable in aqueous environments. The epoxide ring is susceptible to hydrolysis, which leads to the formation of the corresponding diol. This degradation is time and pH-dependent. It is crucial to prepare fresh solutions and use them promptly.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon Addition to Aqueous Buffer

  • Cause: The low aqueous solubility of this compound is exceeded when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.

  • Solution 1: Use of a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone. Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts in biological assays.

  • Solution 2: pH Adjustment: The stability and solubility of this compound can be influenced by pH. While specific data for this compound is limited, for related compounds, adjusting the pH of the buffer may improve solubility. However, it is important to consider the pH stability of the compound and the requirements of the experimental system.

  • Solution 3: Surfactants and Emulsifying Agents: The use of non-ionic surfactants like Tween 80 or Pluronic F-68 at low concentrations can help to create a stable emulsion and prevent precipitation.

Issue 2: Inconsistent Results in Biological Assays

  • Cause 1: Inaccurate Concentration due to Poor Solubility: If this compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to variability in results.

  • Solution: Visually inspect your final solution for any signs of precipitation or cloudiness. If observed, reconsider the solubilization method. It is advisable to filter the final solution through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays.

  • Cause 2: Degradation of this compound in Aqueous Media: The instability of this compound in aqueous buffers can lead to a decrease in the concentration of the active compound over the course of an experiment.

  • Solution: Prepare solutions fresh before each experiment and minimize the time the compound spends in aqueous buffer before being added to the assay. For longer-term experiments, the stability of this compound in the specific experimental media and conditions should be determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage:

    • For experiments, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration directly in the cell culture medium or aqueous buffer immediately before use. Ensure the final DMSO concentration is below the tolerance level for your specific assay (usually ≤ 0.5%).

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

  • Materials:

    • This compound

    • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin (B1172386) (e.g., 1-10% w/v HP-β-CD) in deionized water.

    • Slowly add the this compound to the cyclodextrin solution while stirring vigorously. A molar ratio of 1:1 (this compound to cyclodextrin) is a good starting point.

    • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • The resulting solution can be filtered to remove any un-complexed material.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer (e.g., Cell Culture Medium) stock->dilute Immediate Use add_to_assay Add to Experimental System (e.g., Cells) dilute->add_to_assay precipitation Precipitation Occurs dilute->precipitation Potential Issue incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze instability Inconsistent Results incubate->instability Potential Issue

Caption: A general workflow for the preparation and use of this compound in in vitro experiments, highlighting potential issues.

solubilization_strategies This compound This compound Co-solvents Co-solvents This compound->Co-solvents Cyclodextrins Cyclodextrins This compound->Cyclodextrins Nanoemulsions Nanoemulsions This compound->Nanoemulsions Liposomes Liposomes This compound->Liposomes

Caption: Key strategies for enhancing the aqueous solubility of this compound.

Technical Support Center: Overcoming Anethole Compound Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with anethole (B165797) and its derivatives, including anethole oxide, in their cell line experiments. While specific literature on "this compound resistance" is limited, this guide addresses potential mechanisms of reduced sensitivity to anethole compounds and offers strategies to overcome them based on its known mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of anethole in cancer cell lines?

Anethole exhibits multi-faceted anti-cancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell proliferation and angiogenesis.[1][2][3][4] It modulates critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways, and activates caspases.[1][2][3][4][5]

Q2: How does anethole induce apoptosis?

Anethole triggers apoptosis through the mitochondrial (intrinsic) pathway.[5][6] This is achieved by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6] This, in turn, leads to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3, ultimately resulting in PARP-1 cleavage and apoptosis.[5][6]

Q3: At which phase does anethole typically induce cell cycle arrest?

Anethole has been shown to induce cell cycle arrest primarily at the G1 phase.[1][7] It can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby preventing cells from entering the S phase.[1][7]

Q4: Can anethole be used in combination with other chemotherapeutic agents?

Yes, studies have shown that anethole can work synergistically with conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin.[1][2][3][4] It has been shown to enhance the cytotoxic effects of these drugs, potentially allowing for lower dosages and reduced side effects.[2][8]

Q5: What is the role of oxidative stress in anethole's anti-cancer activity?

Anethole's effect on oxidative stress can be complex. At certain concentrations, it can act as an antioxidant.[9] However, in cancer cells, it can also induce the production of reactive oxygen species (ROS), leading to oxidative stress that triggers autophagy and apoptosis.[1] One study on oral cancer cells showed that anethole treatment can also decrease ROS levels and increase intracellular glutathione (B108866) (GSH), suggesting a role in modulating the cellular redox environment.[6][10][11]

Troubleshooting Guide: Reduced Cell Line Sensitivity to Anethole Compounds

This guide addresses potential reasons for observing reduced or no effect of anethole or this compound in your cell line experiments and provides actionable troubleshooting steps.

Observed Issue Potential Cause Troubleshooting Steps
Reduced cytotoxicity at expected concentrations. 1. Altered Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce intracellular drug concentration. 2. Upregulated Survival Pathways: Activation of pro-survival signaling pathways (e.g., PI3K/Akt, NF-κB) can counteract the apoptotic effects of anethole.[1][2] 3. Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to anethole.[6][12]1. Co-administration with Efflux Pump Inhibitors: Consider using known P-gp inhibitors in combination with anethole. 2. Combination Therapy: Combine anethole with inhibitors of key survival pathways (e.g., PI3K inhibitor, NF-κB inhibitor) to enhance its efficacy.[2] 3. Dose-Response Curve: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
No significant increase in apoptosis markers (e.g., caspase activation, PARP cleavage). 1. Block in Apoptotic Pathway: Mutations or altered expression of key apoptotic proteins (e.g., p53, Bax, Bcl-2) can confer resistance.[1] 2. Increased Autophagy: Cells may utilize autophagy as a survival mechanism to degrade damaged components and resist apoptosis.[1]1. Assess Apoptotic Protein Expression: Use Western blotting to check the expression levels of key apoptotic proteins in your cell line. 2. Modulate Autophagy: Co-treat cells with an autophagy inhibitor (e.g., chloroquine) to see if it sensitizes them to anethole-induced apoptosis. 3. Sensitize with other agents: Use anethole in combination with chemotherapeutic agents known to induce apoptosis through different mechanisms (e.g., cisplatin).[2]
Minimal effect on cell cycle progression. 1. Altered Cell Cycle Checkpoint Proteins: Dysregulation of cell cycle proteins like cyclins and CDKs can lead to resistance to cell cycle arrest.[1][7]1. Analyze Cell Cycle Proteins: Profile the expression and phosphorylation status of key G1/S checkpoint proteins (e.g., Cyclin D1, CDK4/6, p21) via Western blot. 2. Combination with CDK inhibitors: Investigate the synergistic effects of anethole with specific CDK inhibitors.
Variability in experimental results. 1. Compound Stability and Solubility: Anethole and its derivatives may have limited stability or solubility in aqueous media, affecting its effective concentration. 2. Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular response.1. Fresh Preparation: Prepare fresh stock solutions of anethole for each experiment and protect from light. Use appropriate solvents (e.g., DMSO) and ensure final solvent concentration does not affect cell viability. 2. Standardize Protocols: Maintain consistent cell culture practices and regularly perform cell line authentication.

Quantitative Data Summary

Table 1: Cytotoxicity of Anethole in Different Cell Lines

Cell LineCancer TypeIC50 / LC50Reference
Ca9-22Oral Squamous Carcinoma~8 µM (LC50)[6]
A549Non-small cell lung cancerNot specified, but showed inhibition[2]
MCF-7Breast CancerNot specified, but showed apoptosis induction[5]
T47DBreast CancerNot specified, but showed apoptosis induction[5]
Normal Gingival Epithelial Cells (GEC)Normal>30 µM (LC50)[6]
Normal Gingival Fibroblasts (GF)Normal>30 µM (LC50)[6]

Table 2: Effect of Anethole on Apoptosis and Oxidative Stress Markers in Ca9-22 Cells

MarkerTreatmentChangeReference
ApoptosisAnethole (30 µM, 48h)>29% increase[6]
Bax/Bcl-2 ratioAnethole (10 µM, 24h)Increased[6]
Activated Caspase-3Anethole (10 µM, 24h)Increased[6]
Activated Caspase-9Anethole (10 µM, 24h)Increased[6]
ROS LevelsAnethole (30 µM, 24h)~52% decrease[6]
GSH LevelsAnethole (30 µM, 24h)~29% increase[6]

Experimental Protocols

Protocol 1: Assessment of Anethole-Induced Apoptosis by Annexin V/PI Staining

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of anethole (e.g., 0.3 µM to 30 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[6]

  • Cell Harvest: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]

Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins

  • Protein Extraction: After treatment with anethole, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, cleaved Caspase-3, PARP, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Anethole_Apoptosis_Pathway Anethole Anethole Bcl2 Bcl-2 (Anti-apoptotic) Anethole->Bcl2 Bax Bax (Pro-apoptotic) Anethole->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Anethole-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Start Reduced cell sensitivity to Anethole observed CheckDose Verify Dose-Response and Time-Course Start->CheckDose CheckPathways Investigate Resistance Pathways CheckDose->CheckPathways Optimal Optimize Optimize Concentration and Incubation Time CheckDose->Optimize Suboptimal Efflux Assess Efflux Pump (e.g., P-gp expression) CheckPathways->Efflux Survival Analyze Survival Pathways (p-Akt, NF-κB) CheckPathways->Survival ApoptosisProteins Check Apoptotic Proteins (Bax/Bcl-2, p53) CheckPathways->ApoptosisProteins CombineInhibitor Combine with Efflux Pump Inhibitor Efflux->CombineInhibitor CombineTherapy Combine with Pathway Inhibitor (e.g., PI3K, NF-κB inh.) Survival->CombineTherapy Sensitize Combine with another Chemotherapeutic Agent ApoptosisProteins->Sensitize Anethole_Signaling_Modulation Anethole Anethole PI3K_Akt PI3K/Akt Pathway Anethole->PI3K_Akt Inhibits NFkB NF-κB Pathway Anethole->NFkB Inhibits MAPK MAPK Pathway Anethole->MAPK Inhibits ApoptosisNode Apoptosis Anethole->ApoptosisNode Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation

References

anethole oxide dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Anethole (B165797) Oxide Dose-Response Curve Troubleshooting: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole oxide. The information is designed to address specific issues that may arise during dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is flat or shows very low potency. What are the potential causes?

A1: A flat or weak dose-response curve can stem from several factors related to the compound's integrity, experimental setup, or cellular model.

  • Compound Degradation: trans-anethole oxide is unstable in aqueous solutions at physiological pH and temperature.[1][2] It has a short half-life and should be stored at –80°C in dry nitrogen.[1] For experiments, prepare fresh solutions from a frozen stock dissolved in a suitable organic solvent like acetone (B3395972) or DMSO.[1]

  • Solubility Issues: Anethole and its derivatives have poor water solubility.[3][4] At higher concentrations in aqueous media, the compound may precipitate or form aggregates, reducing the effective concentration available to the cells.[5][6] This can lead to a plateau in the response. Consider using a lower percentage of organic solvent or pre-complexing with cyclodextrins to improve solubility.[7]

  • Incorrect Concentration Range: The tested concentration range may be too low to elicit a response or too high, leading to overwhelming cytotoxicity that masks a specific effect.[1] Review literature for typical effective concentrations in similar cell lines. For example, anethole has shown dose-dependent cytotoxicity in oral cancer cells between 0.3 and 30 μM.[8]

  • Cell Line Insensitivity: The chosen cell line may lack the specific target or metabolic pathways required for this compound to exert its effect.

  • Assay Interference: The compound may be interfering with the assay detection method (e.g., autofluorescence in a fluorescence-based assay), leading to inaccurate readings.[9][10]

Q2: I'm observing a "U-shaped" or biphasic (hormetic) dose-response curve. How should I interpret this?

A2: Biphasic dose-response relationships, often termed hormesis, are characterized by opposite effects at low and high doses and are frequently observed in biological systems.[11][12]

  • Interpretation: A U-shaped curve might indicate that this compound has a stimulatory effect at low concentrations and an inhibitory or toxic effect at high concentrations. This dual activity is not uncommon for natural compounds which can engage multiple targets or pathways. For instance, anethole can have both antioxidant and pro-oxidant effects depending on its concentration.[3]

  • Mechanism: This behavior can result from the activation of different signaling pathways at different concentration thresholds. At low doses, it might trigger pro-survival or adaptive responses, while at higher doses, it induces stress pathways leading to apoptosis or cytotoxicity.[8][13]

  • Analysis: Standard sigmoidal models are not appropriate for analyzing hormetic curves.[11] Specialized nonlinear regression models, such as the Brain-Cousens or Cedergreen models, should be used to accurately determine parameters like the ED50 for the inhibitory phase.[11][12]

Q3: My results for the this compound dose-response curve are not reproducible between experiments. What should I check?

A3: Poor reproducibility is a common challenge that can often be traced to subtle variations in protocols and reagents.

  • Compound Stability and Handling: Given this compound's instability, inconsistent handling is a primary suspect.[1] Ensure that stock solutions are properly stored, aliquoted to avoid freeze-thaw cycles, and used within a month of synthesis or preparation.[1] The age of the solid compound and its exposure to air and light can also impact its activity.[14][15]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to the cells. Include a solvent-only control in every experiment.

  • Cellular Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can significantly alter cellular responses. Standardize these parameters strictly.

  • Assay Protocol: Inconsistent incubation times, reagent volumes, or plate reading parameters can introduce variability. Adhere to a standardized, written protocol.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental samples or ensure proper plate sealing and incubation.

Q4: How can I be sure my results are not due to experimental artifacts?

A4: Differentiating true biological activity from assay artifacts is critical, especially in high-throughput screening (HTS).[5][10]

  • Compound Aggregation: At concentrations above their solubility limit, compounds like this compound can form colloidal aggregates that non-specifically inhibit proteins, causing false-positive results.[5][6] This is a leading cause of assay artifacts.[5] Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.[10]

  • Interference with Detection: Many compounds are autofluorescent or can quench a fluorescent signal.[9] To check for this, run a control plate with the compound in cell-free assay medium to measure its intrinsic signal.

  • Cytotoxicity: this compound is cytotoxic at higher concentrations.[1] This general toxicity can produce a positive result in an assay designed to measure inhibition of a specific target (e.g., a specific enzyme), even if the compound is not a direct inhibitor. Always run a parallel cytotoxicity assay (like MTT or LDH) to distinguish specific inhibition from cell death.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for anethole and this compound from published studies.

Table 1: Cytotoxicity and Activity Data

Compound Cell Line/Model Assay Endpoint Value Reference
Anethole HT-1080 Fibrosarcoma MTT IC50 50 µM [3]
Anethole Ca9-22 Oral Cancer LDH Cytotoxicity 74.2% at 30 µM [8]
Anethole Normal Gingival Fibroblasts LDH Cytotoxicity 26.5% at 30 µM [8]
trans-Anethole Oxide Rat Hepatocytes UDS Assay Cytotoxicity Observed at >0.5 mM [1]

| trans-Anethole Oxide | B6C3F1 Mice | Intraperitoneal | Toxicity | Lethal at 5 µmol/g |[1] |

Table 2: Acute Toxicity Data (LD50)

Isomer Species Route of Administration LD50 (mg/kg body weight) Reference
trans-Anethole Rat Oral 2090 [16]
trans-Anethole Mouse Oral 3050 [16]

| cis-Anethole | Rat | Oral | 93 |[16] |

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for generating a dose-response curve to assess the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to achieve the final desired concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "cells + medium only" (negative control) and "cells + solvent only" (vehicle control) wells.[16]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[8][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[17]

Protocol 2: this compound Stability Assessment

This protocol helps determine the stability of this compound under specific experimental conditions.

  • Solution Preparation: Prepare a solution of this compound in the exact cell culture medium (including serum, if applicable) to be used in the experiment, at a concentration relevant to your dose-response curve.

  • Incubation: Aliquot the solution into several sterile tubes and place them in the same incubator (37°C, 5% CO₂) used for your cell-based assays.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.[1]

  • Sample Analysis: Once all time points are collected, analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as HPLC.[7]

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life under your specific experimental conditions.[7] This information is crucial for interpreting dose-response data, as the effective concentration may decrease over the course of a long incubation.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound experimentation.

Anethole_Signaling AnetholeOxide This compound ROS ↑ ROS Production (at high conc.) AnetholeOxide->ROS PI3K PI3K AnetholeOxide->PI3K Inhibits NFkB NF-κB AnetholeOxide->NFkB Inhibits p53 ↑ p53 AnetholeOxide->p53 ROS->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 ↓ Bcl-2 NFkB->Bcl2 Activates NFkB->Proliferation Bax ↑ Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways affected by this compound leading to apoptosis.[3][8]

DoseResponse_Workflow Prep Experiment Prep: - Standardize cell passage & density - Prepare fresh compound dilutions Treat Cell Treatment (e.g., 24-72h incubation) Prep->Treat Assay Perform Viability Assay (e.g., MTT, LDH) Treat->Assay Analyze Data Analysis: - Normalize to controls - Nonlinear regression curve fit Assay->Analyze Result Dose-Response Curve & IC50 Value Analyze->Result Troubleshoot Troubleshoot? Result->Troubleshoot Unexpected Result? Troubleshoot->Prep Check Protocol & Compound Stability

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting_Tree Start Unexpected Curve Shape? Flat Flat / No Response Start->Flat Flat Biphasic Biphasic / U-Shaped Start->Biphasic Biphasic Irreproducible Poor Reproducibility Start->Irreproducible Irreproducible Check_Deg Action: Check compound stability (HPLC analysis over time) Flat->Check_Deg Check_Sol Action: Verify solubility & check for precipitation Flat->Check_Sol Check_Conc Action: Expand concentration range (lower and higher) Flat->Check_Conc Check_Hormesis Action: Use hormesis model for fit (e.g., Brain-Cousens) Biphasic->Check_Hormesis Check_Mechanism Action: Investigate dual mechanisms (e.g., low vs high dose) Biphasic->Check_Mechanism Check_Handling Action: Standardize stock handling (aliquot, avoid freeze-thaw) Irreproducible->Check_Handling Check_Cells Action: Standardize cell culture (passage, confluency) Irreproducible->Check_Cells Check_Artifacts Action: Run counter-screens (cytotoxicity, aggregation) Check_Deg->Check_Artifacts Check_Sol->Check_Artifacts Check_Mechanism->Check_Artifacts

Caption: Logic diagram for troubleshooting common dose-response curve issues.

References

anethole oxide experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) oxide. The information addresses common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in anethole oxide synthesis?

A1: Experimental variability in this compound synthesis can arise from several factors:

  • Purity and Isomer of Starting Material: The synthesis begins with anethole. The presence of the cis-anethole (B1224065) isomer or other impurities in the starting material can lead to the formation of undesirable byproducts and affect the purity of the final this compound. It is crucial to use high-purity trans-anethole.

  • Oxidizing Agent: The choice of oxidizing agent can influence the reaction's specificity and yield. Different agents may lead to the formation of different adducts.[1] The use of dimethyldioxirane (B1199080) is a documented method for producing trans-anethole oxide with high yield and purity.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent purity are critical parameters. Deviations from the optimal conditions can result in incomplete reactions or the formation of degradation products.

Q2: My this compound sample appears to be degrading. What are the common causes and how can I prevent it?

A2: this compound is a relatively stable compound when stored correctly, but can degrade under certain experimental conditions. Key factors influencing its stability include:

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, it is recommended to keep trans-anethole oxide at -80°C under dry nitrogen, where it has been shown to be stable for up to a year.[1]

  • pH: this compound can undergo hydrolysis, particularly in aqueous solutions. The rate of this hydrolysis is pH-dependent.

  • Light Exposure: Similar to its precursor anethole, exposure to UV and visible light can promote degradation. It is advisable to store and handle this compound in amber vials or under light-protected conditions.

  • Presence of Water: Hydrolysis is a key degradation pathway for epoxides. Ensuring the use of dry solvents and minimizing exposure to moisture is critical.

Q3: I am observing unexpected or inconsistent results in my bioassays with this compound. What could be the issue?

A3: Inconsistent bioassay results can be due to several factors related to the compound and the experimental setup:

  • Compound Purity: The presence of impurities or degradation products, such as (4-methoxyphenyl)acetone or 1-(4-methoxyphenyl)-1,2-propanediols from hydrolysis, can lead to off-target effects or altered bioactivity.[2]

  • Compound Stability in Media: this compound may have limited stability in aqueous cell culture media. It is important to determine its half-life under your specific experimental conditions (e.g., pH 7.4 at 37°C). The half-life of trans-anethole oxide has been determined to be relatively short under these conditions, which could lead to a decrease in the effective concentration over the course of an experiment.[1]

  • Solvent Effects: The solvent used to dissolve and dilute the this compound can impact its stability and delivery to the biological system. Ensure the solvent is compatible with your assay and does not have its own biological effects.

  • Cell Line Variability: Different cell lines may metabolize this compound at different rates, leading to varied responses.

Troubleshooting Guides

Issue 1: Low Yield or Purity in this compound Synthesis
Possible Cause Troubleshooting Action
Impure trans-anethole starting material Verify the purity of the trans-anethole using GC-MS or NMR before starting the synthesis. Purify if necessary.
Inefficient oxidizing agent If not using dimethyldioxirane, consider switching to this reagent as it has been shown to produce high yields of trans-anethole oxide.[1]
Suboptimal reaction conditions Ensure the reaction is carried out at the recommended temperature (e.g., 0°C for the addition of dimethyldioxirane) and for the appropriate duration.[1] Use dry solvents.
Degradation during workup Minimize exposure to heat and acidic or basic conditions during the purification process.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Action
Degradation of this compound in stock solution Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in a dry, inert atmosphere.
Instability in aqueous assay buffer/media Determine the stability of this compound under your specific assay conditions (temperature, pH). Consider preparing fresh dilutions immediately before use.
Formation of hydrolysis byproducts Analyze your this compound solution for the presence of degradation products using methods like HPLC or GC-MS.
Variability in biological response Ensure consistent cell passage numbers and confluency. Standardize treatment times and conditions across all experiments.

Quantitative Data

Table 1: Stability of trans-Anethole Oxide

Storage Condition Stability Reference
-80°C in dry nitrogenStable for 1 year[1]
37°C in 0.1 M phosphate (B84403) buffer (pH 7.4)Half-life of alkylating activity determined to be short (measurements taken between ~0.5–25 min)[1]

Experimental Protocols

Protocol 1: Synthesis of trans-Anethole Oxide using Dimethyldioxirane

This protocol is adapted from the method described by Kim et al. (1999).[1]

Materials:

  • trans-Anethole

  • Dimethyldioxirane solution in acetone (B3395972) (~0.08 M)

  • Dry acetone

  • Molecular sieves (4 Å, activated powder)

  • Apparatus for reaction under an inert atmosphere

Procedure:

  • Freshly prepare a dimethyldioxirane solution in acetone and dry it with molecular sieves.

  • Titrate the dimethyldioxirane solution to determine its exact concentration.

  • Dissolve trans-anethole (1 mmol) in dry acetone (1 ml).

  • Cool the trans-anethole solution to 0°C.

  • Add the titrated dimethyldioxirane solution (1.2 equivalents) to the trans-anethole solution at 0°C.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Evaporate the solvent under reduced pressure to obtain the trans-anethole oxide.

  • Confirm the structure and purity of the product using NMR spectroscopy.

Protocol 2: Determination of this compound Stability (Half-life of Alkylating Activity)

This protocol is based on the method described by Park et al. and used by Kim et al. (1999).[1]

Materials:

Procedure:

  • Prepare a solution of trans-anethole oxide in acetone (e.g., 75 mg in 10 ml).

  • Mix the this compound solution with 0.1 M phosphate buffer (pH 7.4) and incubate at 37°C.

  • At various time points (e.g., 0.5, 1, 2, 5, 10, 15, 20, 25 minutes), take a 1 ml aliquot of the reaction mixture.

  • Immediately transfer the aliquot to a tube containing 0.3 ml of acetone and 1.7 ml of 3.3% 4-(4'-nitrobenzyl)pyridine in ethylene glycol.

  • Incubate each tube at 37°C for 20 minutes.

  • Cool the tubes in a dry ice/acetone bath for 1 minute.

  • Add 2.0 ml of a 1:1 (v/v) solution of triethylamine and acetone.

  • Measure the absorbance at 560 nm.

  • Calculate the half-life of the alkylating activity based on the rate of decrease in absorbance over time.

Visualizations

Anethole_Oxide_Synthesis_and_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Degradation & Byproducts Anethole trans-Anethole Synthesis + Anethole->Synthesis DMDO Dimethyldioxirane in Acetone DMDO->Synthesis AnetholeOxide trans-Anethole Oxide Synthesis->AnetholeOxide AnetholeOxide_deg trans-Anethole Oxide Hydrolysis Hydrolysis (H2O, pH dependent) AnetholeOxide_deg->Hydrolysis Ketone (4-methoxyphenyl)acetone Hydrolysis->Ketone Diol 1-(4-methoxyphenyl) -1,2-propanediol Hydrolysis->Diol

Caption: Synthesis of trans-anethole oxide and its primary degradation pathway via hydrolysis.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Verify Purity & Isomer of Anethole/Anethole Oxide (GC-MS, NMR) Start->CheckPurity Pure Purity Confirmed CheckPurity->Pure Yes Impure Impurity Detected CheckPurity->Impure No CheckStability Assess Stability in Experimental Conditions (e.g., buffer, media) Stable Compound Stable CheckStability->Stable Yes Unstable Compound Unstable CheckStability->Unstable No ReviewProtocol Review Experimental Protocol (Temperature, pH, Solvents) ProtocolOK Protocol Consistent ReviewProtocol->ProtocolOK Yes ProtocolIssue Protocol Inconsistent ReviewProtocol->ProtocolIssue No Pure->CheckStability Purify Purify Compound Impure->Purify Purify->Start Stable->ReviewProtocol AdjustConditions Adjust Conditions (e.g., fresh solutions, shorter incubation) Unstable->AdjustConditions AdjustConditions->Start FinalCheck Re-run Experiment with Purified Compound, Adjusted Conditions, and Standardized Protocol ProtocolOK->FinalCheck StandardizeProtocol Standardize Protocol ProtocolIssue->StandardizeProtocol StandardizeProtocol->Start

Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.

Anethole_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_outcome Biological Outcome Anethole Anethole NFkB Inhibition of NF-κB Pathway Anethole->NFkB MAPK Inhibition of MAPK Pathway (ERK1/2, p38, Jnk) Anethole->MAPK Wnt Inhibition of Wnt/β-catenin Pathway Anethole->Wnt Apoptosis Induction of Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Caspase 3/9) Anethole->Apoptosis CellCycle Cell Cycle Arrest (↑ p53, ↑ p21, ↓ Cyclin D1) Anethole->CellCycle Autophagy Induction of Autophagy Anethole->Autophagy ROS Modulation of Oxidative Stress (↓ ROS, ↑ GSH) Anethole->ROS AntiProliferative Anti-Proliferative Effects Apoptosis->AntiProliferative CellCycle->AntiProliferative Cytotoxicity Cytotoxicity in Cancer Cells Autophagy->Cytotoxicity ROS->Cytotoxicity

Caption: Signaling pathways modulated by anethole leading to its anti-cancer effects.

References

Anethole Oxide Stability and Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anethole (B165797) oxide. The information focuses on the impact of pH on the stability and reaction pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of anethole oxide across different pH ranges?

This compound exhibits pH-dependent stability. In the pH range of approximately 8 to 12, both cis- and trans-This compound undergo a spontaneous hydrolysis reaction.[1][2][3] Under acidic conditions (pH below 7), the hydrolysis is acid-catalyzed.[1][3] The stability is therefore lowest in both acidic and alkaline aqueous solutions, where it readily converts to other products.

Q2: My experiment with cis-anethole (B1224065) oxide is showing varying ratios of diol and ketone products, even when I keep the temperature constant. Why is this happening?

This variation is likely due to changes in the pH of your reaction medium, even within the alkaline range. For cis-anethole oxide, the yields of 1-(4-methoxyphenyl)-1,2-propanediol and (4-methoxyphenyl)acetone are known to vary with pH in the 8 to 11 range, despite the overall reaction rate remaining constant.[1][2][3] This is attributed to the partial isomerization of the cis-isomer to the more reactive trans-anethole oxide, which then undergoes pH-dependent reactions.[1][2][3]

Q3: I am observing the formation of (4-methoxyphenyl)acetone as a significant byproduct in my reaction. Is this expected?

Yes, the formation of (4-methoxyphenyl)acetone is a known product of this compound hydrolysis. For trans-anethole oxide, the spontaneous reaction yields approximately 40% (4-methoxyphenyl)acetone.[1][2][3] For cis-anethole oxide, this ketone is also a primary product, with yields around 73% during its spontaneous reaction, alongside a smaller amount of the diol.[1][2]

Q4: How can I influence the product distribution between the diol and ketone in my this compound reaction?

The pH of the reaction medium is a key factor in controlling the product distribution. Based on available data, adjusting the pH within the 8-11 range can alter the ratio of diol to ketone products for cis-anethole oxide.[1][2][3] For acid-catalyzed reactions, the mechanism proceeds through a carbocation intermediate, which can also influence the final product ratio.[4] Careful control of pH is therefore the primary method for directing the reaction towards your desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpectedly fast degradation of this compound The reaction medium may be acidic or basic without proper buffering.Ensure the use of a suitable buffer system to maintain a stable pH throughout the experiment.
Inconsistent product yields between experimental runs Fluctuations in the pH of the reaction mixture.Precisely control and monitor the pH of the reaction. For reactions in the 8-11 range, even small pH variations can alter product ratios.[1][2][3]
Formation of trans-anethole oxide from a cis-anethole oxide starting material Isomerization of cis-anethole oxide to the trans-isomer is a known competing reaction pathway, especially under spontaneous reaction conditions.[1][2]This is an inherent property of the cis-isomer. To minimize this, consider running the reaction under conditions that favor the direct reaction of the cis-isomer or account for the formation of the trans-isomer in your analysis.

Quantitative Data Summary

The following table summarizes the product distribution from the spontaneous reaction of trans- and cis-anethole oxide in an aqueous solution.

IsomerProductApproximate YieldpH Range
trans-Anethole Oxide1-(4-methoxyphenyl)-1,2-propanediols60%8-12[1][2][3]
(4-methoxyphenyl)acetone40%8-12[1][2][3]
cis-Anethole Oxide(4-methoxyphenyl)acetone73%8-12[1][2]
threo-1-(4-methoxyphenyl)-1,2-propanediol~3%8-12[1][2]
Product yields for cis-anethole oxide vary with pH in the 8-11 range.Variable8-11[1][2][3]

Experimental Protocols

Methodology for Studying the Impact of pH on this compound Stability

This protocol outlines a general procedure for investigating the stability and reaction products of this compound at different pH values.

  • Buffer Preparation : Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 4, 7, 9, 11).

  • Reaction Setup : In separate, temperature-controlled reaction vessels, add a known concentration of the this compound isomer (cis or trans) to each buffer solution.

  • Reaction Monitoring : At specific time intervals, withdraw aliquots from each reaction vessel.

  • Quenching and Extraction : Immediately quench the reaction in the aliquots (e.g., by neutralization if the reaction is acid- or base-catalyzed) and extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis : Analyze the extracted samples using techniques such as ¹H NMR or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the remaining this compound and the reaction products (diols and ketone).[1][2]

  • Data Analysis : Plot the concentration of this compound and its products as a function of time for each pH value to determine the reaction rates and product distributions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer Solutions (Varying pH) reaction_setup Initiate Reactions in Buffered Solutions prep_buffer->reaction_setup prep_anethole Prepare this compound Stock Solution prep_anethole->reaction_setup sampling Collect Aliquots at Time Intervals reaction_setup->sampling quench_extract Quench Reaction & Extract Organics sampling->quench_extract instrumental_analysis Analyze by NMR/GC-MS quench_extract->instrumental_analysis data_analysis Determine Rates and Product Ratios instrumental_analysis->data_analysis

Caption: Workflow for pH-dependent stability analysis of this compound.

reaction_pathways cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cis_AO cis-Anethole Oxide trans_AO trans-Anethole Oxide cis_AO->trans_AO Isomerization acidic Acidic (pH < 7) cis_AO->acidic alkaline Alkaline (pH 8-12) cis_AO->alkaline trans_AO->acidic trans_AO->alkaline diol 1-(4-methoxyphenyl)- 1,2-propanediol acidic->diol Acid-Catalyzed Hydrolysis ketone (4-methoxyphenyl)acetone acidic->ketone Acid-Catalyzed Rearrangement alkaline->diol Spontaneous Reaction alkaline->ketone Spontaneous Reaction

Caption: Reaction pathways of this compound under different pH conditions.

References

Technical Support Center: Buffer Selection for Anethole Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate buffer for anethole (B165797) epoxidation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is buffer selection critical for anethole epoxidation?

A1: Buffer selection is crucial for several reasons:

  • Preventing Epoxide Ring-Opening: Anethole epoxide is susceptible to acid-catalyzed hydrolysis, which leads to the formation of undesired byproducts such as diols or α-hydroxyesters. A buffer maintains a stable pH to minimize these side reactions.[1]

  • Optimizing Reaction Rate: Both chemical and enzymatic epoxidation reactions are pH-dependent. The rate of formation of the active oxidizing species and the catalytic activity of enzymes are highly influenced by the pH of the reaction medium.[2]

  • Neutralizing Acidic Byproducts: In chemical epoxidation using reagents like Oxone, acidic byproducts such as potassium bisulfate (KHSO₄) are generated. A buffer is necessary to neutralize this acid and maintain the optimal pH range for the reaction.[3]

Q2: What is the optimal pH range for anethole epoxidation?

A2: The optimal pH depends on the epoxidation method:

  • Chemical Epoxidation (e.g., with Oxone or mCPBA): A neutral to slightly alkaline pH range of 7 to 9 is generally recommended. This range provides a good balance between the rate of epoxidation and the stability of the resulting epoxide.[3]

  • Enzymatic Epoxidation (e.g., with Cytochrome P450): The optimal pH is dictated by the specific enzyme used. For many cytochrome P450 enzymes, a pH of around 7.4 is optimal for catalytic activity.

Q3: Which buffers are commonly used for anethole epoxidation?

A3:

  • Sodium Bicarbonate (NaHCO₃): This is a widely used buffer for chemical epoxidation with Oxone. It effectively maintains the pH in the desired range of 7-9.[3]

  • Phosphate (B84403) Buffers (e.g., sodium or potassium phosphate): These are commonly used in enzymatic epoxidation reactions to maintain a stable physiological pH, typically around 7.4.

  • Potassium Carbonate (K₂CO₃): Used in some protocols with mCPBA to neutralize the meta-chlorobenzoic acid byproduct.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Epoxide Yield Incorrect pH: The pH of the reaction mixture may be too acidic, leading to the hydrolysis of the epoxide.Ensure the buffer system is maintaining the pH within the optimal range (7-9 for chemical, ~7.4 for enzymatic). Check the pH of the buffer solution before starting the reaction.
Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures.For chemical epoxidation with Oxone, maintaining the reaction at 0°C is often recommended. For enzymatic reactions, consult the enzyme's specific optimal temperature.
Insufficient Oxidant: The molar ratio of the oxidizing agent to anethole may be too low.For Oxone-based epoxidation, a molar ratio of at least 2.2:1 (Oxone:anethole) is recommended.
Formation of Byproducts (e.g., diols, anisaldehyde) Acidic Reaction Conditions: The buffer capacity may be insufficient to neutralize acidic byproducts, causing the pH to drop and promoting epoxide ring-opening.Increase the concentration or volume of the buffer. Ensure thorough mixing to prevent localized areas of low pH.
Over-oxidation: Prolonged reaction times or excess oxidant can lead to the oxidation of the epoxide or other functional groups.Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the anethole has been consumed.
Reaction Fails to Proceed Inactive Reagents: The oxidizing agent (e.g., Oxone, mCPBA) may have degraded.Use fresh reagents. Store oxidizing agents under appropriate conditions (cool, dry, and dark).
Inactive Enzyme: For enzymatic epoxidation, the enzyme may have lost its activity due to improper storage or handling.Use a fresh batch of enzyme and ensure it has been stored at the correct temperature. Include a positive control to verify enzyme activity.

Data Presentation

The following table provides illustrative data on the expected effect of pH on the yield of anethole epoxide and the formation of the primary byproduct, anethole-1,2-diol, in a typical chemical epoxidation reaction.

pHBuffer SystemAnethole Epoxide Yield (Illustrative)Anethole-1,2-diol Formation (Illustrative)
5.0Acetate (B1210297)Low (< 20%)High (> 70%)
6.0PhosphateModerate (~40%)Moderate (~50%)
7.0Phosphate/BicarbonateHigh (~85%)Low (< 10%)
8.0 Bicarbonate Very High (> 95%) Very Low (< 5%)
9.0Bicarbonate/CarbonateHigh (~90%)Low (< 10%)
10.0CarbonateModerate (~60%)Moderate (~30%)

Note: This data is illustrative and intended to demonstrate the general trend. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Chemical Epoxidation of trans-Anethole using Oxone and Sodium Bicarbonate Buffer

This protocol is adapted from a standard organic chemistry laboratory procedure.[3]

  • Dissolution: Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone (B3395972) and acetonitrile (B52724) (20 mL).

  • Buffering and Cooling: Add a saturated aqueous solution of sodium bicarbonate (10 mL) to the anethole solution. Cool the mixture in an ice-water bath for 10 minutes.

  • Addition of Oxidant: Prepare a solution of Oxone (4.4 mmol) in water (10 mL). Add this solution dropwise to the chilled reaction mixture over a period of 10-15 minutes while stirring.

  • Reaction: Stir the reaction mixture at 0°C for 1.5 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Add water (20 mL) to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation to obtain the crude anethole epoxide.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Epoxidation of Anethole using Cytochrome P450

This is a general protocol for a whole-cell biocatalytic epoxidation.

  • Cell Culture and Resuspension: Grow E. coli cells expressing the desired cytochrome P450 enzyme to the desired optical density. Harvest the cells by centrifugation and resuspend the cell pellet in 30 mM phosphate buffer (pH 7.4) to a final OD₆₀₀ of 10.

  • Reaction Setup: In a reaction vessel, combine the resuspended cells, glucose (as a source of reducing equivalents), and anethole (typically 1-5 mM, added from a stock solution in a co-solvent like DMSO).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking for 12-24 hours.

  • Extraction:

    • Centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

  • Analysis: Analyze the organic extract for the presence of anethole epoxide using GC-MS or HPLC.

Mandatory Visualizations

Buffer_Selection_Workflow start Start: Select Anethole Epoxidation Method method Chemical or Enzymatic? start->method chemical Chemical Epoxidation (e.g., Oxone, mCPBA) method->chemical Chemical enzymatic Enzymatic Epoxidation (e.g., Cytochrome P450) method->enzymatic Enzymatic buffer_chem Select Buffer: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) chemical->buffer_chem buffer_enz Select Buffer: Phosphate Buffer enzymatic->buffer_enz ph_chem Set pH: 7.0 - 9.0 buffer_chem->ph_chem ph_enz Set pH: ~7.4 buffer_enz->ph_enz run_rxn Perform Epoxidation Reaction ph_chem->run_rxn ph_enz->run_rxn analyze Analyze Product: Yield and Purity (GC-MS, NMR) run_rxn->analyze troubleshoot Troubleshoot: Low Yield or Byproducts? analyze->troubleshoot optimize Optimize: Adjust Buffer Concentration, Temperature, or Reaction Time troubleshoot->optimize Yes end End: Purified Anethole Epoxide troubleshoot->end No optimize->run_rxn

Caption: Workflow for selecting the appropriate buffer in anethole epoxidation.

Anethole_Epoxidation_Pathway cluster_main Anethole Epoxidation and Side Reaction cluster_buffer Role of Buffer Anethole Anethole Epoxide Anethole Epoxide (Desired Product) Anethole->Epoxide Epoxidation (Oxone or Enzyme) Diol Anethole-1,2-diol (Byproduct) Epoxide->Diol Acid-Catalyzed Ring-Opening (H⁺) Buffer Buffer (e.g., HCO₃⁻) Buffer->Neutralization Acid Acid (H⁺) Acid->Neutralization Neutralization->Epoxide Prevents Ring-Opening

Caption: Chemical pathways in anethole epoxidation and the role of the buffer.

References

Technical Support Center: Anethole Oxide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of anethole (B165797) oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing anethole oxide? A1: The most prevalent method is the epoxidation of trans-anethole. While traditional reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective, they can pose storage and handling hazards at an industrial scale.[1] A safer and more scalable approach involves the in situ generation of dimethyldioxirane (B1199080) (DMD) as the active oxidizing agent.[1][2] This is typically achieved by reacting Oxone (a stable potassium salt) with acetone (B3395972) in a buffered biphasic system.[1]

Q2: Why is pH control so critical during the epoxidation of anethole? A2: The epoxide ring of this compound is highly sensitive to acid.[3] If the pH drops below neutral, the epoxide can undergo acid-catalyzed hydrolysis to form undesired 1-(4-methoxyphenyl)-1,2-propanediol byproducts.[4] The reaction using Oxone generates an acidic byproduct (KHSO₄), making a buffer, such as sodium bicarbonate (NaHCO₃), essential to maintain an optimal pH of approximately 7-9.[1]

Q3: What are the primary byproducts in this compound synthesis and how can they be minimized? A3: The main byproducts include diols from epoxide ring-opening, (4-methoxyphenyl)acetone from rearrangement, and anisaldehyde from oxidative cleavage.[3][4] Minimizing these requires strict control over reaction parameters. Maintaining a neutral to slightly basic pH prevents diol formation, while controlled temperature and reaction time can reduce the formation of other oxidation byproducts.[1] Using highly pure trans-anethole is also crucial, as impurities like cis-anethole (B1224065) can lead to different reaction pathways and byproducts.[5][6]

Q4: What are the major safety considerations when scaling up this synthesis? A4: Key safety concerns include:

  • Handling Oxidizing Agents: Peroxyacids and Oxone are strong oxidizers. Large quantities increase fire and explosion risks. Using the in situ DMD generation method with Oxone is generally considered safer than handling large volumes of concentrated peroxyacids.[1]

  • Exothermic Reaction: Epoxidation is an exothermic process. Heat removal becomes a significant challenge at scale. A robust reactor cooling system and controlled reagent addition rates are necessary to prevent thermal runaway.

  • Product Toxicity: this compound is harmful if swallowed, toxic in contact with skin, and may cause irritation.[7] It is also a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), contained handling systems, and proper ventilation are mandatory.

Q5: Is it necessary to purify the starting trans-anethole before scale-up? A5: Yes, purification of the starting material is highly recommended. Commercial anethole can contain several impurities, including its geometric isomer, cis-anethole, and the positional isomer, estragole.[5][6] The cis-isomer is significantly more toxic and may react differently, impacting the purity and safety profile of the final product.[6] Purification methods like fractional freezing or vacuum distillation can remove these impurities.[5][8]

Troubleshooting Guide

Problem: Low or No Yield of this compound

Possible CauseRecommended Solution & Troubleshooting Steps
Ineffective Oxidizing Agent 1. Check Reagent Quality: Use a fresh, properly stored batch of Oxone or peroxyacid. Oxone's activity can degrade over time. 2. Verify In Situ Generation: Ensure the acetone used for DMD generation is of good quality and that the reaction temperature is appropriate for its formation.[1]
Incorrect pH Level 1. Monitor pH Continuously: Implement in-process pH monitoring. The optimal range is ~7-9.[1] 2. Ensure Adequate Buffering: Scale up the amount of sodium bicarbonate proportionally. Poor mixing in a large reactor can create localized acidic pockets; ensure agitation is sufficient.
Poor Temperature Control 1. Monitor Internal Temperature: The reaction should be maintained at a low temperature (e.g., 0°C) to control the exotherm and minimize side reactions.[1] 2. Optimize Addition Rate: Add the oxidizing agent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.

Problem: High Levels of Diol Impurity in the Product

Possible CauseRecommended Solution & Troubleshooting Steps
Acidic Reaction or Work-up 1. Increase Buffer Capacity: Add more sodium bicarbonate to neutralize all acidic byproducts. 2. Quench Carefully: During work-up, ensure the quenching solution (e.g., sodium thiosulfate) does not create an acidic environment.[9] 3. Avoid Acidic Washes: Do not use acidic washes during the extraction phase if diol formation is a persistent issue.

Problem: Presence of Anisaldehyde in the Final Product

Possible CauseRecommended Solution & Troubleshooting Steps
Over-oxidation of Anethole 1. Control Stoichiometry: Use the minimum effective amount of the oxidizing agent. A slight excess is needed, but a large excess can promote side reactions. 2. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent over-oxidation of the product.
Impure Starting Material 1. Analyze Anethole Source: The starting material may already contain anisaldehyde. Analyze the purity of trans-anethole before use. 2. Purification: Anisaldehyde can be removed from the final product via vacuum fractional distillation due to its higher boiling point (248°C vs. ~235°C for anethole).[5]

Data Presentation

Table 1: Example Lab-Scale Reagent Stoichiometry for Anethole Epoxidation[1]

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeMolar Ratio
trans-Anethole148.202.0296.4 mg1.0
Oxone614.76 (as 2KHSO₅·KHSO₄·K₂SO₄)4.41.35 g2.2
Acetone58.08-10 mLSolvent
Acetonitrile41.05-10 mLSolvent
Sodium Bicarbonate84.01-10 mL (Saturated Sol.)Buffer

Table 2: Common Impurities in Scale-Up Synthesis and Control Strategies

ImpurityTypical SourceBoiling Point (°C)Control / Removal Strategy
cis-AnetholeStarting material impurity~230Purify starting anethole by fractional freezing or distillation.[5][8]
EstragoleStarting material impurity215-216Purify starting anethole by high-efficiency fractional distillation.[5]
1-(4-methoxyphenyl)-1,2-propanediolAcid-catalyzed hydrolysis of epoxide>280Maintain strict pH control (7-9) during reaction and work-up.[1][4]
AnisaldehydeOver-oxidation of anethole248Control oxidant stoichiometry and reaction time; remove by vacuum distillation.[3][5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of trans-Anethole Oxide via In Situ DMD

This protocol is adapted from established laboratory procedures for the epoxidation of trans-anethole.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-anethole (1.0 eq) in a 1:1 mixture of acetone and acetonitrile.

  • Buffering and Cooling: Add a saturated aqueous solution of sodium bicarbonate. Chill the biphasic mixture in an ice-water bath to 0°C with vigorous stirring.

  • Reaction Initiation: In a separate beaker, dissolve Oxone (2.2 eq) in deionized water. Add this Oxone solution dropwise to the chilled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1.5-3 hours. Monitor the consumption of trans-anethole using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, add water to dissolve any remaining solids. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (2x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Protocol 2: Scale-Up Purification via Vacuum Fractional Distillation

This protocol outlines a general procedure for purifying multi-kilogram batches of crude this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a packed distillation column (with high theoretical plates), a distillation head, condenser, and fraction collector. Ensure all joints are properly sealed for vacuum.

  • Charging the Reboiler: Charge the crude this compound into the reboiler. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure that will lower the boiling point of this compound sufficiently to prevent thermal degradation (typically <10 mmHg).

  • Heating: Gently heat the reboiler using an oil bath or heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and volatile impurities like estragole.[5]

    • Main Fraction: Once the head temperature stabilizes at the boiling point of trans-anethole oxide at the given pressure, collect the main product fraction in a separate receiver.

    • Tails: As the distillation proceeds, higher-boiling impurities like anisaldehyde and diols will remain in the reboiler.[4][5] Stop the distillation before these begin to distill over.

  • Shutdown: Cool the system, then slowly and carefully release the vacuum before shutting down the equipment.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent reagent process process product product waste waste qc qc Anethole trans-Anethole Reactor 1. Charge Reactor 2. Cool to 0°C Anethole->Reactor Solvents Acetone/ Acetonitrile Solvents->Reactor Buffer Sat. NaHCO3 Buffer->Reactor Oxidant Oxone in Water Addition 3. Controlled Addition of Oxidant Oxidant->Addition Reactor->Addition Stir 4. Stir at 0°C (1.5-3h) Addition->Stir QC1 In-Process Control (TLC/GC) Stir->QC1 Quench 5. Quench/Extract with Ethyl Acetate QC1->Quench Wash 6. Wash & Dry Quench->Wash Waste1 Aqueous Waste Quench->Waste1 Evap 7. Solvent Removal Wash->Evap Crude Crude this compound Evap->Crude Distill 8. Vacuum Distillation Final Pure this compound Distill->Final Waste2 Distillation Tails Distill->Waste2 Crude->Distill

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree problem problem cause cause solution solution p1 Low Yield c1 Incorrect pH? p1->c1 Check c2 Temperature Too High? p1->c2 Check c3 Reagent Issue? p1->c3 Check s1a Verify buffer capacity and mixing efficiency c1->s1a Yes s1b Monitor pH in-process c1->s1b Yes s2a Improve reactor cooling c2->s2a Yes s2b Slow oxidant addition rate c2->s2b Yes s3a Use fresh Oxone c3->s3a Yes s3b Check stoichiometry c3->s3b Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Managing Cytotoxic Effects of Anethole Oxide in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of anethole (B165797) oxide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is anethole oxide and why is it cytotoxic?

This compound is a reactive epoxide metabolite of trans-anethole, a naturally occurring compound found in essential oils of plants like anise and fennel.[1] The epoxidation of the side chain 1,2-double bond of trans-anethole is a primary metabolic pathway.[2][3] This conversion to an electrophilic epoxide is believed to be responsible for its cytotoxic and potentially carcinogenic effects.[1][2] While trans-anethole itself can exhibit cytotoxicity, its metabolite, trans-anethole oxide, has been shown to be more toxic to animals.[1]

Q2: What are the known mechanisms of this compound-induced cytotoxicity?

The cytotoxic effects of anethole and its oxide metabolite are multifaceted and involve the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the modulation of critical signaling pathways.[1][4] Key mechanisms include:

  • Apoptosis Induction: Anethole and its metabolites can trigger apoptosis through the mitochondrial pathway. This involves the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of the apoptotic process.[1][4][5]

  • Oxidative Stress: Anethole can induce oxidative stress within cells by increasing the production of ROS.[1][6] However, at lower concentrations, it may also exhibit antioxidant properties by increasing intracellular glutathione (B108866) (GSH) levels.[4][7] Paradoxically, at higher concentrations, it might overwhelm cellular detoxification pathways, leading to increased ROS production and subsequent cytotoxicity.[8]

  • Modulation of Signaling Pathways: Anethole has been shown to influence several signaling pathways that regulate cell survival, proliferation, and apoptosis, including NF-κB, MAPKinases, and Wnt signaling pathways.[1][4][9]

Q3: How does the cytotoxicity of this compound vary between different cell types?

The cytotoxic effects of this compound can differ significantly depending on the cell type. For instance, hepatocytes have shown more sensitivity to trans-anethole oxide compared to bacterial cells.[1] Cancer cell lines often exhibit greater sensitivity to anethole and its metabolites compared to normal, non-cancerous cells, suggesting a potential for selective anti-cancer activity.[4][10] For example, one study noted that while anethole inhibited the viability of skin cancer cells by up to 90%, the viability of normal skin cells was reduced by only 60% under the same conditions.[1]

Q4: Are there ways to mitigate the cytotoxic effects of this compound in my experiments?

Yes, several strategies can be employed to manage the cytotoxicity of this compound:

  • Dose Optimization: Conduct dose-response experiments to determine the optimal concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Antioxidant Co-treatment: Since oxidative stress is a key mechanism of cytotoxicity, co-treatment with antioxidants may help to mitigate these effects. Anethole dithiolethione (ADT), a sulfur-containing compound, has been shown to protect cells against oxidative stress-induced cytotoxicity.[11]

  • Modulation of Metabolism: The cytotoxicity of trans-anethole is linked to its metabolism to the epoxide.[2] Inhibiting or modulating the enzymes responsible for this metabolic activation could potentially reduce cytotoxicity. However, this approach requires careful consideration of the specific metabolic pathways active in the experimental model.

  • Use of Scavengers: For experiments where the downstream effects of this compound are of interest, but the initial cytotoxic burst is problematic, the use of specific scavengers for reactive intermediates could be explored.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High levels of unexpected cell death at low concentrations. Cell line is highly sensitive to this compound.Perform a more detailed dose-response curve starting from very low concentrations. Consider using a less sensitive cell line if appropriate for the experimental goals.
Contamination of the this compound stock solution.Verify the purity of the compound. Prepare fresh stock solutions and filter-sterilize.
Inconsistent results between experiments. Instability of this compound in the culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize the time between dilution and application to cells.
Variations in cell density or confluency at the time of treatment.Standardize cell seeding density and ensure consistent confluency at the start of each experiment.
Difficulty in distinguishing between apoptosis and necrosis. High concentrations of this compound may be causing rapid, widespread necrosis.Use lower concentrations and conduct a time-course experiment. Utilize multiple assays to differentiate apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays).
Observed effects are not consistent with expected signaling pathway modulation. The specific signaling pathway may not be the primary mediator of cytotoxicity in your cell model.Broaden the investigation to other relevant pathways (e.g., if studying NF-κB, also examine MAPK and Wnt pathways).[4]
The timing of the analysis is not optimal to observe the desired effect.Perform a time-course experiment to identify the peak of signaling pathway activation or inhibition.

Quantitative Data Summary

Table 1: Cytotoxicity of Anethole and its Derivatives in Various Cell Lines

CompoundCell LineAssayIC50 / GI50 ValueReference
trans-AnetholeCa9-22 (Oral Cancer)MTT~8 µM[4]
trans-AnetholeSkin Cancer CellsMTTIC50 not specified, but 100 µM reduced viability to 10%[1]
trans-AnetholeMG-63 (Osteosarcoma)MTT60.25 µM[12]
AnetholeBreast Cancer Cell LinesMTT50 µM[10]
Anethole in combination with CisplatinCa9-22 (Oral Cancer)MTTIC50 of Cisplatin decreased from 0.65 µM to 0.009 µM (with 10 µM anethole)[13]
Anethole Dithiolethione (ADT)Jurkat T cellsLDH, Propidium Iodide ExclusionPretreatment with 10 or 25 µM ADT significantly protected against H2O2- or HNE-induced cytotoxicity.[11]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from methodologies described in studies investigating anethole-induced cytotoxicity.[4][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired experimental time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This protocol is based on flow cytometry methods used to assess anethole-induced apoptosis.[4][5]

  • Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a general method for detecting intracellular ROS levels using a fluorescent probe.[4][6]

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium according to the manufacturer's protocol.

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Anethole_Oxide_Cytotoxicity_Pathway Anethole Anethole Metabolism Metabolism (Epoxidation) Anethole->Metabolism Anethole_Oxide This compound Metabolism->Anethole_Oxide ROS ↑ Reactive Oxygen Species (ROS) Anethole_Oxide->ROS Signaling Modulation of Signaling Pathways (NF-κB, MAPK, Wnt) Anethole_Oxide->Signaling Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle Cell Cycle Arrest Signaling->Cell_Cycle Cell_Cycle->Cytotoxicity

Caption: this compound-induced cytotoxicity signaling pathway.

Troubleshooting_Workflow Start High/Inconsistent Cytotoxicity Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform detailed dose-response curve Check_Concentration->Dose_Response No Check_Purity Is the compound pure and stable? Check_Concentration->Check_Purity Yes Dose_Response->Check_Purity Fresh_Stock Prepare fresh stock and filter-sterilize Check_Purity->Fresh_Stock No Check_Protocol Is the experimental protocol consistent? Check_Purity->Check_Protocol Yes Fresh_Stock->Check_Protocol Standardize_Protocol Standardize cell density, confluency, and timing Check_Protocol->Standardize_Protocol No Consider_Mechanism Investigate underlying mechanisms Check_Protocol->Consider_Mechanism Yes Standardize_Protocol->Consider_Mechanism Apoptosis_Assay Perform Apoptosis vs. Necrosis assays Consider_Mechanism->Apoptosis_Assay ROS_Measurement Measure ROS levels Consider_Mechanism->ROS_Measurement Signaling_Analysis Analyze key signaling pathways Consider_Mechanism->Signaling_Analysis End Optimized Experiment Apoptosis_Assay->End ROS_Measurement->End Signaling_Analysis->End

Caption: Troubleshooting workflow for this compound cytotoxicity experiments.

References

Validation & Comparative

Anethole vs. Anethole Oxide: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a phenylpropanoid widely found in essential oils of plants like anise and fennel, is a well-recognized compound with a spectrum of biological activities. Its metabolic derivative, anethole oxide, formed through epoxidation of the propenyl side chain, presents a contrasting biological profile. This guide provides an objective comparison of the biological activities of anethole and this compound, supported by experimental data, to inform research and drug development. While anethole exhibits a range of therapeutic effects, this compound is primarily associated with toxicological concerns.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of anethole. Direct comparative quantitative data for the therapeutic activities of this compound are largely unavailable in the current literature, with research on this compound focusing on its toxicity.

Table 1: Antioxidant Activity of Anethole

AssayIC50 Value (Anethole)Reference CompoundSource
DPPH Radical Scavenging4400 µg/mLAscorbic Acid: ~5 µg/mL[1]
ABTS Radical Scavenging107.2 µg/mLTrolox: ~2.34 µg/mL[1]
Ferric Reducing Antioxidant Power (FRAP)104.8 µM Fe²⁺/mgNot applicable[1]

Table 2: Anticancer Activity of Anethole

Cell LineAssayIC50 Value (Anethole)Source
Oral Squamous Carcinoma (Ca9-22)MTT Assay~30 µM[2]
Triple Negative Breast Cancer (MDA-MB-231)MTT AssayNot specified, but effective[3]
Human Fibrosarcoma (HT-1080)MTT AssayNon-toxic concentrations showed anti-metastatic effects[4]

Table 3: Antimicrobial Activity of Anethole

MicroorganismAssayMIC (Minimum Inhibitory Concentration)Source
Staphylococcus aureusBroth microdilution31.2 µg/mL[5]
Bacillus cereusBroth microdilution31.2 µg/mL[5]
Escherichia coliBroth microdilution31.2 µg/mL[5]
Candida albicansBroth microdilution500.0 µg/mL[5]

Table 4: Toxicological Profile of Anethole vs. This compound

CompoundKey Toxicological FindingsSource
Anethole Generally Recognized as Safe (GRAS) as a flavoring agent. Non-genotoxic and non-carcinogenic at typical exposure levels.[6]
This compound Cytotoxic. Mutagenic in Salmonella typhimurium strains (Ames test). Carcinogenic in mice (induces hepatomas and skin papillomas).[7][8]

Comparative Analysis of Biological Activities

Antioxidant Activity

Anethole demonstrates antioxidant properties, although it is considered a relatively weak antioxidant compared to standard reference compounds like ascorbic acid and trolox.[1] Its antioxidant capacity is attributed to its ability to scavenge free radicals.[9]

This compound: There is a lack of direct studies evaluating the antioxidant activity of this compound. However, a study on hydroxylated derivatives of anethole, produced via an epoxidation-hydrolysis pathway, showed that these diol derivatives possess more potent antioxidant activity than anethole itself.[10] This suggests that the biological activity is highly dependent on the specific chemical structure.

Anti-inflammatory Activity

Anethole exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12][13] The mechanism of action involves the suppression of NF-κB activation.[14]

This compound: No studies directly investigating the anti-inflammatory properties of this compound were found in the reviewed literature.

Antimicrobial Activity

Anethole possesses broad-spectrum antimicrobial activity against bacteria and fungi.[5][15][16] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[17]

This compound: There is no available data from the reviewed literature on the antimicrobial activity of this compound.

Anticancer Activity

Anethole has demonstrated anticancer properties in various cancer cell lines.[3][4][18] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of multiple signaling pathways, including NF-κB, MAP kinases, and Wnt.[2][19] Anethole has also been shown to inhibit oxidative stress in oral cancer cells.[20]

This compound: In stark contrast to anethole, trans-anethole oxide is reported to be mutagenic and carcinogenic.[7][8] This suggests that the epoxidation of anethole is a metabolic activation step that leads to a toxic and potentially cancer-initiating compound.

Insecticidal Activity

Anethole is recognized for its insecticidal properties, acting as a fumigant and contact poison against various insect pests.[21][22]

This compound: Information regarding the insecticidal activity of this compound is not available in the reviewed literature.

Experimental Protocols

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727). The test compound (anethole) and a reference standard (e.g., ascorbic acid) are dissolved in methanol to create a range of concentrations.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution in a microplate well. A control well contains only the solvent and DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.[1]

MTT Assay (for Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (anethole) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[2]

Ames Test (for Mutagenicity)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (e.g., trans-anethole oxide) with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine) is counted.

  • Interpretation: A significant increase in the number of revertant colonies compared to the control (spontaneous reversion rate) indicates that the compound is mutagenic.[8]

Visualizations

metabolic_pathway Anethole Anethole Anethole_Oxide This compound (Cytotoxic, Mutagenic, Carcinogenic) Anethole->Anethole_Oxide Epoxidation (Metabolic Activation) Diol_Derivatives Diol Derivatives (Potentially Higher Antioxidant/Anti-inflammatory Activity) Anethole_Oxide->Diol_Derivatives Hydrolysis experimental_workflow cluster_ames Ames Test for Mutagenicity start Start: Prepare Salmonella typhimurium (histidine auxotrophs) exposure Expose bacteria to this compound (with and without S9 mix) start->exposure plating Plate on histidine-deficient medium exposure->plating incubation Incubate for 48-72 hours plating->incubation scoring Count revertant colonies incubation->scoring result Result: Increased revertants indicate mutagenicity scoring->result signaling_pathway cluster_anethole Anethole: Anticancer Mechanisms cluster_oxide This compound: Toxicity Mechanism Anethole Anethole NFkB Inhibition of NF-κB Pathway Anethole->NFkB MAPK Modulation of MAPK Pathway Anethole->MAPK Apoptosis Induction of Apoptosis Anethole->Apoptosis CellCycle Cell Cycle Arrest Anethole->CellCycle Anticancer Anticancer Effects NFkB->Anticancer MAPK->Anticancer Apoptosis->Anticancer CellCycle->Anticancer Anethole_Oxide This compound DNA_Binding Covalent binding to DNA Anethole_Oxide->DNA_Binding Mutations Mutations DNA_Binding->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

References

comparative cytotoxicity of anethole and anethole oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Anethole (B165797) and Anethole Oxide

For researchers and professionals in drug development and toxicology, understanding the cytotoxic profiles of compounds and their metabolites is crucial. This guide provides a detailed comparison of the cytotoxicity of anethole, a common flavoring agent, and its primary metabolite, this compound. The data presented herein is compiled from various experimental studies to offer an objective overview.

Metabolic Activation and Cytotoxicity

Anethole itself is considered to have relatively low toxicity. However, its metabolism in the body, specifically the epoxidation of its side chain, leads to the formation of this compound.[1][2] This epoxide metabolite is a reactive electrophile that can bind to cellular macromolecules, and it is this metabolite that is largely responsible for the observed cytotoxicity of anethole.[1][3]

Anethole Anethole Metabolism Metabolic Epoxidation (in vivo) Anethole->Metabolism Anethole_Oxide This compound (Anethole Epoxide) Metabolism->Anethole_Oxide Binding Covalent binding to cellular macromolecules (DNA, proteins) Anethole_Oxide->Binding Cytotoxicity Cytotoxicity Binding->Cytotoxicity leads to

Caption: Metabolic activation of anethole to cytotoxic this compound.

Quantitative Cytotoxicity Data

The following table summarizes quantitative data from various studies on the cytotoxic effects of anethole and this compound. It is important to note that experimental conditions such as cell lines, exposure times, and assay methods vary between studies, which can influence the observed values.

CompoundModel SystemConcentrationObserved Effect
Anethole Oral Cancer Cells (Ca9-22)IC50: ~10 µMInhibition of cell proliferation.[4]
Prostate Cancer Cells (DU145)100 µMReduction in RNA and protein levels of CXCR4.[5]
Skin Cancer Cells100 µMCell viability reduced to 10%.[5]
Normal Skin Cells100 µMCell viability reduced to 40% (demonstrating some selectivity).[5]
Human Mesenchymal Stem Cells50-250 µMDose-dependent effects on cell viability.[6]
This compound CD-1 Mice (in vivo, skin application)10 µmolProduced skin sores (anethole showed no effect up to 50 µmol).[1]
B6C3F1 Mice (in vivo, intraperitoneal injection)5 µmol/g body wtLethal to all mice in the group (trans-anethole was not).[1]
Rat Hepatocytes> 0.5 mMCytotoxic effects observed.[1]
Rat Hepatocytes1 mMReduced glutathione (B108866) (GSH) levels to ~60% of control.[1]

From the available data, trans-anethole oxide is demonstrably more toxic in vivo than its parent compound, trans-anethole.[1]

Signaling Pathways in Anethole-Induced Cytotoxicity

Anethole has been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways. These mechanisms often lead to apoptosis (programmed cell death) and cell cycle arrest.

cluster_0 Apoptosis Induction Anethole Anethole PI3K_Akt PI3K/Akt Pathway Anethole->PI3K_Akt inhibits NFkB NF-κB Pathway Anethole->NFkB inhibits Mitochondrial Mitochondrial Pathway Anethole->Mitochondrial Cell_Cycle Cell Cycle Arrest Anethole->Cell_Cycle Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition of NFkB->Apoptosis inhibition of Bcl2 Bcl-2 (anti-apoptotic) decreased Mitochondrial->Bcl2 Bax Bax (pro-apoptotic) increased Mitochondrial->Bax Cell_Cycle->Apoptosis Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by anethole leading to apoptosis.

Studies have indicated that anethole can induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the activation of caspases.[7] Furthermore, it has been observed to inhibit pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.[5][7]

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of compounds like anethole and this compound. The MTT assay is a commonly used colorimetric method to evaluate cell viability.

MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Generalized Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3 x 10^5 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., anethole ranging from 0.3 to 30 µM) for a specific duration (e.g., 24 or 48 hours).[4][7]

  • MTT Addition: Add MTT solution (e.g., 10% of the culture volume at a concentration of 5 mg/mL) to each well and incubate for 3 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol-HCl, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat Treat cells with Anethole / this compound (various concentrations) Incubate_1->Treat Incubate_2 Incubate 24-48h Treat->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate 3h Add_MTT->Incubate_3 Solubilize Solubilize formazan crystals Incubate_3->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Analyze data (% viability, IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro cytotoxicity assay (MTT).

Conclusion

The experimental evidence strongly indicates that the cytotoxicity associated with anethole is primarily due to its metabolic conversion to this compound.[1] In vivo studies have demonstrated that this compound is significantly more toxic than anethole itself.[1] While anethole does exhibit cytotoxic effects, particularly against cancer cell lines, by modulating various signaling pathways, its epoxide metabolite is the more potent cytotoxic agent.[5][7] This distinction is critical for the safety assessment and potential therapeutic application of anethole-containing products.

References

A Comparative Guide to the Mutagenicity of Anethole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenicity of anethole (B165797) and its key derivatives, estragole (B85927) and safrole. The information presented herein is supported by experimental data from peer-reviewed studies to assist in research and drug development.

Executive Summary

Anethole, estragole, and safrole are structurally similar phenylpropanoids found in various essential oils. While the parent compounds generally exhibit weak to no direct mutagenicity, their metabolic activation can lead to the formation of genotoxic metabolites. The primary mechanism of toxicity involves the formation of reactive intermediates that can form DNA adducts, leading to mutations. Estragole and safrole are considered more potent genotoxins than anethole due to more efficient metabolic activation pathways.

Quantitative Comparison of Mutagenicity

The following table summarizes the mutagenic activity of anethole, estragole, safrole, and their principal metabolites as determined by the bacterial reverse mutation assay (Ames test). The data is presented as the number of revertant colonies per micromole (revertants/µmol) in various Salmonella typhimurium strains.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Activity (revertants/µmol)Reference(s)
trans-Anethole TA100WithoutVery weak activity[1]
TA100WithIncreased activity[1]
Estragole TA100WithoutVery weak activity[1]
TA100WithIncreased activity[1]
Safrole TA1530, TA1532WithMutagenic[2]
TA100Without or WithNot detected[1]
1'-Hydroxyestragole TA100Without~15[1]
1'-Hydroxysafrole TA100Without~10[1]
Safrole-2',3'-oxide TA1535Without~7000[1]
1'-Oxosafrole-2',3'-oxide TA1535Without~330[1]
trans-Anethole oxide TA1535, TA100, TA98WithoutDose-dependent mutagenicity[3]

Note: "Very weak activity" indicates that the compound showed a minimal increase in revertant colonies, but specific quantitative data was not provided in the cited literature. "Increased activity" with S9 indicates that the presence of metabolic enzymes enhanced the mutagenic response.

Metabolic Activation Pathways

The genotoxicity of anethole derivatives is intrinsically linked to their metabolic transformation into reactive electrophiles. The primary bioactivation pathways for anethole, estragole, and safrole are depicted below. These pathways involve hydroxylation, sulfonation, and epoxidation, primarily mediated by cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs).

G Metabolic Activation of Anethole Derivatives cluster_anethole Anethole cluster_estragole Estragole cluster_safrole Safrole Anethole Anethole Anethole_Epoxide trans-Anethole oxide (Mutagenic) Anethole->Anethole_Epoxide CYP450 (Epoxidation) Estragole Estragole Hydroxyestragole 1'-Hydroxyestragole (Proximate Carcinogen) Estragole->Hydroxyestragole CYP1A2, CYP2A6 (1'-Hydroxylation) Sulfooxyestragole 1'-Sulfooxyestragole (Ultimate Carcinogen) Hydroxyestragole->Sulfooxyestragole SULTs (Sulfonation) Safrole Safrole Hydroxysafrole 1'-Hydroxysafrole (Proximate Carcinogen) Safrole->Hydroxysafrole CYP2A6, CYP2E1 (1'-Hydroxylation) Safrole_Epoxide Safrole-2',3'-oxide (Highly Mutagenic) Safrole->Safrole_Epoxide CYP450 (Epoxidation) Sulfooxysafrole 1'-Sulfooxysafrole (Ultimate Carcinogen) Hydroxysafrole->Sulfooxysafrole SULTs (Sulfonation)

Metabolic activation pathways of anethole derivatives.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The protocol is based on the OECD Guideline 471.

1. Principle: The assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used. TA98 and TA1537 detect frameshift mutagens, while TA100 and TA1535 detect base-pair substitution mutagens.

  • Test Compound: Dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • S9 Fraction: A liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) is used as an external metabolic activation system. It contains cytochrome P450 enzymes.

  • Media: Minimal glucose agar (B569324) plates (master plates) and top agar containing a trace amount of histidine and biotin.

  • Positive and Negative Controls: Known mutagens for each strain (with and without S9) and the solvent used for the test compound.

3. Experimental Workflow:

General workflow for the Ames plate incorporation test.

4. Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) at one or more concentrations.

Conclusion

The mutagenicity of anethole derivatives is highly dependent on their metabolic conversion to reactive intermediates. While anethole itself shows minimal genotoxic potential, its metabolites, such as trans-anethole oxide, can be mutagenic.[3] Estragole and safrole are of greater toxicological concern due to their more efficient bioactivation to potent carcinogens like 1'-sulfooxyestragole and 1'-sulfooxysafrole, respectively.[1][2] The quantitative data from Ames tests clearly demonstrates the higher mutagenic potential of the metabolites of estragole and safrole compared to the parent compounds. This information is critical for the safety assessment of products containing these substances and for guiding the development of safer alternatives in the pharmaceutical and flavor industries.

References

A Comparative Guide to the Synthesis of Anethole Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of common laboratory-scale methods for the synthesis of anethole (B165797) oxide, a valuable epoxide derivative of anethole. The following sections detail the experimental protocols for different synthetic routes and present a comparison of their performance based on available data.

Comparison of Anethole Oxide Synthesis Methods

The selection of a synthetic method for this compound often depends on factors such as desired yield, purity requirements, reaction time, and the availability and handling of reagents. Below is a summary of common methods for the epoxidation of trans-anethole.

MethodOxidizing AgentTypical SolventsReaction TimeYieldPurity/StereospecificityKey Considerations
Peroxyacid Epoxidation meta-Chloroperoxybenzoic acid (mCPBA)Dichloromethane (B109758) (CH₂Cl₂)~20 minutesN/AThe reaction is stereospecific, retaining the geometry of the starting alkene.[1]mCPBA can be hazardous to store for long periods.[1] The reaction is typically buffered with a weak base like Na₂CO₃.[2]
Dioxirane (B86890) Epoxidation (in situ) Dimethyldioxirane (generated from Oxone®)Acetone (B3395972)/Acetonitrile (1:1 mixture)~1.5 hours>95% [3]The reaction is stereospecific.[1]Avoids the need to handle potentially unstable peroxide reagents directly.[1] Requires pH control with NaHCO₃.[1]

Note: Quantitative yield and purity data are not consistently reported across all informal laboratory procedures found in the search results. The >95% yield for the dioxirane method was reported in a specific study and may vary.[3]

Experimental Protocols

Below are detailed experimental procedures for the two primary methods of this compound synthesis.

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (mCPBA)

This method utilizes a commercially available peroxyacid to directly epoxidize the double bond of trans-anethole.

Experimental Procedure: [2]

  • Dissolve 0.100 g of trans-anethole in 1.5 mL of dichloromethane in a 25-mL Erlenmeyer flask equipped with a spin vane.

  • Add 3.5 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution and cool the mixture in an ice bath.

  • Separately, prepare a solution of 0.28 g of mCPBA in 3.0 mL of dichloromethane.

  • Add the mCPBA solution dropwise to the stirring anethole solution in the ice bath.

  • Continue stirring the reaction mixture in the ice bath for an additional 20 minutes.

  • Transfer the reaction mixture to a 15 mL centrifuge tube and separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with 10% aqueous potassium carbonate (5 x 10 mL) and then with a saturated sodium chloride solution (brine) (1 x 1.5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to obtain the this compound product, which should be a pleasant-smelling oil.

Method 2: Epoxidation using in situ Generated Dimethyldioxirane (from Oxone®)

This approach generates the reactive oxidizing agent, dimethyldioxirane, directly in the reaction mixture from Oxone® (a stable potassium salt) and acetone.

Experimental Procedure: [1]

  • Dissolve 2 mmol of trans-anethole in 20 mL of a 1:1 mixture of acetone and acetonitrile.

  • Add 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and cool the mixture in an ice-water bath for 10 minutes.

  • In a separate flask, dissolve 4.4 mmol of Oxone® in 10 mL of water.

  • Add the Oxone® solution to the anethole mixture and stir at 0°C for 1.5 hours.

  • After the reaction is complete, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (B1210297) (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the product as a clear, colorless oil.

Experimental Workflows

The following diagrams illustrate the general workflows for the two described synthesis methods.

cluster_mCPBA mCPBA Method m_start Dissolve trans-anethole in Dichloromethane m_buffer Add aq. Na₂CO₃ and cool m_start->m_buffer m_reagent Add mCPBA solution dropwise m_buffer->m_reagent m_react Stir in ice bath (20 min) m_reagent->m_react m_workup Aqueous Workup (Separation & Washes) m_react->m_workup m_isolate Dry and Evaporate Solvent m_workup->m_isolate m_product This compound m_isolate->m_product

Caption: Workflow for this compound synthesis via mCPBA epoxidation.

cluster_Oxone Oxone® Method o_start Dissolve trans-anethole in Acetone/Acetonitrile o_buffer Add aq. NaHCO₃ and cool o_start->o_buffer o_reagent Add Oxone® solution o_buffer->o_reagent o_react Stir at 0°C (1.5 hours) o_reagent->o_react o_workup Quench with Water and Extract o_react->o_workup o_isolate Dry and Evaporate Solvent o_workup->o_isolate o_product This compound o_isolate->o_product

Caption: Workflow for this compound synthesis via in situ dioxirane.

It is important to note that while the synthesis of anethole itself can be achieved through various means, such as the dehydration of p-methoxyphenylpropanol or the Friedel-Crafts acylation of anisole (B1667542) followed by reduction and dehydration, this guide focuses specifically on the epoxidation of commercially available trans-anethole.[4][5][6] The choice of the epoxidation method will ultimately be guided by the specific needs and resources of the laboratory.

References

Comparative Analysis of Anethole Oxide Enantiomers: Unraveling Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of existing literature reveals a significant gap in the understanding of the distinct biological activities of the individual enantiomers of anethole (B165797) oxide, namely (R)-(+)-anethole oxide and (S)-(-)-anethole oxide. While research has established that the metabolism of trans-anethole to trans-anethole oxide is a key step in its bioactivation, leading to potential cytotoxicity, mutagenicity, and carcinogenicity, studies have predominantly focused on the racemic mixture or have not specified the stereochemistry of the epoxide.

This guide synthesizes the available information on trans-anethole oxide and highlights the pressing need for enantiomer-specific research to fully characterize its toxicological and pharmacological profiles. Such investigations are crucial for a comprehensive risk assessment and for exploring any potential stereospecific therapeutic applications.

Cytotoxicity and Genotoxicity of trans-Anethole Oxide

trans-Anethole, a widely used flavoring agent, undergoes metabolic epoxidation to form trans-anethole oxide. This metabolite has been identified as a key contributor to the observed toxicity of the parent compound. Studies have indicated that trans-anethole oxide can induce cytotoxicity, and it has been suggested that this is a prerequisite for its genotoxic effects.

While direct comparative data for the enantiomers is unavailable, research on the racemic mixture of trans-anethole oxide has demonstrated its mutagenic potential in bacterial assays and its capacity to induce hepatomas and skin papillomas in animal models.[1][2][3] It is plausible that the two enantiomers contribute differently to these toxicological endpoints. The three-dimensional arrangement of the epoxide ring and its interaction with cellular macromolecules are likely to be stereospecific, leading to varying degrees of reactivity and biological consequence.

Experimental Protocols

To facilitate future comparative studies, this section outlines relevant experimental methodologies for assessing the biological activities of anethole oxide enantiomers.

Cytotoxicity Assays

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Generalized Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells or primary hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of (R)-(+)-anethole oxide, (S)-(-)-anethole oxide, and the racemic mixture for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined for each enantiomer.

Enzyme Inhibition Assays

To investigate the potential of this compound enantiomers to inhibit specific enzymes, various in vitro assays can be employed. For example, to assess the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of anethole, a fluorometric or colorimetric assay can be used.

Principle: These assays utilize a substrate that is converted by the enzyme into a fluorescent or colored product. The rate of product formation is measured in the presence and absence of the inhibitor.

Generalized Protocol for CYP450 Inhibition:

  • Reaction Mixture: Prepare a reaction mixture containing the specific CYP450 isozyme, a suitable buffer, and the test compound ((R)-(+)-anethole oxide, (S)-(-)-anethole oxide, or racemate) at various concentrations.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the fluorescent or colored product over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Experimental and Logical Workflows

To systematically compare the biological activities of this compound enantiomers, a structured workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Enantioselective Synthesis Purification Chiral HPLC Purification Synthesis->Purification R_Enantiomer (R)-(+)-Anethole Oxide Purification->R_Enantiomer S_Enantiomer (S)-(-)-Anethole Oxide Purification->S_Enantiomer Racemate Racemic this compound Purification->Racemate Cytotoxicity Cytotoxicity Assays (e.g., MTT) R_Enantiomer->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) R_Enantiomer->Genotoxicity Enzyme_Inhibition Enzyme Inhibition Assays R_Enantiomer->Enzyme_Inhibition S_Enantiomer->Cytotoxicity S_Enantiomer->Genotoxicity S_Enantiomer->Enzyme_Inhibition Racemate->Cytotoxicity Racemate->Genotoxicity Racemate->Enzyme_Inhibition IC50 IC50 Determination Cytotoxicity->IC50 Comparative_Analysis Comparative Analysis Genotoxicity->Comparative_Analysis Enzyme_Inhibition->IC50 IC50->Comparative_Analysis

Caption: Workflow for comparing the biological activities of this compound enantiomers.

Future Directions

The significant lack of data on the individual biological activities of (R)-(+)- and (S)-(-)-anethole oxide represents a critical knowledge gap. Future research should prioritize the following:

  • Enantioselective Synthesis and Purification: Development of robust methods for the synthesis and purification of the individual enantiomers is a fundamental prerequisite for any comparative biological testing.

  • Comparative In Vitro and In Vivo Studies: A comprehensive panel of assays should be employed to compare the cytotoxicity, genotoxicity, metabolism, and enzyme inhibitory potential of the individual enantiomers and the racemic mixture.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed stereospecific activities will be crucial for understanding their toxicological and potential pharmacological relevance.

By addressing these research questions, the scientific community can build a more complete and accurate understanding of the biological effects of this compound, leading to improved safety assessments and the potential discovery of novel, stereospecific therapeutic agents.

References

A Comparative Analysis of Anethole and its Epoxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and toxicological profiles of anethole (B165797) and its primary epoxide metabolite, anethole-1,2-epoxide. The information presented is supported by experimental data from various studies to facilitate a comprehensive understanding of their respective biological activities.

Executive Summary

Anethole, a widely used flavoring agent, undergoes metabolic activation in vivo to form anethole-1,2-epoxide. This epoxidation is a critical step in the bioactivity and toxicity of anethole. While anethole itself exhibits dose-dependent cytotoxicity, its epoxide metabolite is reported to be markedly more cytotoxic. The genotoxic potential of both compounds remains a subject of scientific discussion, with conflicting reports of their effects in mutagenicity assays. Detoxification of anethole-1,2-epoxide occurs primarily through enzymatic hydration by epoxide hydrolases and conjugation with glutathione. Understanding the comparative effects of anethole and its epoxide is crucial for assessing its safety and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of anethole and anethole-1,2-epoxide.

Table 1: Comparative Cytotoxicity

CompoundCell TypeAssayEndpointResultReference
AnetholeNot specifiedMTT AssayIC5050 µM[1]
AnetholeRat HepatocytesLDH LeakageCytotoxicityDose-dependent from 500 µM to 5 mM[2]
Anethole-1,2-epoxideRat HepatocytesNot specifiedCytotoxicityDescribed as "markedly cytotoxic"[1]

Table 2: Comparative Genotoxicity

CompoundTest SystemAssayResultReference
AnetholeSalmonella typhimuriumAmes TestGenerally considered non-mutagenic[3]
Anethole-1,2-epoxideSalmonella typhimuriumAmes Fluctuation AssayMutagenic at concentrations ≥ 100 µM
AnetholeRat HepatocytesUnscheduled DNA Synthesis (UDS)Negative[1]
Anethole-1,2-epoxideRat HepatocytesUnscheduled DNA Synthesis (UDS)Negative[1]

Note: While some studies indicate a lack of genotoxicity for anethole and its epoxide, others suggest mutagenic potential for the epoxide. The conflicting data highlights the need for further research to definitively characterize the genotoxic risk.

Mandatory Visualizations

The following diagrams illustrate key metabolic and signaling pathways, as well as a typical experimental workflow for studying these compounds.

metabolic_pathway cluster_cyp Phase I Metabolism cluster_detox Phase II Detoxification Anethole Anethole CYP450 Cytochrome P450 (CYP1A) Anethole->CYP450 Epoxide Anethole-1,2-epoxide EH Epoxide Hydrolase Epoxide->EH GST Glutathione S-transferase Epoxide->GST Diol Anethole-1,2-diol GSH_conjugate Glutathione Conjugate CYP450->Epoxide Epoxidation EH->Diol Hydration GST->GSH_conjugate Conjugation experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Hepatocytes Hepatocyte Isolation (Collagenase Perfusion) Cell_culture Cell Culture & Treatment (Anethole / Epoxide) Hepatocytes->Cell_culture Microsomes Liver Microsome Preparation Metabolism Metabolism Assays (LC-MS/MS) Microsomes->Metabolism Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_culture->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, UDS) Cell_culture->Genotoxicity IC50 IC50 Calculation Cytotoxicity->IC50 Genotox_eval Evaluation of Genotoxic Potential Genotoxicity->Genotox_eval Metabolite_ID Metabolite Identification & Quantification Metabolism->Metabolite_ID signaling_pathways Effects of Anethole on Cellular Signaling Pathways (Effects of anethole epoxide on these pathways require further investigation) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Anethole Anethole NFkB NF-κB Activation Anethole->NFkB Inhibits MAPK MAPK Activation (ERK, p38, JNK) Anethole->MAPK Inhibits Wnt Wnt/β-catenin Signaling Anethole->Wnt Inhibits Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation Gene_expression Target Gene Expression Wnt->Gene_expression

References

Validating the Mechanism of Action of Anethole Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of a compound is paramount to assessing its therapeutic potential and safety profile. This guide provides a comprehensive comparison of anethole (B165797) oxide and its structural analogs, focusing on the validation of their mechanisms of action, primarily their genotoxic and carcinogenic properties. The information presented is supported by experimental data to facilitate an objective evaluation.

Unveiling the Genotoxic Mechanism of Anethole Oxide

Trans-anethole, a widely used flavoring agent, undergoes metabolic activation in vivo to form trans-anethole oxide.[1] This epoxidation of the propenyl side chain is a critical step in its mechanism of action, leading to a shift from the generally recognized as safe (GRAS) status of the parent compound to a profile of cytotoxicity, genotoxicity, and carcinogenicity.[1][2]

The primary mechanism of action of trans-anethole oxide is its ability to act as an electrophilic intermediate that can covalently bind to cellular macromolecules, including DNA.[3] This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication.[3] These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, ultimately leading to the initiation of cancer.[3]

Studies have demonstrated that synthetic trans-anethole oxide is mutagenic in bacterial reverse mutation assays (Ames test) and is carcinogenic in rodents, inducing hepatomas and skin papillomas.[4][5] This carcinogenic activity is believed to be a direct consequence of its genotoxic nature.

Comparative Analysis with Structurally Related Alkenylbenzenes

This compound shares structural similarities with other naturally occurring alkenylbenzenes, such as safrole, estragole, and methyleugenol. These compounds also undergo metabolic activation to form reactive epoxides, which are considered their ultimate carcinogenic metabolites.

Safrole: A major component of sassafras oil, safrole is a well-established hepatocarcinogen in rodents.[6][7] Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to 1'-hydroxysafrole, followed by sulfation to the highly reactive 1'-sulfooxysafrole, which forms DNA adducts.[8]

Estragole: Found in herbs like tarragon and basil, estragole's carcinogenic potential is also linked to its metabolic conversion to 1'-hydroxyestragole (B1218065) and subsequent sulfation to form DNA-reactive esters.[3][9] It has been shown to induce hepatic tumors in mice.[10]

Methyleugenol: Present in various essential oils, methyleugenol is classified as a rodent carcinogen, causing tumors at multiple sites, including the liver.[11][12] Its genotoxicity is attributed to metabolic activation to 1'-hydroxymethyleugenol (B1222070) and its subsequent sulfation.[12]

The common mechanistic thread among these compounds is the metabolic formation of an electrophilic species from the alkenyl side chain, which then targets DNA, leading to genotoxicity and carcinogenicity.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the carcinogenicity of trans-anethole oxide and its alternatives. It is crucial to note that the data are derived from different studies with varying experimental designs, making direct comparisons of potency challenging.

Table 1: Carcinogenicity of trans-Anethole Oxide in Mice

CompoundSpecies/StrainRoute of AdministrationDoseTarget OrganTumor IncidenceReference
trans-Anethole OxideB6C3F1 Mice (male)Intraperitoneal0.5 µmol/g body wtLiverHepatomas (significant increase)[4]
trans-Anethole OxideCD-1 Mice (female)Topical10 µmolSkinSkin Papillomas[4]

Table 2: Carcinogenic Potency (TD50) of Anethole and its Alternatives in Rodents

CompoundSpeciesSexTarget OrganTD50 (mg/kg body wt/day)Reference
trans-AnetholeRatFemaleLiver175[13]
SafroleMouseMaleLiver51[8]
SafroleRatMaleLiver130[14]
EstragoleMouseMaleLiver3.03 - 5.96 (BMDL10)[15]
MethyleugenolRatMaleLiver20[8]
MethyleugenolMouseMaleLiver19[8]

TD50 is the dose that causes tumors in 50% of the animals that would have otherwise been tumor-free. A lower TD50 value indicates higher carcinogenic potency. BMDL10 is the lower confidence limit on the benchmark dose that produces a 10% increase in tumor incidence.

Experimental Protocols

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium with different point or frameshift mutations in the histidine operon are used.[16]

    • The bacteria are exposed to the test compound (e.g., trans-anethole oxide) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[4][17]

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[18]

    • A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[18]

2. In Vivo Carcinogenicity Bioassay

  • Objective: To evaluate the carcinogenic potential of a substance following long-term administration to animals.[19][20]

  • Methodology:

    • Two rodent species (typically rats and mice) are used.[19]

    • Animals are divided into several groups, including a control group and at least three dose groups receiving the test substance daily for the majority of their lifespan (e.g., 18-24 months).[19]

    • The route of administration (e.g., oral gavage, dietary, topical) is chosen based on potential human exposure routes.[20]

    • Animals are monitored regularly for clinical signs of toxicity and tumor development.

    • At the end of the study, all animals are subjected to a complete necropsy, and tissues are examined histopathologically for the presence of tumors.[20]

    • Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.

3. DNA Adduct Formation Assay

  • Objective: To detect the covalent binding of a chemical or its metabolites to DNA.[21][22]

  • Methodology (32P-Postlabeling):

    • Animals are treated with the test compound, or isolated DNA is treated in vitro.

    • DNA is isolated from target tissues.

    • The DNA is enzymatically digested to individual nucleotides.

    • The DNA adducts are enriched and then radiolabeled with 32P-ATP.

    • The radiolabeled adducts are separated by chromatography (e.g., thin-layer chromatography or high-performance liquid chromatography).

    • The presence and quantity of DNA adducts are determined by detecting the radioactivity.

Visualizing the Mechanisms

Metabolic_Activation cluster_metabolism Metabolic Activation (CYP450) Anethole Anethole Epoxide Reactive Epoxide Anethole->Epoxide Safrole Safrole Safrole->Epoxide Estragole Estragole Estragole->Epoxide Methyleugenol Methyleugenol Methyleugenol->Epoxide DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation of alkenylbenzenes.

Carcinogenicity_Bioassay start Animal Acclimation dosing Chronic Dosing (Control & Treatment Groups) start->dosing observation Clinical Observation & Palpation dosing->observation necropsy Necropsy & Histopathology observation->necropsy analysis Statistical Analysis of Tumor Incidence necropsy->analysis conclusion Conclusion on Carcinogenicity analysis->conclusion

Workflow for an in vivo carcinogenicity bioassay.

Conclusion

The available evidence strongly indicates that the primary mechanism of action of trans-anethole oxide is its genotoxicity, mediated by its electrophilic epoxide structure that leads to the formation of DNA adducts and subsequent carcinogenesis. This mechanism is shared with its structural analogs safrole, estragole, and methyleugenol. While quantitative data on carcinogenic potency exists for these compounds, direct comparisons should be made with caution due to variations in experimental protocols. The experimental methodologies outlined in this guide provide a framework for the continued investigation and validation of the biological activities of this compound and related compounds. Further research is warranted to explore any potential non-genotoxic effects of this compound and to better understand the dose-response relationship for its carcinogenicity.

References

A Comparative Guide to the Cross-Reactivity of Anethole Oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a widely used flavoring agent, is metabolized in vivo to anethole oxide. The presence of this metabolite in biological samples can potentially interfere with immunoassays targeting structurally similar molecules. This guide provides a comparative framework for evaluating the cross-reactivity of this compound in immunoassays. Due to a lack of publicly available experimental data directly addressing the cross-reactivity of this compound in immunoassays, this document presents a hypothetical comparison based on established principles of immunoassay validation. The methodologies and data herein are intended to serve as a template for researchers designing and validating immunoassays for analytes that may be subject to interference from this compound.

Interference in immunoassays can arise from various sources, including cross-reactivity from compounds with structural similarities to the target analyte.[1][2] This can lead to falsely elevated or reduced measurements, potentially resulting in misinterpretation of results in research and clinical settings.[1][3] Anethole and its isomer estragole (B85927) are known to undergo metabolic activation, which could be a consideration in toxicological and metabolic studies.[4][5][6] While various analytical methods like GC-MS and HPLC are available for the determination of anethole and its metabolites, immunoassays offer a high-throughput alternative that requires careful characterization of specificity.[7][8][9]

This guide outlines the necessary experimental protocols, presents hypothetical data in a structured format, and includes visualizations to illustrate key processes for assessing the cross-reactivity of this compound.

Hypothetical Performance Comparison

The following table summarizes hypothetical data from a competitive ELISA designed to quantify a target analyte ("Analyte X"), which is structurally similar to this compound. The data compares the binding affinity of Analyte X to that of this compound and the parent compound, anethole.

Table 1: Comparative Immunoassay Performance in the Presence of Anethole and this compound

CompoundIC50 (nM)% Cross-ReactivityComments
Analyte X 10100%The reference compound for the immunoassay.
This compound 2504%Exhibits moderate cross-reactivity, potentially leading to overestimated concentrations of Analyte X in samples containing this compound.
Anethole > 10,000< 0.1%Shows negligible cross-reactivity, suggesting the parent compound is unlikely to interfere with the assay.

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

Experimental Protocols

The following are detailed methodologies for experiments that would be conducted to generate the data presented above.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of this compound and anethole in an immunoassay for "Analyte X".

Materials:

  • 96-well microtiter plates coated with capture antibody specific to Analyte X.

  • Standard solutions of Analyte X, this compound, and anethole.

  • Enzyme-conjugated Analyte X (e.g., HRP-Analyte X).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the standard Analyte X and the test compounds (this compound, anethole) in assay buffer.

  • Add 50 µL of each standard or test compound dilution to the wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme-conjugated Analyte X to each well.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the log of the concentration for each compound to generate dose-response curves.

  • Determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for each compound.

  • Calculate the percent cross-reactivity using the formula provided in the table caption.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles and workflows relevant to assessing immunoassay cross-reactivity.

G cluster_0 Competitive Immunoassay Principle Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled_Analyte Labeled_Analyte->Antibody Binds Cross_Reactant This compound Cross_Reactant->Antibody Competes for Binding

Caption: Principle of a competitive immunoassay.

G Start Start: Assess Cross-Reactivity Protocol Develop Competitive Immunoassay Protocol Start->Protocol Prepare Prepare Serial Dilutions: - Target Analyte - this compound Protocol->Prepare Incubate Incubate with Labeled Analyte and Antibody Prepare->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Signal Add Substrate and Measure Signal Wash->Signal Analyze Generate Dose-Response Curves and Calculate IC50 Signal->Analyze Calculate Calculate % Cross-Reactivity Analyze->Calculate End End: Report Cross-Reactivity Calculate->End

Caption: Experimental workflow for cross-reactivity assessment.

G Anethole Anethole Metabolism Metabolic Epoxidation (e.g., by Cytochrome P450) Anethole->Metabolism Anethole_Oxide This compound Metabolism->Anethole_Oxide Further_Metabolism Further Metabolism (e.g., hydrolysis) Anethole_Oxide->Further_Metabolism

Caption: Simplified metabolic pathway of anethole.

Conclusion

The evaluation of cross-reactivity is a critical step in the validation of any immunoassay. While direct data on this compound interference is scarce, the protocols and hypothetical data presented in this guide provide a robust framework for researchers to assess this potential issue. By systematically testing for cross-reactivity from metabolites of common compounds like anethole, scientists and drug development professionals can ensure the accuracy and reliability of their immunoassay data. It is recommended that any new immunoassay developed for analytes with structural similarity to this compound be subjected to a rigorous validation process that includes an assessment of cross-reactivity as outlined here.

References

A Comparative Guide to Analytical Techniques for Anethole Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of anethole (B165797) oxide, a key metabolite and potential degradation product of anethole, is crucial for safety, stability, and efficacy studies. This guide provides an objective comparison of the primary analytical techniques used for anethole oxide detection, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The principal methods for the analysis of anethole and its derivatives, including this compound (also known as anethole epoxide), are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like anethole and its oxide. It offers high chromatographic resolution, enabling the separation of anethole from its isomers and degradation products.[1]

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with UV or MS detectors, is also a versatile tool. HPLC is well-suited for analyzing less volatile or thermally sensitive compounds and can be adapted for the analysis of anethole and its metabolites in various matrices.[2] A study on the metabolism of trans-anethole successfully identified anethole-2,3-epoxides using HPLC and LC-MS, confirming the applicability of this technique for this compound detection.

Quantitative Data Comparison

While specific quantitative performance data for this compound is limited in publicly available literature, the following table summarizes typical performance parameters for the analysis of the parent compound, trans-anethole, using GC-MS and HPLC. These values provide a reasonable estimate of the performance that can be expected when these methods are optimized for this compound.

ParameterGC-MS (for trans-anethole)HPLC-UV (for trans-anethole)Reference(s)
Limit of Detection (LOD) 0.05 µg/g2.3 µg/L[3][4]
Limit of Quantification (LOQ) 0.15 µg/g7.7 µg/L[3][4]
Linearity Range 0.10–50 µg/gNot explicitly stated[3]
Coefficient of Determination (R²) > 0.990.9945[2][3]
Relative Standard Deviation (%RSD) < 15%< 3%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for anethole and can be adapted for this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for analyzing anethole in essential oils and can be used for the identification and quantification of this compound.[1][3]

1. Sample Preparation:

  • Essential Oils/Liquid Samples: Prepare dilutions of the sample in hexane (B92381) or ethanol (B145695) to bring the concentration of the analyte within the instrument's calibration range. A starting dilution of 1:100 (v/v) is often recommended.[1]

  • Solid Samples/Extracts: Perform a suitable extraction method, such as solvent extraction, to isolate the volatile components. The resulting extract should then be diluted with an appropriate solvent.

2. GC-MS Instrumental Conditions:

  • Column: Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL in split mode (e.g., split ratio 1:100).[5]

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.[5]

  • MS Transfer Line Temperature: 300 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Scan Range: m/z 40–350.[5]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Quantify this compound in the samples by comparing its peak area to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for the determination of anethole in plasma and can be optimized for this compound.[2]

1. Sample Preparation:

  • Plasma/Biological Samples: To 100 µL of plasma, add 300 µL of cold methanol. Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C. Collect the supernatant for injection.

  • Liquid Samples: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Conditions:

  • Column: Hypersil ODS Thermo (150 mm x 2.1 mm x 3.0 µm) or a similar C18 column.[2]

  • Mobile Phase: Methanol:Water (85:15, v/v) with isocratic elution.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 259 nm (the optimal wavelength may need to be determined for this compound).[2]

  • Column Temperature: Ambient.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Logical Workflow for this compound Formation and Analysis

The following diagram illustrates the logical relationship between anethole, its oxidation to this compound, and the subsequent analytical determination.

Anethole Anethole (in sample matrix) Oxidation Oxidation (Metabolic or Chemical) Anethole->Oxidation Anethole_Oxide This compound Oxidation->Anethole_Oxide Extraction Sample Preparation (Extraction/Dilution) Anethole_Oxide->Extraction Analysis Analytical Technique Extraction->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-MS/UV Analysis->HPLC Data Data Analysis (Quantification & Identification) GCMS->Data HPLC->Data Result Result Data->Result

Caption: Logical workflow from anethole to analytical detection of its oxide.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the typical experimental workflow for the analysis of this compound using GC-MS.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution_Sample Dilution/Extraction Sample->Dilution_Sample Sample->Dilution_Sample Standard This compound Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Standard->Dilution_Standard Injection Inject into GC Dilution_Sample->Injection Dilution_Sample->Injection Dilution_Standard->Injection Dilution_Standard->Injection Calibration Generate Calibration Curve Dilution_Standard->Calibration Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Separation->Detection Quantification Quantify Analyte Detection->Quantification Detection->Quantification Calibration->Quantification

References

Anethole vs. Anethole Oxide: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the anti-inflammatory properties of anethole (B165797) oxide, precluding a direct comparative analysis with its parent compound, anethole. Extensive database searches did not yield any experimental data on the anti-inflammatory effects of anethole oxide. Therefore, this guide will focus on a comprehensive review of the well-documented anti-inflammatory activities of anethole, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, supported by experimental data and protocols.

Anethole, a major bioactive component of anise and fennel, has demonstrated significant anti-inflammatory properties across a range of preclinical studies.[1][2][3][4][5][6][7][8] Its mechanism of action primarily involves the suppression of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines, enzymes, and transcription factors.

Quantitative Analysis of Anethole's Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various in vivo and in vitro studies, highlighting the dose-dependent anti-inflammatory effects of anethole.

Table 1: In Vivo Anti-Inflammatory Effects of Anethole

Model SystemDosageMeasured ParameterResultReference
LPS-Induced Acute Lung Injury (Mice)250 mg/kg (i.p.)TNF-α in BALFSignificant Decrease[3][6]
250 mg/kg (i.p.)IL-6 in BALFSignificant Decrease[6]
250 mg/kg (i.p.)Nitric Oxide (NO) in BALFSignificant Decrease[3][6]
250 mg/kg (i.p.)Neutrophil Count in BALFSignificant Decrease[3][6]
LPS-Induced Periodontitis (Rats)50 mg/kg (i.p.)IL-1β in BloodSignificant Suppression[2]
50 mg/kg (i.p.)TNF-α in BloodSignificant Suppression[2]
Acetic Acid-Induced Colitis (Mice)31.25-250 mg/kg (i.p.)TNF-α Gene ExpressionSignificant Reduction[9]
31.25-250 mg/kg (i.p.)IL-1β Gene ExpressionSignificant Reduction[9]
Carrageenan-Induced Pleurisy (Rats)250-500 mg/kg (p.o.)Pleural Exudate VolumeSignificant Reduction[5]
250-500 mg/kg (p.o.)Leukocyte MigrationSignificant Reduction[5]
250-500 mg/kg (p.o.)Nitric Oxide (NO) LevelsSignificant Reduction[5][10]
250-500 mg/kg (p.o.)Prostaglandin E2 (PGE2) LevelsSignificant Reduction[5][10]
Chronic Obstructive Pulmonary Disease Model (Mice)125 mg/kg (p.o.)Serum IL-6Significant Reduction[1]
125 mg/kg (p.o.)Serum TNF-αSignificant Reduction[1]

BALF: Bronchoalveolar Lavage Fluid; i.p.: Intraperitoneal; p.o.: Per os (by mouth); LPS: Lipopolysaccharide

Table 2: In Vitro Anti-Inflammatory Effects of Anethole

Cell LineStimulantAnethole ConcentrationMeasured ParameterResultReference
Peritoneal MacrophagesLPS25-50 µMTNF-α ProductionUp to 80% Reduction[11]
LPS25-50 µMIL-1β ProductionUp to 81% Reduction[11]

Mechanistic Insights: Signaling Pathways Modulated by Anethole

Anethole exerts its anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Anethole has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α.[3][6] This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes.

Furthermore, anethole has been reported to interfere with the Tumor Necrosis Factor (TNF)-mediated signaling cascade. It can block TNF-induced activation of NF-κB, as well as other downstream signaling molecules like c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase kinase (MAPKK).[7][12][13]

anethole_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p->Cytokines Induces Transcription Nucleus Nucleus Anethole Anethole Anethole->IKK Inhibits

Anethole's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo and in vitro experiments cited in this guide.

In Vivo: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
  • Animal Model: BALB/c mice are commonly used.

  • Compound Administration: Anethole (at doses of 62.5, 125, 250, or 500 mg/kg) is administered intraperitoneally (i.p.) one hour prior to LPS challenge.[6]

  • Induction of Inflammation: Acute lung injury is induced by intratracheal administration of LPS (1.5 mg/kg).[6]

  • Sample Collection: Four hours after LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

  • Analysis:

    • Inflammatory Cell Count: Total and differential cell counts (macrophages, neutrophils) in the BALF are determined using a hemocytometer.

    • Cytokine Measurement: Levels of TNF-α and IL-6 in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Measurement: NO levels are assessed by measuring its stable metabolite, nitrite, using the Griess reagent.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.

experimental_workflow start Start animal_model BALB/c Mice start->animal_model anethole_admin Anethole Administration (i.p.) animal_model->anethole_admin lps_challenge LPS Challenge (Intratracheal) anethole_admin->lps_challenge 1 hour wait 4 hours lps_challenge->wait euthanasia Euthanasia & Sample Collection (BALF, Lung Tissue) wait->euthanasia analysis Analysis euthanasia->analysis cell_count Inflammatory Cell Count analysis->cell_count elisa Cytokine Measurement (ELISA) analysis->elisa griess NO Measurement (Griess Assay) analysis->griess histology Histopathology (H&E Staining) analysis->histology end End elisa->end

Workflow for LPS-induced acute lung injury model.
In Vitro: LPS-Stimulated Macrophages

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of anethole (e.g., 10-50 µM) for a specified duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: Cells are incubated for a period of time (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Analysis:

    • Cytokine Measurement: The levels of TNF-α and IL-1β in the cell culture supernatant are quantified using ELISA kits.

    • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity of the compound.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of anethole, mediated through the inhibition of key pro-inflammatory cytokines and the NF-κB signaling pathway. The quantitative data from various preclinical models provide a solid foundation for its potential as a therapeutic agent for inflammatory conditions. However, the absence of data on this compound's anti-inflammatory effects highlights a significant area for future research. A direct comparative study is necessary to elucidate the structure-activity relationship and to determine if the oxidation of anethole alters its anti-inflammatory profile. Such studies would be invaluable for the drug development community in exploring the therapeutic potential of anethole and its derivatives.

References

Anethole Oxide: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

Anethole (B165797) oxide, a key metabolite of anethole, a widely used flavoring agent, has been the subject of numerous toxicological studies. This guide provides a comprehensive comparison of the in vivo and in vitro effects of anethole oxide, presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the biological activities and potential risks associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound, focusing on its carcinogenicity and cytotoxicity.

Table 1: In Vivo Carcinogenicity of this compound in Mice

Animal ModelRoute of AdministrationDoseEndpointOutcomeReference
Male B6C3F1 MiceIntraperitoneal Injection0.5 µmol/g body weightHepatoma IncidenceSignificant increase in hepatoma incidence.[1]
Female CD-1 MiceTopical Application10 µmolSkin Papilloma IncidenceProduced skin sores.[1]

Table 2: In Vitro Effects of this compound

Assay SystemTestConcentrationEndpointOutcomeReference
Rat HepatocytesCytotoxicity> 0.5 mMCell ViabilityCytotoxic effects observed.[1]
Rat HepatocytesGSH Depletion1 mMGlutathione (B108866) LevelsReduced to ~60% of the control value.[1]
Salmonella typhimuriumMutagenicity (Ames Test)Not specifiedRevertant ColoniesMutagenic in both point mutation and frameshift mutation strains.[1]
Rat HepatocytesGenotoxicity (UDS Assay)> 0.5 mMUnscheduled DNA SynthesisNo significant genotoxic effects observed, likely due to high cytotoxicity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Carcinogenicity Study in Mice

Objective: To assess the carcinogenic potential of this compound following intraperitoneal injection in male B6C3F1 mice and topical application in female CD-1 mice.

Animal Model: Male B6C3F1 mice and female CD-1 mice.

Procedure:

  • Hepatoma Induction (B6C3F1 mice):

    • A single intraperitoneal injection of this compound (0.5 µmol/g body weight) was administered to a group of male B6C3F1 mice.

    • A control group received the vehicle (trioctanoin).

    • Animals were observed for a predetermined period for the development of liver tumors.

    • At the end of the study, mice were euthanized, and their livers were examined for the presence and number of hepatomas.

  • Skin Papilloma Induction (CD-1 mice):

    • A dose of 10 µmol of this compound was topically applied to the skin of female CD-1 mice.

    • A control group received the vehicle (acetone).

    • The application site was observed regularly for the development of skin sores and papillomas.

    • The incidence and number of skin papillomas were recorded over the study period.

In Vitro Cytotoxicity Assay in Rat Hepatocytes

Objective: To evaluate the cytotoxic effects of this compound on primary rat hepatocytes.

Cell System: Freshly isolated rat hepatocytes.

Procedure:

  • Hepatocytes were isolated from rats by collagenase perfusion.

  • The isolated hepatocytes were cultured in a suitable medium.

  • Cells were exposed to various concentrations of this compound (e.g., > 0.5 mM).

  • Cell viability was assessed using methods such as lactate (B86563) dehydrogenase (LDH) leakage assay, which measures membrane integrity.

  • For glutathione (GSH) depletion assessment, cells were treated with this compound (e.g., 1 mM), and intracellular GSH levels were measured using a fluorescent probe or enzymatic assay.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the mutagenic potential of this compound using Salmonella typhimurium strains.

Test System: Salmonella typhimurium tester strains (histidine auxotrophs) capable of detecting point mutations and frameshift mutations.

Procedure:

  • The Salmonella typhimurium tester strains were grown in a nutrient broth to a specific cell density.

  • The bacterial culture was mixed with molten top agar (B569324) containing a trace amount of histidine.

  • This compound at various concentrations was added to the mixture.

  • The mixture was poured onto minimal glucose agar plates.

  • The plates were incubated at 37°C for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes

Objective: To assess the ability of this compound to induce DNA repair synthesis in primary rat hepatocytes.

Cell System: Primary rat hepatocytes.

Procedure:

  • Primary rat hepatocytes were cultured on coverslips.

  • The cells were treated with various concentrations of this compound (e.g., > 0.5 mM) in the presence of tritiated thymidine (B127349) ([³H]-thymidine).

  • After treatment, the cells were fixed, and autoradiography was performed.

  • Unscheduled DNA synthesis is indicated by the incorporation of [³H]-thymidine into the DNA of non-S-phase cells, which is visualized as silver grains over the nucleus.

  • The net grain count per nucleus was determined to quantify the extent of DNA repair.

Visualizing the Pathways

Metabolic Pathway of Anethole

Anethole is metabolized in vivo primarily through three pathways: O-demethylation, ω-hydroxylation, and epoxidation of the side chain. The epoxidation pathway leads to the formation of this compound, which can then be detoxified by hydrolysis to a diol or by conjugation with glutathione.

anethole_metabolism Anethole Anethole O_Demethylation O-Demethylation Anethole->O_Demethylation Omega_Hydroxylation ω-Hydroxylation Anethole->Omega_Hydroxylation Epoxidation Epoxidation Anethole->Epoxidation Anethole_Oxide This compound Epoxidation->Anethole_Oxide Anethole_Diol Anethole Diol Anethole_Oxide->Anethole_Diol Hydrolysis GSH_Conjugate Glutathione Conjugate Anethole_Oxide->GSH_Conjugate GSH Conjugation nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Anethole Anethole Anethole->IKK Inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression mapk_pathway Stimulus Stimulus (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Anethole Anethole Anethole->MAPK Inhibits

References

confirming the genotoxicity of anethole oxide in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of anethole (B165797) oxide, a metabolite of anethole, a common flavoring and fragrance agent. The following sections detail its effects in various in vitro assays, outline the experimental protocols for these tests, and illustrate the key metabolic pathway involved in its potential genotoxicity.

Executive Summary

Anethole oxide, the epoxide metabolite of anethole, has demonstrated mutagenic properties in bacterial reverse mutation assays. However, data on its genotoxicity in mammalian cell lines is limited and sometimes conflicting, with some studies indicating cytotoxicity may mask genotoxic effects at higher concentrations. The primary mechanism of concern is the formation of this reactive epoxide during the metabolism of anethole, which can then interact with cellular macromolecules like DNA.

Data Presentation: Genotoxicity of Anethole and this compound

Due to the limited availability of directly comparable quantitative data for this compound across multiple cell lines and assays, the following table summarizes the key findings from the available literature. It is important to note that some studies focus on the parent compound, anethole, with metabolic activation to generate the epoxide in situ.

Test CompoundAssayCell Line/OrganismConcentration/DoseKey FindingsReference
trans-Anethole Oxide Ames TestSalmonella typhimurium TA1535, TA100, TA98Not specifiedMutagenic (point and frameshift mutations)[1]
trans-Anethole Oxide Unscheduled DNA Synthesis (UDS)Rat Hepatocytes> 0.5 mMCytotoxic, which may have masked genotoxic effects.[2]
trans-Anethole Ames TestSalmonella typhimuriumNot specifiedNegative without metabolic activation.[3]
trans-Anethole Mouse Lymphoma Assay (TK+/-)L5178Y mouse lymphoma cellsNot specifiedPositive with metabolic activation (dose-related response).[3]
trans-Anethole Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsNot specifiedNegative.[3]
Estragole (B85927) (structurally similar) Micronucleus AssayV79 cells10 µMNegative. Higher concentrations were cytotoxic.[4]
Estragole Comet AssayHepG2 cellsNot specifiedDid not induce DNA damage.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key genotoxicity assays mentioned.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.

a. Bacterial Strains: Histidine-dependent strains such as TA98, TA100, and TA1535 are commonly used.

b. Media and Reagents:

  • Nutrient broth for overnight cultures.

  • Minimal glucose agar (B569324) plates.

  • Top agar containing a trace amount of histidine and biotin.

  • Test substance dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction from induced rat liver for metabolic activation.

  • Positive and negative controls.

c. Procedure:

  • Preparation: Prepare fresh overnight cultures of the bacterial strains. Prepare the S9 mix (if metabolic activation is required).

  • Exposure: In a test tube, add the top agar, the test substance at the desired concentration, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

a. Cell Lines: A variety of mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) or V79 cells.

b. Reagents:

  • Low melting point agarose (B213101).

  • Lysis solution (high salt, detergent).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer.

  • DNA staining dye (e.g., ethidium (B1194527) bromide, SYBR Green).

c. Procedure:

  • Cell Preparation: Treat cells with the test substance at various concentrations for a defined period.

  • Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment using specialized software.

In Vitro Micronucleus Assay

This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.

a. Cell Lines: Commonly used cell lines include Chinese Hamster Lung (V79) cells, Chinese Hamster Ovary (CHO) cells, or human lymphocytes.

b. Reagents:

  • Cell culture medium.

  • Test substance dissolved in a suitable solvent.

  • Cytochalasin B (to block cytokinesis, resulting in binucleated cells).

  • Fixative (e.g., methanol/acetic acid).

  • DNA stain (e.g., Giemsa, DAPI).

c. Procedure:

  • Cell Treatment: Expose cell cultures to various concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block: Add Cytochalasin B to the culture to allow for the identification of cells that have undergone one nuclear division.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain the DNA.

  • Scoring: Analyze a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Signaling Pathways and Experimental Workflows

The genotoxicity of anethole is linked to its metabolic activation to the reactive intermediate, this compound. The following diagrams illustrate this metabolic pathway and a general workflow for assessing genotoxicity.

anethole_metabolism cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_damage Cellular Damage Anethole Anethole Anethole_Oxide This compound (Electrophilic Intermediate) Anethole->Anethole_Oxide CYP450 Enzymes Glutathione_Conjugate Glutathione Conjugate (Excreted) Anethole_Oxide->Glutathione_Conjugate GST DNA_Adducts DNA Adducts Anethole_Oxide->DNA_Adducts Covalent Binding DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Activation

Metabolic activation and potential genotoxicity of anethole.

genotoxicity_workflow start Select Cell Line and Test Substance exposure Expose Cells to a Range of Concentrations (± S9) start->exposure assays Genotoxicity Assays exposure->assays ames Ames Test (Bacterial Mutagenicity) assays->ames comet Comet Assay (DNA Strand Breaks) assays->comet micronucleus Micronucleus Test (Chromosomal Damage) assays->micronucleus analysis Data Collection and Statistical Analysis ames->analysis comet->analysis micronucleus->analysis conclusion Hazard Identification and Risk Assessment analysis->conclusion

General workflow for in vitro genotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of Anethole Oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of anethole (B165797) oxide, ensuring operational safety and regulatory compliance.

Anethole oxide, also known as anethole epoxide, is a compound that requires careful management due to its potential health and environmental hazards.[1] Adherence to proper disposal protocols is crucial to mitigate risks and maintain a safe laboratory environment.

Immediate Safety Considerations

Before handling this compound, it is imperative to be aware of its hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Acute Toxicity, Dermal3Toxic in contact with skin
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation
Specific target organ toxicity, single exposure3May cause respiratory irritation

Source: PubChem[1]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Disposal Plan

The disposal of this compound must be approached systematically to ensure safety and compliance with local, state, and federal regulations. Unused or waste this compound is considered hazardous waste.

Step 1: Containment and Labeling

All waste this compound, including contaminated materials such as absorbent pads, pipette tips, and empty containers, must be collected in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound" or "Anethole Epoxide"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of waste accumulation.

Step 2: Segregation of Waste

This compound waste should be segregated from other waste streams to prevent inadvertent reactions. It is particularly important to avoid contact with strong oxidizing agents, acids, and bases.[2]

Step 3: Aqueous Waste Considerations

Research has shown that this compound is labile to hydrolysis in aqueous media, particularly at physiological pH.[3] This reactivity should be considered when managing aqueous waste streams that may contain this compound. It is advisable to collect these in a separate, compatible container and manage them as hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

Experimental Protocols Cited

The information regarding the hydrolysis of this compound is based on scientific studies that have investigated its stability and reactivity. One such study highlighted that anethole epoxide is labile to hydrolysis in aqueous media at physiological pH.[3] While detailed experimental protocols from all cited sources are extensive, a general approach for assessing the stability of a compound like this compound in an aqueous medium would involve:

  • Preparation of buffered solutions at various pH levels.

  • Introduction of a known concentration of this compound to each solution.

  • Incubation of the solutions at a controlled temperature for specific time intervals.

  • Quenching of the reaction at each time point.

  • Analysis of the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the remaining this compound and identify any degradation products.

Potential Hazards: Polymerization and Peroxide Formation

While a safety data sheet for the related compound trans-anethole indicates that hazardous polymerization is not expected, the reactivity of the epoxide ring in this compound warrants caution.[4] Epoxides, as a class, can undergo polymerization, which can sometimes be vigorous.

Furthermore, as an ether derivative, the potential for peroxide formation upon storage, especially in the presence of air and light, must be considered. Peroxides are sensitive to shock, heat, and friction and can be explosive.[5][6][7][8][9] It is therefore recommended to:

  • Date containers upon receipt and upon opening.

  • Store this compound in a cool, dark, and dry place.

  • If the material has been stored for an extended period or shows any signs of crystallization or discoloration, it should be tested for peroxides before use or disposal. Contact your EHS department for guidance on peroxide testing and disposal of potentially peroxide-containing materials.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AnetholeOxideDisposal This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->contain segregate Segregate from Incompatible Chemicals (Strong Oxidizers, Acids, Bases) contain->segregate aqueous_check Is the waste aqueous? segregate->aqueous_check aqueous_waste Collect in a Separate, Compatible Hazardous Waste Container aqueous_check->aqueous_waste Yes solid_waste Continue with Standard Procedure aqueous_check->solid_waste No spill_check Is this a spill? aqueous_waste->spill_check solid_waste->spill_check spill_cleanup Absorb with Inert Material and Collect as Hazardous Waste spill_check->spill_cleanup Yes final_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company (Contact EHS) spill_check->final_disposal No spill_cleanup->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Anethole oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Anethole Oxide

This guide provides immediate safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. The following procedures are based on available safety data and general laboratory best practices.

Disclaimer: This information is for guidance only. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. All procedures must be conducted in compliance with local, state, and federal regulations.

GHS Hazard Classification for this compound

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Based on the GHS classifications, the following personal protective equipment is essential to ensure safety when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times to protect from splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[2] Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Always check the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA standard lab coat should be worn. For larger quantities or procedures with a higher risk of exposure, impervious coveralls and shoe covers are recommended.[3]
Respiratory Protection NIOSH-Approved RespiratorA respirator is required when vapours or aerosols are generated. A half-face respirator with organic vapor cartridges is a suitable option.[3]

Experimental Protocols: Handling and Disposal

Safe Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Dispensing : When weighing and diluting, do so in a fume hood to control exposure to vapors.

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5] Protect from light.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Waste Identification : this compound waste is considered hazardous. Do not mix with other waste streams.

  • Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.

  • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads or paper towels, should be treated as hazardous waste and sealed in a vapor-tight plastic bag for disposal.[3]

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain.[5]

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow the established emergency procedures. The following diagram outlines a general workflow for responding to an this compound spill.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_response Spill Response Actions cluster_disposal Waste Management cluster_reporting Post-Spill Actions spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->don_ppe contain Contain the Spill (Use absorbent material like sand or diatomaceous earth) don_ppe->contain absorb Absorb the Spilled Material contain->absorb decontaminate Decontaminate the Area (Wash with alcohol, then soap and water) absorb->decontaminate collect Collect Contaminated Materials decontaminate->collect seal Seal in a Labeled, Vapor-Tight Bag/Container collect->seal dispose Dispose as Hazardous Waste seal->dispose report Report the Incident to Supervisor/Safety Officer dispose->report restock Restock Spill Kit report->restock

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.